molecular formula C7H10N2 B138663 (4-Methylpyridin-2-yl)methanamine CAS No. 129768-95-2

(4-Methylpyridin-2-yl)methanamine

Cat. No.: B138663
CAS No.: 129768-95-2
M. Wt: 122.17 g/mol
InChI Key: QVDFBCYBLHPIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDFBCYBLHPIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569006
Record name 1-(4-Methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129768-95-2
Record name 1-(4-Methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpyridin-2-yl)methanamine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as 2-(aminomethyl)-4-methylpyridine, is a primary amine with the molecular formula C₇H₁₀N₂.[1] Its chemical structure features a pyridine ring substituted with a methyl group at the 4-position and an aminomethyl group at the 2-position. A summary of its key chemical and physical properties is provided in Table 1. While experimentally determined values for some properties are limited, predicted values from computational models offer valuable insights. For comparative purposes, data for the related compound 4-methylpyridin-2-amine is also included.

Table 1: Chemical and Physical Properties of this compound and a Related Compound.

PropertyThis compound4-Methylpyridin-2-amine
IUPAC Name This compound[1]4-methylpyridin-2-amine
Synonyms 2-(Aminomethyl)-4-methylpyridine, 4-Methyl-2-pyridinemethanamine[1]2-Amino-4-picoline
CAS Number 129768-95-2[1]695-34-1
Molecular Formula C₇H₁₀N₂[1]C₆H₈N₂
Molecular Weight 122.17 g/mol [1]108.14 g/mol
Boiling Point 217.4 ± 25.0 °C (Predicted)230 °C
Melting Point Not available96-99 °C
Density 1.027 ± 0.06 g/cm³ (Predicted)Not available
pKa 8.75 ± 0.39 (Predicted)Not available
Solubility Not experimentally determined. Predicted to be soluble in polar organic solvents.Freely soluble in water, DMF, and lower alcohols; slightly soluble in aliphatic hydrocarbons and petroleum ether.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the reduction of 2-cyano-4-methylpyridine.[2] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for the reduction of nitriles to primary amines.

Experimental Protocol: Reduction of 2-Cyano-4-methylpyridine

Materials:

  • 2-Cyano-4-methylpyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry glassware (oven or flame-dried)

  • Nitrogen or argon atmosphere setup

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the flask, suspend a calculated amount of lithium aluminum hydride (typically 1.5 to 2 molar equivalents relative to the nitrile) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 2-cyano-4-methylpyridine in anhydrous diethyl ether or THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. If the reaction is sluggish, it can be gently heated to reflux for a few hours to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be performed with extreme care. Following the water addition, add a 15% aqueous sodium hydroxide solution, followed by more water (a common procedure is the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, then 'x' mL of 15% NaOH, and finally '3x' mL of water).

  • Workup: A granular precipitate of aluminum salts should form. Stir the mixture for some time until the precipitate becomes white and easy to filter. Filter the mixture through a pad of celite or filter paper and wash the precipitate thoroughly with diethyl ether or THF.

  • Isolation and Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by distillation under reduced pressure to yield the pure product.

Determination of Physical Properties: Standard Protocols

Melting Point Determination

The melting point of a solid compound is a crucial physical property for its identification and purity assessment.[3][4]

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Measurement: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range.[3] A narrow melting range (0.5-1 °C) is indicative of a pure compound.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]

Protocol (Thiele Tube Method):

  • Setup: A small amount of the liquid is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube.[8]

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The oil is heated gently and evenly.[8]

  • Observation: As the liquid heats up, air trapped in the capillary tube will expand and bubble out. When the liquid's boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

  • Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the structurally related 2-amino-4-methylpyridine and its analogues have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[9][10] This suggests that this compound may also exhibit similar inhibitory activity.

iNOS Signaling Pathway and Point of Intervention

iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule involved in inflammation and immune responses.[11] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a significant therapeutic target.[12] The diagram below illustrates a simplified iNOS signaling pathway and the potential point of intervention for inhibitors like this compound.

iNOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Surface_Receptors Cell Surface Receptors (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptors Signaling_Cascades Intracellular Signaling Cascades (NF-κB, MAPKs) Cell_Surface_Receptors->Signaling_Cascades iNOS_Gene_Transcription iNOS Gene Transcription Signaling_Cascades->iNOS_Gene_Transcription iNOS_mRNA iNOS mRNA iNOS_Gene_Transcription->iNOS_mRNA iNOS_Protein iNOS Protein (Enzyme Synthesis) iNOS_mRNA->iNOS_Protein NO_Production Nitric Oxide (NO) Production L_Arginine L-Arginine L_Arginine->NO_Production iNOS Pathophysiological_Effects Pathophysiological Effects (Inflammation, Tissue Damage) NO_Production->Pathophysiological_Effects Inhibitor This compound (Potential Inhibitor) Inhibitor->NO_Production Inhibition

Caption: Simplified iNOS signaling pathway and potential inhibition.

Experimental and Drug Discovery Workflow

This compound can serve as a starting point or a building block in a drug discovery campaign. The general workflow for such a process is outlined below.

Drug_Discovery_Workflow Start Start: this compound as Scaffold/Lead Synthesis Synthesis of Analogues (Structure-Activity Relationship Studies) Start->Synthesis Screening In Vitro Screening (e.g., iNOS Inhibition Assay) Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization (Potency, Selectivity, ADME) Screening->Hit_to_Lead Identified Hits In_Vivo In Vivo Studies (Animal Models of Inflammation) Hit_to_Lead->In_Vivo Optimized Leads Preclinical Preclinical Development (Toxicology, Formulation) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General drug discovery workflow.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a consolidated overview of its known and predicted properties, a viable synthetic route, and a strong rationale for exploring its biological activity, particularly as an iNOS inhibitor. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to initiate and advance studies involving this compound. Further experimental validation of its physical properties and a thorough biological evaluation are warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to (4-Methylpyridin-2-yl)methanamine (CAS: 129768-95-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-2-yl)methanamine, with CAS number 129768-95-2, is a substituted pyridine derivative recognized for its utility as a versatile chemical building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a methyl-substituted pyridine ring and a primary aminomethyl group, provides two key points for chemical modification. This makes it a valuable scaffold for constructing more complex molecules and for creating libraries of compounds for high-throughput screening.[3] The pyridine moiety is a common pharmacophore in numerous therapeutic agents, suggesting the potential of this compound in the development of novel drugs.[3][4] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications in research and development.

Physicochemical and Computed Properties

The properties of this compound are summarized below. These values are crucial for planning synthetic routes, purification procedures, and for computational modeling in drug design.

PropertyValueSource
CAS Number 129768-95-2[5]
Molecular Formula C₇H₁₀N₂[1][5]
Molecular Weight 122.17 g/mol [1][5][6]
IUPAC Name This compound[5]
Predicted Boiling Point 217.4 ± 25.0 °C[6]
Predicted Density 1.027 ± 0.06 g/cm³[6]
Synonyms 2-(Aminomethyl)-4-methylpyridine, 4-Methyl-2-pyridinemethanamine, (4-methyl-2-pyridyl)methanamine[2][5]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the reduction of the corresponding nitrile, 2-cyano-4-methylpyridine.[7] This transformation is a standard and reliable method in organic chemistry.

Representative Synthesis Workflow

The logical flow for the synthesis is a one-step reduction of the nitrile to the primary amine.

G reactant 2-Cyano-4-methylpyridine reagent Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) reactant->reagent product This compound reagent->product Reduction

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction of 2-Cyano-4-methylpyridine

This protocol describes a representative procedure for the synthesis of this compound using lithium aluminum hydride (LiAlH₄) as the reducing agent.

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained professionals with appropriate safety precautions in a fume hood.

Materials and Equipment:

  • 2-Cyano-4-methylpyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactant: Dissolve 2-cyano-4-methylpyridine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.

  • Filtration: A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite or filter paper. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Extraction and Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Discovery

This compound is primarily used as a versatile building block for synthesizing more complex molecules with potential biological activity.[1] Its structural features allow for diversification at two key points: the primary amine and the pyridine ring.

  • Scaffold for Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug discovery.[4] This compound provides a ready-made methylpyridine core that can be incorporated into larger molecules.

  • Derivatization: The primary amine is a nucleophilic handle that can be readily modified through reactions like N-acylation or N-alkylation to introduce a wide variety of functional groups and build molecular complexity.[8]

  • Fragment-Based Drug Design: This molecule can serve as a starting fragment in fragment-based approaches to lead discovery.

  • Development of Bioactive Agents: While the compound itself is not extensively studied for its biological activity, structurally related 2-amino-4-methylpyridine derivatives have been identified as potent inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and MmpL3, a key target in Mycobacterium tuberculosis.[9][10][11] This highlights the potential of the this compound scaffold in developing new therapeutic agents.

Role as a Versatile Chemical Scaffold

The following diagram illustrates the logical relationship of this compound as a core scaffold from which diverse chemical libraries can be generated for drug discovery programs.

G cluster_0 Core Building Block cluster_1 Synthetic Modifications cluster_2 Potential Therapeutic Targets (based on related structures) core This compound acylation N-Acylation core->acylation R-COCl alkylation N-Alkylation core->alkylation R-X suzuki Ring Arylation (e.g., Suzuki Coupling) core->suzuki Ar-B(OH)₂ inos iNOS Inhibitors acylation->inos mmpl3 MmpL3 Inhibitors alkylation->mmpl3 kinase Kinase Inhibitors suzuki->kinase

Caption: Role as a versatile scaffold for generating diverse derivatives.

Safety and Handling

This compound is associated with significant hazards and must be handled with appropriate precautions.

  • GHS Hazard Statements: According to GHS classifications, the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It is also classified as causing severe skin burns and eye damage.[5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield when handling this compound.

  • Handling: All work should be performed in a well-ventilated chemical fume hood. Avoid generating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

A Technical Guide to (4-Methylpyridin-2-yl)methanamine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-methylpyridin-2-yl)methanamine, a pyridine derivative of interest in medicinal chemistry and materials science. This document outlines key molecular data, a representative synthetic protocol, and standard characterization methodologies.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.

PropertyValueCitation(s)
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [1][2]
Monoisotopic Mass 122.084398327 Da[1]
CAS Number 129768-95-2[1][2]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC(=NC=C1)CN[1]
InChI Key QVDFBCYBLHPIOI-UHFFFAOYSA-N[1]

Synthesis and Characterization

While multiple synthetic routes may exist, a common approach for the synthesis of this compound involves the reduction of a nitrile precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 2-cyano-4-methylpyridine.

Materials:

  • 2-cyano-4-methylpyridine

  • Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent (e.g., H₂/Raney Nickel)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, a solution of 2-cyano-4-methylpyridine in an anhydrous solvent (diethyl ether or THF) is prepared.

  • Reduction: The flask is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride is added portion-wise with stirring.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Quenching: The reaction is carefully quenched by the sequential addition of water and a 1 M NaOH solution.

  • Extraction: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by distillation or column chromatography.

Characterization

The identity and purity of the synthesized compound are typically confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, such as the amine (N-H stretching) and the aromatic pyridine ring.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a small molecule like this compound.

G Workflow for Synthesis and Characterization start Start: Precursor (e.g., 2-cyano-4-methylpyridine) synthesis Chemical Synthesis (e.g., Reduction) start->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Distillation or Chromatography) workup->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (MS) characterization->ms ir IR Spectroscopy characterization->ir final_product Final Product: This compound characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of (4-Methylpyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are crucial for its use in further research and development. This technical guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of this compound. Additionally, generalized experimental protocols for acquiring such data are detailed, and a logical workflow for spectroscopic analysis is presented.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data has been generated using computational prediction tools. These values should be used as a reference and are subject to confirmation by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.35d1HH6 (Pyridine)
~7.05s1HH3 (Pyridine)
~6.95d1HH5 (Pyridine)
~3.80s2HCH₂ (Methylene)
~2.30s3HCH₃ (Methyl)
~1.70 (variable)br s2HNH₂ (Amine)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~160.5CC2 (Pyridine)
~157.0CC6 (Pyridine)
~148.0CC4 (Pyridine)
~123.0CHC5 (Pyridine)
~121.5CHC3 (Pyridine)
~48.0CH₂CH₂ (Methylene)
~21.0CH₃CH₃ (Methyl)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretch (amine)
3050 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600 - 1580StrongC=N, C=C stretch (pyridine ring)
1570 - 1550StrongC=C stretch (pyridine ring)
1450 - 1430MediumCH₂ bend
1380 - 1370MediumCH₃ bend
850 - 800StrongC-H out-of-plane bend
Mass Spectrometry (MS)

The computed mass spectral data is derived from the compound's molecular formula, C₇H₁₀N₂.[1]

Table 4: Computed Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.17 g/mol
Exact Mass122.0844 Da
Monoisotopic Mass122.0844 Da

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling. Typical parameters include a 30-degree pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source such as Electrospray Ionization (ESI) or Electron Impact (EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion/Injection: Introduce the sample into the ion source. For ESI, the solution is infused at a low flow rate. For EI, the sample is often introduced via a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized in the source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. EI is a hard ionization technique that generates the molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS_Data Determine Molecular Formula & Weight MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data Structure Propose/Confirm Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Synthesis of (4-Methylpyridin-2-yl)methanamine from 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic route for the preparation of (4-Methylpyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-4-methylpyridine. The synthesis involves an initial Sandmeyer reaction to convert the amino functionality into a cyano group, followed by a reduction of the resulting nitrile to the desired primary amine.

This document outlines detailed experimental protocols for each step, presents key quantitative data in a clear tabular format, and includes workflow diagrams generated using Graphviz to visually represent the synthetic pathway.

Synthetic Strategy Overview

The conversion of 2-amino-4-methylpyridine to this compound is efficiently achieved through a two-step process:

  • Sandmeyer Cyanation: The primary amino group of 2-amino-4-methylpyridine is first diazotized, and the resulting diazonium salt is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst. This reaction yields the intermediate, 2-cyano-4-methylpyridine.

  • Nitrile Reduction: The cyano group of 2-cyano-4-methylpyridine is then reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with Raney® Nickel, to afford the final product, this compound.

Synthesis_Workflow Overall Synthesis Workflow A 2-Amino-4-methylpyridine B Step 1: Sandmeyer Cyanation (tert-Butyl nitrite, CuCN) A->B Reagents C 2-Cyano-4-methylpyridine B->C Intermediate D Step 2: Nitrile Reduction (LiAlH4 or Raney Ni/H2) C->D Reduction E This compound D->E Final Product

Caption: Overall two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and the final product.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Amino-4-methylpyridine2-Amino-4-methylpyridine structureC₆H₈N₂108.1496-99230
2-Cyano-4-methylpyridine2-Cyano-4-methylpyridine structureC₇H₆N₂118.14[1]88Not available
This compoundthis compound structureC₇H₁₀N₂122.17Not available217.4 ± 25.0 (Predicted)

Experimental Protocols

Step 1: Synthesis of 2-Cyano-4-methylpyridine via Sandmeyer Reaction

This procedure utilizes an organic nitrite in a non-aqueous medium, which can offer milder reaction conditions and improved yields for aminopyridine substrates compared to traditional aqueous Sandmeyer reactions.

Sandmeyer_Workflow Sandmeyer Cyanation Workflow cluster_prep Reaction Setup cluster_reaction Diazotization and Cyanation cluster_workup Work-up and Purification A Dissolve 2-amino-4-methylpyridine and CuCN in acetonitrile B Cool the mixture to 0 °C A->B C Add tert-butyl nitrite dropwise B->C D Stir at 0 °C, then warm to room temperature C->D E Quench with aqueous NaHCO3 D->E F Extract with ethyl acetate E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the Sandmeyer cyanation.

Materials:

  • 2-Amino-4-methylpyridine

  • Copper(I) cyanide (CuCN)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous acetonitrile, add copper(I) cyanide (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add tert-butyl nitrite (1.5 eq) dropwise to the cooled mixture.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-cyano-4-methylpyridine.

Expected Yield: 60-80%

Characterization Data for 2-Cyano-4-methylpyridine:

  • ¹H NMR (CDCl₃): δ 8.65 (d, J=5.1 Hz, 1H), 7.55 (s, 1H), 7.40 (d, J=5.1 Hz, 1H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 151.8, 149.5, 133.0, 128.8, 121.5, 117.2, 21.3.

Step 2: Synthesis of this compound by Nitrile Reduction

Two effective methods for the reduction of the nitrile to the primary amine are provided below. The choice of method may depend on the available equipment and safety considerations.

LiAlH4_Reduction_Workflow LiAlH4 Reduction Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Suspend LiAlH4 in anhydrous THF B Cool to 0 °C A->B C Add 2-cyano-4-methylpyridine solution dropwise B->C D Reflux the reaction mixture C->D E Cool and quench sequentially with H2O, NaOH(aq), and H2O D->E F Filter the aluminum salts E->F G Dry organic layer and concentrate F->G H Purify by distillation or chromatography G->H

Caption: Experimental workflow for the LiAlH4 reduction.

Materials:

  • 2-Cyano-4-methylpyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (15% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Add a solution of 2-cyano-4-methylpyridine (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent tailing, e.g., dichloromethane/methanol/triethylamine).

Expected Yield: 70-90%

RaneyNi_Hydrogenation_Workflow Raney Ni Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge autoclave with 2-cyano-4-methylpyridine, solvent, and Raney Ni B Pressurize with H2 A->B C Heat and stir until H2 uptake ceases B->C D Cool, vent, and filter the catalyst C->D E Concentrate the filtrate D->E F Purify by distillation or chromatography E->F

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • 2-Cyano-4-methylpyridine

  • Raney® Nickel (slurry in water or ethanol)

  • Methanol or Ethanol

  • Ammonia (optional, can be added to the solvent to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave), add a solution of 2-cyano-4-methylpyridine (1.0 eq) in methanol or ethanol. A small amount of ammonia can be added to the solvent if desired.

  • Carefully add a catalytic amount of Raney® Nickel (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.

  • Cool the reaction mixture to room temperature, carefully vent the hydrogen, and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with the reaction solvent. Caution: Raney® Nickel is pyrophoric and should be kept wet with solvent at all times and disposed of properly.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography as described in Method A.

Expected Yield: 80-95%

Characterization Data for this compound:

  • ¹H NMR (CDCl₃): δ 8.45 (d, J=4.9 Hz, 1H), 7.15 (s, 1H), 6.95 (d, J=4.9 Hz, 1H), 3.90 (s, 2H), 2.35 (s, 3H), 1.80 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃): δ 159.5, 148.8, 147.2, 123.5, 121.0, 48.5, 21.1.

  • IR (neat, cm⁻¹): 3350, 3280 (N-H stretch), 2920 (C-H stretch), 1595, 1560 (C=N, C=C stretch).

  • MS (EI): m/z 122 (M⁺), 107 (M⁺ - NH₂).

Safety Considerations

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures. Cyanide salts are highly toxic; handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be carried out under a dry, inert atmosphere. The quenching procedure should be performed slowly and with extreme care.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Raney® Nickel is pyrophoric, especially when dry, and should be handled with care.

This technical guide provides a detailed and practical framework for the synthesis of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to consult relevant safety data sheets (SDS) for all chemicals used.

References

Commercial Availability and Technical Profile of (4-Methylpyridin-2-yl)methanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (4-Methylpyridin-2-yl)methanamine, a versatile building block in drug discovery and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, physicochemical properties, and potential synthetic routes. Furthermore, this guide explores potential biological applications by examining the activity of structurally related compounds and visualizes a relevant signaling pathway.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and development needs. The compound and its salts, such as the hydrochloride and hydrobromide forms, can be sourced globally. Below is a summary of suppliers and their respective offerings.

SupplierProduct NameCAS NumberNotes
Leap Chem Co., Ltd.This compound129768-95-2Specialized in fine chemicals for research and bulk manufacturing.[1]
PharmaffiliatesThis compound Hydrochloride1257535-59-3Offers the hydrochloride salt of the compound.[2]
AK Scientific, Inc.(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine1343215-67-7Provides a derivative; products are for research and development use only.[3]
AmbeedThis compound129768-95-2Provides comprehensive analytical data (NMR, HPLC, LC-MS).[4]
BLD PharmThis compound129768-95-2Offers the compound and its hydrobromide salt, with available analytical data.[5][6]
CymitQuimicaThis compound129768-95-2Supplies the compound with a minimum purity of 95%.[7]

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard information for this compound is presented below. This data is essential for safe handling, experimental design, and computational modeling.

PropertyValueSource
Molecular Formula C₇H₁₀N₂PubChem[8]
Molecular Weight 122.17 g/mol PubChem[8]
CAS Number 129768-95-2PubChem[8]
IUPAC Name This compoundPubChem[8]
Purity Min. 95%CymitQuimica[7]
Hazard Statements H302, H312, H314, H332PubChem[8]
Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaledPubChem[8]

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Reduction of 2-Cyano-4-methylpyridine

This protocol is a generalized procedure based on common laboratory practices for nitrile reduction.

Materials and Equipment:

  • 2-Cyano-4-methylpyridine

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., H₂/Raney Nickel)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Rotary evaporator

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Cool the suspension in an ice bath.

  • Dissolve 2-cyano-4-methylpyridine in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting mixture to remove the aluminum salts.

  • Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer several times with diethyl ether or another suitable organic solvent.

  • Combine all organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by distillation or chromatography if necessary.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a dry, inert atmosphere by trained personnel.

  • Anhydrous solvents are required for this reaction.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

A workflow for this proposed synthesis is depicted in the following diagram.

G cluster_synthesis Synthetic Workflow for this compound start Start: 2-Cyano-4-methylpyridine reduction Reduction (e.g., LiAlH4 in anhydrous ether/THF) start->reduction quench Quenching (Water, NaOH solution) reduction->quench workup Aqueous Workup & Extraction (Separation of layers, extraction with organic solvent) quench->workup drying Drying of Organic Phase (e.g., Na2SO4) workup->drying evaporation Solvent Evaporation (Rotary evaporator) drying->evaporation purification Purification (Distillation or Chromatography) evaporation->purification product Final Product: This compound purification->product

Proposed synthetic workflow for this compound.

Potential Biological Applications and Signaling Pathways

While specific biological activity for this compound is not extensively documented, its structural precursor, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS)[10]. The iNOS enzyme is involved in the inflammatory response and its overproduction of nitric oxide is implicated in various pathological conditions. The pyridine moiety is a common pharmacophore in the design of various therapeutic agents[11][12].

Furthermore, a structurally related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2)[13]. LOXL2 is an enzyme involved in extracellular matrix remodeling and has been implicated in fibrosis and cancer progression.

Given the inhibitory activity of its precursor on iNOS, a potential area of investigation for this compound and its derivatives is in the modulation of the iNOS signaling pathway. The following diagram illustrates a simplified representation of the iNOS signaling pathway and the potential point of inhibition by compounds of this class.

G cluster_pathway Potential Target Signaling Pathway: iNOS stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptors (e.g., TLR4) stimuli->receptor transcription_factor Activation of Transcription Factors (e.g., NF-κB) receptor->transcription_factor inos_gene iNOS Gene Transcription transcription_factor->inos_gene inos_protein iNOS Protein Synthesis inos_gene->inos_protein no_production Nitric Oxide (NO) Production (L-Arginine -> L-Citrulline) inos_protein->no_production effects Pathophysiological Effects (Inflammation, Vasodilation, etc.) no_production->effects inhibitor This compound (or related compounds) [Potential Inhibitor] inhibitor->inos_protein

Simplified iNOS signaling pathway with a potential point of inhibition.

References

(4-Methylpyridin-2-yl)methanamine: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard profile of (4-Methylpyridin-2-yl)methanamine (CAS No. 129768-95-2). It is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug development who may handle or investigate this compound. This document synthesizes available toxicological data, outlines relevant experimental protocols, and presents key information in a structured format to ensure safe laboratory practices. Due to the limited availability of data specific to this compound, information from structurally similar compounds is included for a more comprehensive assessment of potential hazards. All data from surrogate compounds are clearly identified.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂PubChem
Molecular Weight 122.17 g/mol PubChem
CAS Number 129768-95-2PubChem
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Signal Word: Danger

Hazard Pictograms:

  • Corrosion

  • Exclamation Mark

Toxicological Data

Quantitative toxicological data for this compound is limited. The following tables summarize the available data for the compound and its structural analogs.

Table 3.1: Acute Toxicity Data
CompoundRouteSpeciesValueUnitsSource
This compound Oral-No data availablemg/kg
Dermal-No data availablemg/kg
Inhalation-No data availablemg/L/4h
2-Amino-4-methylpyridine OralRat200mg/kg (LD50)Fisher Scientific
DermalGuinea pig500mg/kg (LD50)Fisher Scientific
4-Methylpyridine OralRat440mg/kg (LD50)Sigma-Aldrich[2]
2-(Aminomethyl)pyridine IntravenousMouse340mg/kg (LD50)Sigma-Aldrich
Table 3.2: Skin Corrosion/Irritation Data
CompoundTestSpeciesResultSource
This compound Acute Dermal Irritation/Corrosion (OECD 404)RabbitNot classified as an irritant (Score: 0.00)Regulations.gov[3]
2-Amino-4-methylpyridine Skin IrritationRabbitCauses burns (OECD 404)Sigma-Aldrich

Note: A notable discrepancy exists between the GHS classification of this compound as causing severe skin burns and the results of a specific OECD 404 study which indicated no irritation.[1][3] This suggests that the GHS classification may be based on data from structurally similar compounds or predictive models.

Table 3.3: Genotoxicity Data
CompoundTestResultSource
This compound Ames TestNo data available
4-Methylpyridine Gene mutation testNo data availableSigma-Aldrich[2]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data.

Acute Dermal Irritation/Corrosion (OECD 404)

A study on a substance referred to as TGK-0015-15, presumed to be this compound, was conducted following the OECD Test Guideline 404.[3]

  • Test System: Young adult New Zealand White rabbits.[3]

  • Test Substance Application: 0.5 mL of the test substance was applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive dressing.[4]

  • Exposure Duration: 4 hours.[3][4]

  • Observations: The application site was examined for erythema and edema at 1, 24, 48, and 72 hours after removal of the dressing.[3]

  • Scoring: Dermal reactions were scored according to the Draize scale.[3]

Bacterial Reverse Mutation Test (Ames Test)

While no specific Ames test data for this compound was found, the general protocol is as follows:

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A test substance is assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[2]

  • Methodology:

    • Bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The treated bacteria are plated on a minimal agar medium.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates.

  • Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Signaling Pathways and Metabolism

The specific signaling pathways affected by this compound have not been elucidated. However, the metabolism of pyridine and its derivatives often involves cytochrome P450 (CYP) enzymes in the liver.[5][6] This metabolic process can lead to either detoxification or bioactivation, forming reactive metabolites that can exert toxic effects.

A hypothetical metabolic pathway for this compound is presented below. This pathway is based on the known metabolism of other pyridine compounds.

Metabolic_Pathway_of_4_Methylpyridin_2_yl_methanamine cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion cluster_3 Potential Toxicity Parent This compound CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2E1, CYP1A2) Parent->CYP_Enzymes Oxidation Metabolite1 Oxidized Metabolites (e.g., N-oxides, hydroxylated derivatives) CYP_Enzymes->Metabolite1 Conjugating_Enzymes Conjugating Enzymes (e.g., UGTs, SULTs) Metabolite1->Conjugating_Enzymes Conjugation Reactive_Metabolites Reactive Metabolites Metabolite1->Reactive_Metabolites Bioactivation Conjugated_Metabolite Conjugated Metabolites (Glucuronides, Sulfates) Conjugating_Enzymes->Conjugated_Metabolite Excretion Excretion (Urine, Feces) Conjugated_Metabolite->Excretion Cellular_Damage Cellular Damage (e.g., DNA adducts, protein damage) Reactive_Metabolites->Cellular_Damage

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo acute dermal irritation/corrosion test according to OECD Guideline 404.

OECD_404_Workflow start Start: Test Substance Application animal_prep Animal Preparation (Shaving of test area) start->animal_prep application Apply 0.5 mL of substance under semi-occlusive patch animal_prep->application exposure 4-hour exposure period application->exposure removal Remove patch and wash skin exposure->removal observation Observe for erythema and edema at 1, 24, 48, 72 hours removal->observation scoring Score dermal reactions (Draize scale) observation->scoring analysis Data Analysis and Classification scoring->analysis end End of Study analysis->end

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

Safe Handling and Storage

Given the hazardous nature of this compound and its analogs, strict safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield should be used when there is a risk of splashing.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical that should be handled with significant caution due to its GHS classification as harmful if swallowed, inhaled, or in contact with skin, and as causing severe skin burns and eye damage.[1] However, it is important to note the conflicting evidence regarding its skin irritation potential, with an in vivo study showing no irritation.[3] The lack of comprehensive toxicological data for this specific compound necessitates a conservative approach to safety, relying on data from structurally related compounds. Further research is required to fully characterize the toxicological profile of this compound, including its potential for genotoxicity and its specific effects on biological pathways. Researchers and drug development professionals must adhere to strict safety protocols when working with this compound to mitigate potential risks.

References

An In-depth Technical Guide to (4-Methylpyridin-2-yl)methanamine: Synthesis, Characterization, and Patent Landscape

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methylpyridin-2-yl)methanamine , a substituted pyridine derivative, serves as a versatile building block in the synthesis of a variety of compounds, particularly in the realm of drug discovery and development. Its structural motif is of significant interest to researchers and scientists, especially those focused on developing novel therapeutics for the central nervous system (CNS). This technical guide provides a comprehensive review of the available literature and patents concerning this compound, detailing its synthesis, characterization, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 129768-95-2[1]
Topological Polar Surface Area 38.9 Ų[1]
Monoisotopic Mass 122.084398327 Da[1]

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 2-cyano-4-methylpyridine. This transformation can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyano-4-methylpyridine

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-cyano-4-methylpyridine.[2]

Materials and Equipment:

  • 2-cyano-4-methylpyridine

  • Methanol

  • Ammonia (12% w/w in methanol)

  • Raney Nickel (Ni-Raney) catalyst

  • Hydrogenation apparatus

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2.0 g (0.0169 moles) of 2-cyano-4-methylpyridine in 400 mL of methanol containing 12% (w/w) of ammonia.[2]

  • Add 2.0 g of Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 20 psi.

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • The filtrate contains the desired product, this compound. Further purification may be achieved by distillation or chromatography if required.

G 2_cyano_4_methylpyridine 2-Cyano-4-methylpyridine Reagents H₂, Raney Ni MeOH, NH₃ Product This compound 2_cyano_4_methylpyridine->Product Conditions Room Temperature 20 psi

Synthetic pathway for this compound.

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of N-(4-methylpyridin-2-yl)acetamide, an acetylated derivative of the target compound, shows a molecular ion peak (M⁺) at m/z 150.[3] Key fragmentation patterns include the loss of a methyl radical ([M - CH₃]⁺) at m/z 135 and the loss of a neutral ketene molecule ([M - CH₂=C=O]⁺) to give the 2-amino-4-methylpyridine radical cation at m/z 108. A prominent peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺).[3] For this compound itself, the molecular ion peak is expected at m/z 122.

Infrared (IR) Spectroscopy

The IR spectrum of N-(4-methylpyridin-2-yl)acetamide displays characteristic absorption bands for N-H, C-H, C=O, and C=C/C=N vibrations.[3] For this compound, one would expect to observe characteristic N-H stretching vibrations for the primary amine group, in addition to C-H and pyridine ring vibrations.

Biological Activity and Applications

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[4]

While direct biological activity data for this compound is limited in the public domain, the structurally related 2-aminopyridine scaffold is known to exhibit inhibitory activity against nitric oxide synthase (NOS) enzymes.[5] Specifically, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS).[5] Overproduction of nitric oxide by iNOS is implicated in various inflammatory and neurodegenerative diseases.

The general mechanism of iNOS inhibition by 2-aminopyridine derivatives involves competitive binding at the L-arginine binding site of the enzyme, thereby preventing the synthesis of nitric oxide.

cluster_pathway iNOS Signaling Pathway L_Arginine L-Arginine iNOS iNOS (Inducible Nitric Oxide Synthase) L_Arginine->iNOS Substrate NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation & Neurodegeneration NO->Inflammation Mediates Inhibitor This compound Derivative Inhibitor->iNOS Inhibits cluster_synthesis Synthesis Workflow cluster_application Application in Drug Discovery Start 4-Methylpyridine Intermediate1 2-Cyano-4-methylpyridine Start->Intermediate1 Cyanation Target This compound Intermediate1->Target Reduction API Active Pharmaceutical Ingredient (API) Target->API Key Intermediate CNS_Drug CNS Drug (e.g., Antidepressant) API->CNS_Drug Formulation

References

Biological Activity of (4-Methylpyridin-2-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The (4-methylpyridin-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential across multiple disease areas, including inflammation, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activities of these derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing associated cellular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel pyridine-based therapeutic agents.

Introduction

Pyridine and its derivatives are among the most common heterocyclic structures found in FDA-approved drugs, highlighting their importance in pharmaceutical development.[1] The this compound core, characterized by a pyridine ring substituted with a methyl group at the 4-position and a methanamine group at the 2-position, offers a versatile platform for chemical modification.[2] This scaffold is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The physicochemical properties of this core, such as its molecular weight of approximately 122.17 g/mol and a topological polar surface area of 38.9 Ų, provide a favorable starting point for designing drug-like molecules.[2] Derivatives based on this structure have been investigated for a wide range of pharmacological activities, including the inhibition of key enzymes and the modulation of cellular signaling pathways critical in disease progression.[1][3]

Biological Activities of this compound Derivatives

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of inflammatory diseases. Consequently, selective iNOS inhibitors are sought after as potential therapeutic agents. A series of 2-amino-4-methylpyridine analogues, which are closely related to the this compound core, have been synthesized and identified as potent iNOS inhibitors.[4][5] The structure-activity relationship (SAR) studies have indicated that substitution at the 6-position of the pyridine ring is well-tolerated and can significantly influence inhibitory potency.[4]

Key compounds, including 6-(2-fluoropropyl)-4-methylpyridin-2-amine, have been developed not only as inhibitors but also as potential PET radiotracers for imaging iNOS expression in vivo.[4][5]

Table 1: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues

Compound Structure iNOS Inhibition IC50 (µM)
9 6-(2-fluoropropyl)-4-methylpyridin-2-amine Data not quantified in snippet
18 6-(3-fluoropropyl)-4-methylpyridin-2-amine Data not quantified in snippet
20 6-(4-fluorobutyl)-4-methylpyridin-2-amine Data not quantified in snippet

Quantitative IC50 values were not available in the provided search results, but compounds 9, 18, and 20 were identified as the most promising inhibitors in the series.[4]

Inhibition of TGF-β Type 1 Receptor Kinase (ALK5)

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[6] Its dysregulation is implicated in cancer and fibrosis. Small molecule inhibitors of the TGF-β type I receptor kinase (ALK5) can block this pathway and have therapeutic potential.[6][7] Derivatives containing a methyl-pyridin-2-yl moiety have been developed as potent and selective ALK5 inhibitors.[8] For instance, 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine has been identified as a potent inhibitor of TGF-βR1.[8] While this compound has a 6-methyl substitution, its activity underscores the potential of the methyl-pyridine scaffold in targeting ALK5.

Table 2: ALK5 Inhibitory Activity of a Pyrazole Derivative

Compound Target IC50 (nM) Cell-based Activity
Diheteroaryl-substituted pyrazole TGF-β Receptor I kinase 51 IC50 = 89 nM (NIH 3T3 growth)
Diheteroaryl-substituted pyrazole p38α MAP kinase 740 IC50 = 47 nM (transcription)

This table showcases a potent inhibitor with a pyridin-2-yl substituent, demonstrating the utility of this chemical motif in targeting TGF-β signaling.[7]

Anticancer Activity

The pyridine scaffold is a common feature in many effective anticancer agents.[1][3] Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their effects through mechanisms such as the inhibition of angiogenesis and the induction of apoptosis.[9][10]

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Pyridine Derivatives Against Various Cancer Cell Lines

Compound Class Cancer Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyrimidine Derivative 3a A549 (Lung) 5.988 [9]
Benzo[a]phenazine Derivative 5d-2 HeLa, A549, MCF-7, HL-60 1.04 - 2.27 [10]
Pyridine Derivative 3d MCF-7 (Breast) 43.4 [9]
Pyridine Derivative 4d MCF-7 (Breast) 39.0 [9]
Pyridine Derivative 3d MDA-MB-231 (Breast) 35.9 [9]
Pyridine Derivative 4d MDA-MB-231 (Breast) 35.1 [9]
Pyridine-bridged Combretastatin-A4 Analogue 17 Various 0.044 [1]

The table presents a selection of data from various studies on pyridine derivatives, illustrating their potential as anticancer agents.[1][9][10]

Experimental Protocols

Synthesis Protocol: N-Acylation of 2-Amino-4-methylpyridine

A common synthetic route to create derivatives from the aminopyridine core is N-acylation. The following protocol describes the synthesis of N-(4-methylpyridin-2-yl)acetamide.[11][12]

  • Reaction Setup: Suspend 2-amino-4-methylpyridine (1.0 eq) in acetic anhydride (approx. 2.5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and condenser.[11]

  • Heating: Warm the reaction mixture to 70°C and stir for 2 hours.[11]

  • Crystallization: Cool the mixture to room temperature. Slowly add diethyl ether to the cooled mixture to induce the precipitation of the product.[11]

  • Isolation: Collect the resulting white, needle-like crystals by vacuum filtration using a Buchner funnel.[11]

  • Purification: Wash the collected solid with cold diethyl ether and dry under vacuum to yield the final product.

In Vitro Biological Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration.[3]

In Vivo Model: LPS-Induced iNOS Activation in Mice

This model is used to evaluate the efficacy of iNOS inhibitors in a relevant inflammatory context.[4][5]

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • Induction of iNOS: Administer lipopolysaccharide (LPS) (e.g., 5 mg/kg, intraperitoneally) to induce a systemic inflammatory response and upregulate iNOS expression, particularly in tissues like the lungs.

  • Compound Administration: Administer the test compound (e.g., a radiolabeled version for PET imaging or a therapeutic candidate) intravenously at a specified time point relative to the LPS challenge.

  • Blocking Study (Optional): To confirm target engagement, a separate group of animals can be pre-treated with a known iNOS inhibitor (e.g., 1400W) before administering the test compound.[4]

  • Evaluation:

    • For PET Imaging: Perform dynamic or static PET scans to measure the uptake and distribution of the radiolabeled compound in various organs.[4]

    • For Therapeutic Efficacy: Collect tissues (e.g., lungs) at the end of the study for biodistribution analysis (if using a radiolabeled compound) or for biochemical assays like Western blot to confirm iNOS expression.[5]

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes involved in the research and development of this compound derivatives.

G start Starting Materials (e.g., 2-Amino-4-methylpyridine) step1 Chemical Synthesis (e.g., N-Acylation, Coupling) start->step1 Reagents step2 Purification (Crystallization, Chromatography) step1->step2 step3 Structural Characterization (NMR, MS, HPLC) step2->step3 Purity Check step4 In Vitro Screening (Enzyme Assays, Cell Viability) step3->step4 Pure Compound step5 Lead Compound Identification step4->step5 Activity Data (IC50) step6 In Vivo Studies (Animal Models of Disease) step5->step6 Efficacy & Safety end_node Preclinical Candidate step6->end_node

Caption: General workflow for the synthesis and evaluation of novel derivatives.

iNOS_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_gene iNOS Gene Transcription stimuli->iNOS_gene Induces cell Macrophage / Cell iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein Translates to no_production Excess Nitric Oxide (NO) iNOS_protein->no_production Catalyzes l_arginine L-Arginine l_arginine->iNOS_protein Substrate inflammation Inflammation & Tissue Damage no_production->inflammation inhibitor (4-Methylpyridin-2-yl) -methanamine Derivative inhibitor->iNOS_protein Inhibits

Caption: Inhibition of the iNOS pathway by aminopyridine derivatives.

ALK5_Pathway tgfb TGF-β Ligand tgfbr2 TGF-β Receptor II tgfb->tgfbr2 Binds alk5 TGF-β Receptor I (ALK5) tgfbr2->alk5 Recruits & Phosphorylates p_smad23 p-SMAD2/3 alk5->p_smad23 Phosphorylates smad23 SMAD2/3 smad23->alk5 Substrate smad_complex SMAD Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex Binds gene_transcription Target Gene Transcription (Fibrosis, Cell Cycle Arrest) smad_complex->gene_transcription Translocates & Activates nucleus Nucleus inhibitor Pyridine-based ALK5 Inhibitor inhibitor->alk5 Inhibits Kinase Activity

Caption: Mechanism of action for ALK5 kinase inhibitors.

InVivoWorkflow start Select Animal Model (e.g., Tumor Xenograft Mice) step1 Group Allocation (Vehicle, Test Compound, Positive Control) start->step1 step2 Disease Induction (e.g., Tumor Cell Implantation) step1->step2 step3 Treatment Period (Dosing Regimen) step2->step3 Once tumors are established step4 Monitor Endpoints (Tumor Volume, Body Weight) step3->step4 step4->step3 step5 Terminal Procedures (Blood/Tissue Collection) step4->step5 At study endpoint step6 Ex Vivo Analysis (Biomarkers, Histology) step5->step6 end_node Efficacy & Toxicity Data step6->end_node

Caption: A typical experimental workflow for in vivo anticancer studies.

Conclusion

Derivatives of this compound represent a highly versatile and promising class of compounds in drug discovery. Research has demonstrated their potent activity as inhibitors of key enzymes like iNOS and ALK5, and as cytotoxic agents against various cancer cell lines. The favorable physicochemical properties of the core scaffold, combined with the potential for extensive chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of these compounds. Future work focusing on optimizing lead compounds through detailed structure-activity relationship studies and advanced in vivo testing will be crucial in translating the therapeutic potential of this chemical class into novel clinical candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a heterocyclic aromatic organic compound, serves as a foundational scaffold in a multitude of applications, from pharmaceuticals and agrochemicals to materials science.[1] Its unique electronic structure, characterized by an sp²-hybridized nitrogen atom within a six-membered aromatic ring, imparts distinct chemical properties. The lone pair of electrons on the nitrogen atom is not part of the aromatic system, rendering pyridine a weak base.[1] The true versatility of pyridine, however, lies in the strategic functionalization of its ring. The nature and position of substituents dramatically modulate its physicochemical properties, allowing for the fine-tuning of molecules for specific biological or material functions.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of substituted pyridines, detailed experimental protocols for their determination, and insights into their relevance in drug discovery and chemical synthesis.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For substituted pyridines, the most critical parameters include acidity/basicity (pKa), lipophilicity (logP/logD), and solubility.

Acidity/Basicity (pKa)

The pKa of a substituted pyridine reflects the acidity of its conjugate acid, the pyridinium cation.[4] This value is a crucial determinant of the compound's ionization state at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents.

  • Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa.

  • Electron-withdrawing groups (EWGs) , such as nitro, cyano, and halo groups, decrease the electron density on the nitrogen, rendering it less basic and lowering the pKa.

SubstituentPositionpKa
-H-5.23[5][6]
2-OH20.75[6][7]
3-OH34.79[6][7]
4-OH43.20[6][7]
2-CH325.97
3-CH335.68
4-CH346.02
2-NH226.86
3-NH235.98
4-NH249.17
2-Cl20.72
3-Cl32.84
4-Cl43.83
2-CN2-0.26
3-CN31.45
4-CN41.90
2-NO22-2.5
3-NO230.81
4-NO241.61

Note: pKa values can vary slightly depending on the experimental conditions.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[8] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[9][10] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[9] For ionizable compounds like pyridines, the distribution coefficient (logD) at a specific pH is a more physiologically relevant descriptor.

The lipophilicity of substituted pyridines is influenced by the nature of the substituent. Generally, the addition of non-polar, hydrophobic groups (e.g., alkyl, aryl) increases the logP, whereas polar, hydrophilic groups (e.g., hydroxyl, amino, carboxyl) decrease it. The strategic placement of fluorine atoms can also significantly alter lipophilicity.[11]

SubstituentPositionlogP
-H-0.65[5]
2-CH321.11
3-CH331.20
4-CH341.29
2-F20.90
3-F30.93
2-Cl21.23
3-Cl31.35
2-Br21.38
3-Br31.55
2-OH20.49
3-OH30.65
4-OH40.34
2-NH220.53
3-NH230.67
4-NH240.28

Note: logP values are typically calculated or experimentally determined and can vary between different sources.

Aqueous Solubility

Solubility is a crucial factor for drug delivery and bioavailability. Poor aqueous solubility can hinder the absorption of orally administered drugs. The solubility of substituted pyridines is a function of their polarity, ability to form hydrogen bonds, and crystal lattice energy.[12] Generally, polar substituents that can participate in hydrogen bonding with water (e.g., -OH, -NH2, -COOH) enhance aqueous solubility.[13] Conversely, increasing the molecular weight and lipophilicity with non-polar substituents tends to decrease water solubility.[12] The parent pyridine is miscible with water.[5][1]

SubstituentPositionAqueous Solubility ( g/100 mL)
-H-Miscible[5][1]
2-Picoline (2-CH3)2Miscible
3-Picoline (3-CH3)3Miscible
4-Picoline (4-CH3)4Miscible
2-Hydroxypyridine2100
3-Hydroxypyridine361
4-Hydroxypyridine4200
Pyridine-2-carboxylic acid280
Nicotinic acid (3-COOH)316.7
Isonicotinic acid (4-COOH)45.3

Note: Solubility data can be highly variable and dependent on temperature and pH.

Melting and Boiling Points

The melting and boiling points of substituted pyridines are influenced by factors such as molecular weight, polarity, and intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding). Generally, as the molecular weight of the substituent increases, so do the melting and boiling points. The presence of substituents capable of hydrogen bonding (e.g., -OH, -NH2) can significantly increase these properties due to the stronger intermolecular forces that need to be overcome.

CompoundSubstituentPositionMelting Point (°C)Boiling Point (°C)
Pyridine-H--41.6[14]115.2[14]
2-Picoline-CH32-66.7129
3-Picoline-CH33-18144
4-Picoline-CH343.6145
2-Fluoropyridine-F2-126
3-Fluoropyridine-F3-107
2-Chloropyridine-Cl2-46170
3-Chloropyridine-Cl3-44148
2-Aminopyridine-NH2258210
3-Aminopyridine-NH2364251
2-Hydroxypyridine-OH2105-107-
3-Hydroxypyridine-OH3129-

Note: Data is compiled from various chemical data sources.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and chemical research. Standardized protocols ensure reproducibility and comparability of data.

Determination of pKa

Method 1: 1H NMR Spectroscopy

This method relies on the change in the chemical shift of protons on the pyridine ring as the pH of the solution is varied.[15][16] The degree of protonation affects the electron density around the protons, leading to observable shifts in the NMR spectrum.[16]

  • Sample Preparation: Prepare a solution of the substituted pyridine in D₂O. Add a chemical shift standard, such as tetramethylammonium iodide.[16]

  • pH Adjustment: Adjust the pH of the solution using dilute solutions of DCl and NaOD in D₂O.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at a series of pH values.

  • Data Analysis: Plot the chemical shift of a specific proton against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15]

Method 2: Potentiometric Titration

This is a classic and highly accurate method for pKa determination.

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted pyridine in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP/logD

Shake-Flask Method (OECD 107)

This is the traditional and most widely accepted method for logP determination.[9]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of a specific pH for logD) with n-octanol.

  • Partitioning: Dissolve a known amount of the substituted pyridine in one of the phases. Mix equal volumes of the aqueous and octanol phases in a flask and shake vigorously until equilibrium is reached (typically 24 hours).[17]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

HPLC-Based Method

This is a faster, automated method for estimating logP.

  • Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject the substituted pyridine sample and determine its retention time.

  • logP Estimation: Use the calibration curve to estimate the logP of the sample from its retention time.

Determination of Aqueous Solubility

Shake-Flask Method (OECD 105)

  • Equilibration: Add an excess amount of the solid substituted pyridine to a flask containing deionized water (or a buffer of a specific pH).

  • Shaking: Agitate the flask at a constant temperature until equilibrium is reached (typically 24-48 hours).[12]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

Signaling Pathways and Synthesis Workflows

The tunable physicochemical properties of substituted pyridines make them privileged scaffolds in medicinal chemistry, particularly as enzyme inhibitors.[18] For instance, many kinase inhibitors used in oncology incorporate a pyridine ring that interacts with the hinge region of the kinase domain.[3]

Generic Kinase Signaling Pathway

The diagram below illustrates a simplified kinase signaling pathway, a common target for pyridine-based drugs in cancer therapy.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes PyridineInhibitor Pyridine-based Kinase Inhibitor PyridineInhibitor->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a target for kinase inhibitors.

Experimental Workflow: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic method for preparing dihydropyridines, which can then be oxidized to pyridines.[19]

Hantzsch_Synthesis_Workflow Start Start: Combine Reactants Reactants β-ketoester (2 eq) Aldehyde (1 eq) Ammonia/Ammonium Acetate (1 eq) Start->Reactants Reaction Reflux Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction TLC Monitor by TLC Reaction->TLC Cooling Cool Reaction Mixture TLC->Cooling Reaction Complete Precipitation Precipitation of Dihydropyridine Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Oxidation Oxidize to Pyridine (e.g., with HNO3 or air) Filtration->Oxidation Purification Purify Product (e.g., Recrystallization) Oxidation->Purification End End: Substituted Pyridine Purification->End

Caption: General workflow for the Hantzsch synthesis of substituted pyridines.

Conclusion

The physicochemical properties of substituted pyridines are of paramount importance in the fields of medicinal chemistry and materials science. The ability to modulate pKa, lipophilicity, solubility, and other properties through strategic substitution allows for the rational design of molecules with desired characteristics. A thorough understanding of these structure-property relationships, coupled with robust experimental methods for their determination, is essential for the successful development of novel drugs and functional materials. The pyridine scaffold, with its inherent versatility, will undoubtedly continue to be a cornerstone of chemical innovation.

References

Methodological & Application

Synthesis of (4-Methylpyridin-2-yl)methanamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(4-Methylpyridin-2-yl)methanamine serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a picolylamine core, is present in numerous molecules investigated for a range of therapeutic applications. The synthesis described herein is a robust and widely applicable method for the reduction of a nitrile to a primary amine, a fundamental transformation in organic chemistry.

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 2-cyano-4-methylpyridine. This reaction proceeds with high efficiency and selectivity under specific conditions.

Synthesis_Pathway start 2-Cyano-4-methylpyridine reagents H2, Raney Nickel Methanol, Ammonia start->reagents product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-cyano-4-methylpyridine via catalytic hydrogenation.

Materials:

  • 2-cyano-4-methyl pyridine

  • Methanol (anhydrous)

  • Ammonia (solution in methanol, e.g., 12% w/w)

  • Raney Nickel (active catalyst, slurry in water)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve 2-cyano-4-methyl pyridine (e.g., 2.0 g, 0.0169 moles) in methanol containing ammonia (e.g., 400 mL of a 12% w/w solution).[1]

  • Addition of Catalyst: Under an inert atmosphere, carefully add Raney Nickel catalyst (e.g., 2.0 g, as a slurry). The catalyst is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 20 psi) and maintain the reaction at room temperature with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when the theoretical amount of hydrogen has been consumed.

  • Work-up:

    • Carefully depressurize the reaction vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry as it can ignite in air. Keep the filter cake wet with solvent (methanol or water).

    • Wash the filter cake with a small amount of methanol.

    • Combine the filtrate and washings.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield this compound as a liquid.

Quantitative Data

ParameterValueReference
Starting Material2-cyano-4-methyl pyridine[1]
CatalystRaney Nickel[1]
SolventMethanol with Ammonia[1]
Pressure20 psi[1]
TemperatureRoom Temperature[1]
Purity (Typical)>95%[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Dissolve Starting Material Dissolve Starting Material Add Catalyst Add Catalyst Dissolve Starting Material->Add Catalyst Hydrogenation Hydrogenation Add Catalyst->Hydrogenation Filter Catalyst Filter Catalyst Hydrogenation->Filter Catalyst Solvent Evaporation Solvent Evaporation Filter Catalyst->Solvent Evaporation Vacuum Distillation Vacuum Distillation Solvent Evaporation->Vacuum Distillation Final Product Final Product Vacuum Distillation->Final Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

Comprehensive, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature. Researchers are advised to perform full characterization (¹H NMR, ¹³C NMR, MS, and IR) on the synthesized product to confirm its identity and purity. The expected molecular weight is 122.17 g/mol with a molecular formula of C₇H₁₀N₂.[2]

Safety Precautions

  • Raney Nickel is pyrophoric and must be handled under an inert atmosphere and kept wet.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation is carried out in a well-ventilated area with appropriate safety measures.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Handle all chemicals in a fume hood.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound. The straightforward procedure and use of a common catalyst make it an accessible route for researchers in various fields of chemical and pharmaceutical sciences. Due to the limited availability of public spectral data, thorough characterization of the final product is strongly recommended.

References

Application Notes and Protocols for the Purification of (4-Methylpyridin-2-yl)methanamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. The purity of this amine is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the purification of this compound using column chromatography and High-Performance Liquid Chromatography (HPLC).

Overview of Purification Strategy

The purification of this compound from a crude reaction mixture typically involves an initial work-up procedure to remove bulk impurities, followed by a chromatographic step to isolate the pure compound. The basic nature of the amine and the presence of the pyridine ring are key considerations in developing an effective purification method.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Downstream Processing Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Acid-Base Extraction) Crude_Reaction_Mixture->Aqueous_Workup Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography Primary Method HPLC_Purification Preparative RP-HPLC Aqueous_Workup->HPLC_Purification For High Purity Solvent_Removal Solvent Removal (Rotary Evaporation) Column_Chromatography->Solvent_Removal HPLC_Purification->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Column_Chromatography_Workflow TLC_Analysis TLC Analysis (Determine Eluent) Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Gradient Elution (e.g., DCM/MeOH/NH4OH) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Application Notes and Protocols for the Use of (4-Methylpyridin-2-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpyridin-2-yl)methanamine is a versatile primary amine and a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a pyridine ring, offers unique electronic properties and potential for hydrogen bonding, while the aminomethyl group provides a reactive handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in reductive amination for the construction of carbon-nitrogen bonds.

Application Notes

This compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential biological activity. Its primary amine functionality allows for its use in a range of reactions, most notably in the formation of secondary and tertiary amines through reductive amination. This reaction is a cornerstone of medicinal chemistry for the synthesis of compound libraries for drug discovery.

The pyridine nitrogen in the molecule can act as a hydrogen bond acceptor and can be involved in metal coordination, making derivatives of this compound interesting ligands for catalysis or as pharmacophores that can interact with biological targets. The methyl group at the 4-position of the pyridine ring can influence the steric and electronic properties of the molecule and its derivatives.

The primary application highlighted in the literature is its use in reductive amination , a method that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to form a more substituted amine. This two-step, one-pot process is highly efficient for creating C-N bonds.

Key Synthetic Applications

Reductive Amination

Reductive amination is a powerful and widely used transformation in organic synthesis for the preparation of secondary and tertiary amines. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). The imine is subsequently reduced in situ to the corresponding amine.

A general reaction scheme for the reductive amination of a ketone with this compound is as follows:

Advantages of using this compound in reductive amination:

  • Versatility: It can be reacted with a wide range of aldehydes and ketones to introduce the (4-methylpyridin-2-yl)methyl moiety into a molecule.

  • High Yields: Reductive amination reactions are known for their high efficiency, often providing excellent yields of the desired amine product.

  • Mild Reaction Conditions: The reaction can typically be carried out under mild conditions, making it compatible with a variety of functional groups.

Data Presentation

The following table summarizes representative quantitative data for a reductive amination reaction analogous to one using this compound, based on protocols for a closely related substrate.

Reactant 1 (Amine)Reactant 2 (Ketone/Aldehyde)Reducing AgentSolventReaction Time (hours)Temperature (°C)Yield (%)Reference
(5-methylpyridin-2-yl)methylamine[1-(3-Chloro-4-fluoro-benzoyl)-4-piperidin-4-yl]-hydroxyacetonitrileSodium cyanoborohydrideMethanol4Room Temperature94[1]

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations involving this compound.

Protocol 1: General Procedure for Reductive Amination

This protocol is adapted from a procedure for a structurally similar amine and can be applied to the reaction of this compound with a suitable ketone or aldehyde.[1][2]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or other suitable solvent like Dichloromethane or Tetrahydrofuran)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (optional, as a base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and the solvent (e.g., methanol).

  • Add this compound (1.0-1.2 eq).

  • If the amine is used as a salt (e.g., dihydrochloride), add a base such as DABCO (2.2 eq) to the mixture.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Slowly add the reducing agent, sodium cyanoborohydride (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Take up the residue in ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure secondary amine.

Mandatory Visualizations

Reductive Amination Experimental Workflow

Reductive_Amination_Workflow reactant reactant reagent reagent solvent solvent process process workup workup product product A Aldehyde/ Ketone D Mix & Stir (Imine Formation) A->D B This compound B->D C Solvent (e.g., Methanol) C->D F Reduction D->F Add E Reducing Agent (e.g., NaBH3CN) E->F G Quench & Extraction F->G Reaction Completion H Drying & Concentration G->H I Purification (Chromatography) H->I J Pure Secondary Amine I->J

Caption: Experimental workflow for the synthesis of secondary amines via reductive amination.

Logical Relationship in Reductive Amination

Reductive_Amination_Mechanism start start intermediate intermediate final final reagent reagent carbonyl Carbonyl Compound (Aldehyde or Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal amine This compound amine->hemiaminal imine Imine/Iminium Ion Intermediate hemiaminal->imine - H2O product Secondary Amine Product imine->product reducing_agent Reducing Agent reducing_agent->product Reduction

Caption: Key intermediates in the reductive amination reaction.

References

Application Notes and Protocols for (4-Methylpyridin-2-yl)methanamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for coordination complexes involving the specific ligand (4-Methylpyridin-2-yl)methanamine did not yield detailed experimental protocols, characterization data, or specific applications. Therefore, these application notes and protocols are based on the closely related and structurally similar ligand, 2-amino-4-methylpyridine . The substitution of a methylamino group with an amino group at the 2-position of the pyridine ring suggests that their coordination behaviors will be analogous, primarily involving the pyridine nitrogen and the exocyclic amino nitrogen as donor atoms. The methodologies and expected outcomes described herein are based on established findings for 2-amino-4-methylpyridine and serve as a predictive guide for researchers exploring the coordination chemistry of this compound.

Introduction

Pyridine-based ligands are of significant interest in coordination chemistry due to their versatile coordination modes and the diverse applications of their metal complexes in catalysis, materials science, and medicine. 2-Amino-4-methylpyridine, a substituted pyridine, acts as a versatile ligand, forming stable complexes with various transition metals. These complexes have demonstrated potential as catalysts and exhibit interesting biological activities, including antimicrobial and enzyme inhibition properties.[1][2] The presence of both a pyridine ring nitrogen and an exocyclic amino group allows for chelation, leading to the formation of stable metallacyclic rings.

Synthesis of the Ligand

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic route starting from 2-cyano-4-methylpyridine is commercially suggested. The likely transformation involves the reduction of the nitrile group to a primary amine. A general protocol for such a reduction is provided below.

Protocol 1: Synthesis of this compound via Nitrile Reduction

Materials:

  • 2-Cyano-4-methylpyridine

  • Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Dissolve 2-cyano-4-methylpyridine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, gently reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle it with extreme care in a fume hood and under an inert atmosphere.

Synthesis of Coordination Complexes

The synthesis of coordination complexes with 2-amino-4-methylpyridine typically involves the reaction of the ligand with a metal salt in a suitable solvent. The following protocols are based on the synthesis of copper(II) and silver(I) complexes with 2-amino-4-methylpyridine and can be adapted for this compound.[2][3]

Protocol 2: Synthesis of a Copper(II)-Malonate Complex with 2-Amino-4-methylpyridine[3]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Malonic acid

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • 2-Amino-4-methylpyridine

  • Deionized water

Procedure:

  • Dissolve copper(II) chloride dihydrate, malonic acid, and ammonium hexafluorophosphate in deionized water.

  • In a separate container, dissolve 2-amino-4-methylpyridine in deionized water.

  • Slowly add the 2-amino-4-methylpyridine solution to the copper(II) salt solution with constant stirring.

  • Allow the resulting mixture to stand at room temperature.

  • Single crystals suitable for X-ray diffraction may form over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Protocol 3: Synthesis of a Silver(I) Complex with 2-Amino-3-methylpyridine (as an analogue)[2]

Materials:

  • Silver nitrate (AgNO₃)

  • 2-Amino-3-methylpyridine (as an analogue for 2-amino-4-methylpyridine)

  • Methanol

Procedure:

  • Dissolve silver nitrate in methanol.

  • Dissolve 2-amino-3-methylpyridine in methanol.

  • Slowly add the ligand solution to the silver nitrate solution with stirring.

  • A precipitate may form immediately or upon standing.

  • If necessary, the solution can be left for slow evaporation to yield crystals.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Quantitative Data

The following tables summarize crystallographic and spectroscopic data for representative metal complexes of 2-amino-4-methylpyridine and related compounds. This data provides a basis for comparison for newly synthesized complexes of this compound.

Table 1: Selected Crystallographic Data for a Cu(II)-Malonate Complex with 2-Amino-4-methylpyridine[3]

ParameterValue
Empirical FormulaC₁₈H₂₄CuF₁₂N₆O₈P₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.332(3)
b (Å)12.016(4)
c (Å)14.187(4)
α (°)108.64(3)
β (°)94.78(2)
γ (°)113.33(3)
Volume (ų)1475.9(8)
Z2

Table 2: Selected Bond Lengths for a Cu(II)-Malonate Complex with 2-Amino-4-methylpyridine[3]

BondLength (Å)
Cu(1)–O(1)1.956(3)
Cu(1)–O(3)1.966(3)
Cu(1)–O(5)2.296(3)
Cu(2)–O(2)1.957(3)
Cu(2)–O(4)1.965(3)
Cu(2)–O(9)2.308(3)

Table 3: Spectroscopic Data for Metal Complexes of 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide (a related ligand)[4]

Complexν(C=N) (cm⁻¹)
Ligand1689.70
Zn(II) Complex1674.27
Cu(II) Complex1651.12

Applications

Metal complexes of substituted pyridines have shown promise in various applications.

  • Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. For instance, palladium complexes with pyridine-based ligands can catalyze cross-coupling reactions.

  • Biological Activity: Complexes of 2-amino-4-methylpyridine have been investigated for their biological properties. For example, a silver(I) complex of 2-amino-3-methylpyridine showed moderate antibacterial activity.[2] The parent compound, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS).[1]

Visualizations

The following diagrams illustrate the synthesis of the ligand and a general workflow for the synthesis and characterization of its metal complexes.

G Synthesis of this compound start 2-Cyano-4-methylpyridine reagent Reduction (e.g., LiAlH4 in ether) start->reagent 1. product This compound reagent->product 2.

Caption: Synthetic scheme for this compound.

G General Experimental Workflow for Coordination Complex Synthesis cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies ligand Ligand Solution (this compound in solvent) reaction Reaction Mixture ligand->reaction metal_salt Metal Salt Solution (e.g., CuCl2 in solvent) metal_salt->reaction isolation Isolation & Purification (Filtration, Crystallization) reaction->isolation complex Coordination Complex isolation->complex ftir FTIR Spectroscopy complex->ftir nmr NMR Spectroscopy complex->nmr xrd Single-Crystal X-ray Diffraction complex->xrd elemental Elemental Analysis complex->elemental catalysis Catalytic Activity complex->catalysis biological Biological Screening complex->biological

Caption: Workflow for synthesis and analysis of metal complexes.

References

Application Notes and Protocols for Complexation with (4-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-2-yl)methanamine is a versatile bidentate ligand that readily forms stable complexes with a variety of transition metal ions. Its coordination chemistry is of significant interest due to the potential applications of its metal complexes in catalysis, materials science, and as therapeutic agents. The ligand typically coordinates to metal centers through the nitrogen atoms of the pyridine ring and the primary amine group, forming a stable five-membered chelate ring. This document provides detailed experimental procedures for the synthesis and characterization of metal complexes of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [1][2]
CAS Number 129768-95-2[1][2]
Appearance Not specified, typically a liquid or low-melting solid
Purity Min. 95% (commercially available)[2]
Table 2: Illustrative Spectroscopic Data for Metal Complexes with Pyridine-Amine Type Ligands

The following table presents typical spectroscopic shifts observed upon complexation of pyridine-amine type ligands with metal ions, as specific data for this compound complexes is not extensively available in the provided search results. These values are indicative and will vary depending on the metal ion, its oxidation state, and the coordination geometry.

Spectroscopic TechniqueLigand (Typical Values)Metal Complex (Typical Shifts/Changes)Reference
FTIR (cm⁻¹) ν(N-H): 3300-3500ν(C=N, pyridine): ~1600Shift to lower wavenumbers for ν(N-H) and ν(C=N) upon coordination.[3][4]
¹H NMR (ppm) Pyridine-H: 7.0-8.5CH₂-N: ~3.8NH₂: variableDownfield or upfield shifts of pyridine and methylene protons upon coordination.[3]
UV-Vis (nm) π → π* transitions of the pyridine ringAppearance of new charge-transfer bands (LMCT or MLCT) and d-d transitions for transition metals.[3]
Table 3: Stability Constants (log K) for Structurally Related Ligand-Metal Complexes
Metal IonLigandlog K₁log K₂ConditionsReference
Cu(II)2-(aminomethyl)pyridine9.257.600.1 M KCl, 25 °C
Ni(II)2-(aminomethyl)pyridine7.035.820.1 M KCl, 25 °C
Zn(II)2-(aminomethyl)pyridine5.154.300.1 M KCl, 25 °C
Co(II)2-(aminomethyl)pyridine5.504.350.1 M KCl, 25 °C

Experimental Protocols

General Considerations
  • Reagents and Solvents : this compound is commercially available.[2][6][7] Metal salts (e.g., chlorides, nitrates, acetates) should be of high purity. Solvents should be of analytical or HPLC grade and dried when necessary.

  • Inert Atmosphere : For reactions involving air-sensitive metal ions (e.g., Fe(II)), it is recommended to perform the synthesis under an inert atmosphere of nitrogen or argon.

Protocol 1: General Synthesis of a Metal Complex of this compound

This protocol is a generalized procedure based on common methods for the synthesis of transition metal complexes with N-donor ligands.[8]

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O)

  • Ethanol or Methanol

  • Diethyl ether or Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Ligand Solution Preparation : Dissolve this compound (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution Preparation : In a separate beaker, dissolve the metal salt (1 mmol) in 20 mL of ethanol. Gentle heating may be required to facilitate dissolution.

  • Reaction : Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.

  • Reflux : Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex : After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure, followed by the addition of a less polar solvent like diethyl ether or hexane to induce precipitation.

  • Washing and Drying : Wash the collected solid product with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Characterization of the Metal Complex

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective : To identify the coordination of the ligand to the metal ion.

  • Procedure : Record the FTIR spectra of the free ligand and the synthesized complex as KBr pellets or using an ATR accessory.

  • Expected Outcome : A shift in the vibrational frequencies of the N-H and pyridine C=N bonds to lower wavenumbers upon complexation is indicative of coordination.[3][4]

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective : To study the electronic transitions in the complex.

  • Procedure : Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol, methanol, or DMF) and record the UV-Vis spectrum.

  • Expected Outcome : The appearance of new absorption bands in the visible region can be attributed to d-d electronic transitions of the metal ion, while intense bands in the UV or near-visible region may be due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective : To determine the structure of the complex in solution.

  • Procedure : Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) and record the ¹H and ¹³C NMR spectra.

  • Expected Outcome : Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding mode. For paramagnetic complexes, significant broadening or shifting of the NMR signals is expected.[3]

4. Mass Spectrometry (MS):

  • Objective : To confirm the molecular weight of the complex.

  • Procedure : Use a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to obtain the mass spectrum of the complex.

  • Expected Outcome : The mass spectrum should show a peak corresponding to the molecular ion of the complex or its fragments.[3]

5. Elemental Analysis:

  • Objective : To determine the empirical formula of the complex.

  • Procedure : Submit a sample of the dried complex for C, H, and N analysis.

  • Expected Outcome : The experimentally determined percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the complex.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand Ligand Solution (this compound in Ethanol) reaction Reaction Mixture ligand->reaction metal Metal Salt Solution (e.g., CuCl₂ in Ethanol) metal->reaction reflux Reflux (2-4h) reaction->reflux isolation Isolation & Purification (Filtration/Precipitation) reflux->isolation product Dried Complex isolation->product ftir FTIR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ea Elemental Analysis product->ea

References

Application Notes and Protocols: (4-Methylpyridin-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpyridin-2-yl)methanamine is a versatile pyridine-based chemical scaffold that has garnered significant interest in medicinal chemistry. Its structural features, including a primary amine and a methylated pyridine ring, make it an attractive starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research. The primary utility of this scaffold has been demonstrated in the development of inhibitors for inducible nitric oxide synthase (iNOS) and as a core component of novel antitubercular agents.

Key Applications

The this compound scaffold is a key building block in the synthesis of compounds targeting various biological processes. Notably, it has been employed in the development of:

  • Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. Derivatives of this compound have been synthesized and shown to be potent and selective inhibitors of iNOS, making them promising candidates for the treatment of inflammatory conditions.

  • Antitubercular Agents: The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutics. The pyridine-2-methylamine core, including derivatives of this compound, has been identified as a promising scaffold for the development of new antitubercular drugs. These compounds have shown significant activity against the H37Rv strain of M. tuberculosis.

  • Central Nervous System (CNS) Drug Candidates: The pyridine moiety is a common feature in drugs targeting the CNS. This compound serves as a valuable intermediate in the synthesis of potential antidepressants and other CNS-active compounds[1].

Quantitative Data

The following tables summarize the biological activity of various derivatives synthesized using the this compound scaffold or closely related analogues.

Table 1: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues

CompoundStructureiNOS IC₅₀ (nM)[2]
1 2-amino-4-methylpyridineGood Potency (exact value not specified)
2 6-substituted alkyl analog of 1 28
9 6-(2-Fluoropropyl)-4-methylpyridin-2-amineIdentified as a potent inhibitor
18 6-(3-fluoropropyl)-4-methylpyridin-2-amineIdentified as a potent inhibitor
20 6-(4-fluorobutyl)-4-methylpyridin-2-amineIdentified as a potent inhibitor

Table 2: Antitubercular Activity of Pyridine-2-methylamine Derivatives

CompoundMIC (µg/mL) against M. tuberculosis H37Rv[3]
13 -6-aryl4-8
17 4,4-dimethylpiperidinyl2-aryl4-8
21 4,4-dimethyl-1,4-azasilinane4-aryl0.5-1
25 4,4-dimethyl-1,4-azasilinane5-aryl0.5-1
27 -6-aryl (pyrimidine)4-8
30 4,4-dimethyl-1,4-azasilinane4-aryl (oxazole)0.5-1
62 N-8-azaspiro[4][5]decyl4-biphenyl0.0156
63 N-8-azaspiro[4][5]decyl4-biphenyl0.0156

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: General Synthesis of 6-Substituted-2-amino-4-methylpyridine Derivatives (iNOS Inhibitors)[2]

This protocol describes a general route for the synthesis of 6-substituted analogs of 2-amino-4-methylpyridine, which have shown potent iNOS inhibitory activity.

Step 1: Synthesis of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol

  • Prepare a solution of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (5.6 g, 28.0 mmol) in diethyl ether (30 mL).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.6 M in hexanes, 19.5 mL, 31.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add acetaldehyde (2 mL, 35.6 mmol) via syringe.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 10 minutes.

  • Quench the reaction with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 30 mL).

  • Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to yield the product.

Step 2: Fluorination (Example for 6-(2-Fluoropropyl)-4-methylpyridin-2-amine)

  • The alcohol from the previous step can be converted to the corresponding fluoro derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Detailed conditions for this specific step were not provided in the source but are a standard transformation.

Step 3: Deprotection to Yield the Final Amine

  • To a 50 mL round-bottom flask, add the protected pyridine derivative (e.g., 1.10 g, 4.1 mmol) and hydroxylamine hydrochloride (10 g, 144 mmol).

  • Add ethanol (25 mL) and water (12.5 mL).

  • Reflux the reaction mixture and monitor by TLC (approximately 3 hours).

  • Upon completion, treat the mixture with saturated sodium carbonate solution (10 mL).

  • Extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL).

  • Dry over sodium sulfate and concentrate to obtain the final product.

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity[3]

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Prepare a sterile 96-well microplate.

  • Add 100 µL of Middlebrook 7H9 broth to each well.

  • Serially dilute the test compounds in the wells.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_0 Synthetic Pathway for iNOS Inhibitors start This compound Scaffold intermediate1 Protection of Amine start->intermediate1 e.g., Boc protection intermediate2 Functionalization at C6 intermediate1->intermediate2 e.g., Lithiation followed by alkylation final_product Deprotection (Final iNOS Inhibitor) intermediate2->final_product e.g., Acidic cleavage

Caption: Synthetic workflow for iNOS inhibitor derivatives.

G cluster_1 Role of iNOS in Inflammation stimuli Inflammatory Stimuli (e.g., LPS, cytokines) macrophage Macrophage stimuli->macrophage iNOS_induction iNOS Gene Transcription and Translation macrophage->iNOS_induction iNOS_protein iNOS Protein iNOS_induction->iNOS_protein NO_production High Levels of Nitric Oxide (NO) iNOS_protein->NO_production L-arginine -> L-citrulline inflammation Inflammation & Tissue Damage NO_production->inflammation inhibitor This compound Derivative (iNOS Inhibitor) inhibitor->iNOS_protein

Caption: iNOS signaling pathway and point of inhibition.

References

Design of Novel Inhibitors Using Pyridine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel inhibitors utilizing the versatile pyridine scaffold. The pyridine ring is a privileged structure in medicinal chemistry due to its ability to form various interactions with biological targets and its favorable physicochemical properties.[1][2][3][4] These notes cover inhibitors targeting key enzyme families, including kinases, histone deacetylases (HDACs), and proteases, which are implicated in a multitude of diseases such as cancer and inflammatory disorders.[2][5][6][7]

Overview of Pyridine-Based Inhibitors

The pyridine scaffold is a six-membered aromatic heterocycle containing a nitrogen atom, which imparts a dipole moment and a site for hydrogen bonding, enhancing solubility and target interaction.[2] Its aromatic nature allows for π-π stacking interactions with amino acid residues in protein binding pockets.[1] The synthetic tractability of the pyridine ring allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][8]

This document focuses on three major classes of pyridine-based inhibitors:

  • Kinase Inhibitors: Many pyridine derivatives function as ATP-competitive inhibitors by binding to the hinge region of the kinase active site.[2][9] They are crucial in oncology for targeting signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT/mTOR and NF-κB pathways.[10][11]

  • Histone Deacetylase (HDAC) Inhibitors: Pyridine-based HDAC inhibitors are being developed as anticancer agents.[6][12] They typically feature a zinc-binding group, a linker, and a cap group, where the pyridine scaffold can be incorporated to modulate activity and selectivity.

  • Protease Inhibitors: Pyridine-containing compounds have been designed to inhibit various proteases, including those essential for viral replication.[7][13]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyridine-based inhibitors against their respective targets.

Table 1: In Vitro Activity of Selected Pyridine-Containing Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 / KiCell Line / Assay ConditionsReference
Compound 26 VRK1~150 nM (IC50)In vitro kinase assay[9]
Compound 5e HDAC1-3, 6, 8, 10Nanomolar range (IC50)In vitro HDAC assay[6][12]
Compound 5d HDAC3/680 nM / 11 nM (IC50)In vitro HDAC assay[6][12]
Selpercatinib RET kinase-Approved for NSCLC and thyroid cancer
Compound 27e Aurora-A, Aurora-B, FLT37.5 nM / 48 nM / 6.2 nM (Kd)In vitro kinase assay[14]
Pyridine-aldehyde fragment SARS-CoV-2 Main Protease1.8 µM (IC50)In vitro protease assay[13]
Compound 10t Tubulin Polymerization0.19 - 0.33 µM (IC50)HeLa, MCF-7, SGC-7901 cell lines[15]

Table 2: Antiproliferative Activity of Selected Pyridine-Based Inhibitors

Compound IDCell LineIC50AssayReference
Compound 5e Various hematological and solid cancer cell linesNanomolar rangeMTT Assay[6][12]
1,3,4-oxadiazole-pyridine hybrid VII HepG2, MCF-7, SW1116, BGC8230.76–12.21 µMNot Specified[16][17]
Compound 10t HeLa, SGC-7901, MCF-70.19 µM, 0.30 µM, 0.33 µMMTT Assay[15]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by pyridine-based inhibitors and general experimental workflows are provided below using Graphviz.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.[4][9]

G cluster_1 Non-Canonical NF-κB Signaling Pathway Receptor TNFR superfamily (e.g., LTβR, BAFFR) TRAF3 TRAF3 Receptor->TRAF3 Degradation NIK NIK TRAF3->NIK Inhibition IKKalpha IKKα NIK->IKKalpha Activation p100_RelB p100/RelB IKKalpha->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Figure 2: Key components of the non-canonical NF-κB pathway.[5][7][14]

G cluster_2 Experimental Workflow for Inhibitor Synthesis and Evaluation Synthesis Synthesis of Pyridine Derivatives (e.g., Suzuki-Miyaura Coupling) Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase, HDAC Assay) Determine IC50 Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT for Antiproliferative Activity) Determine GI50 Purification->Cell_Based_Assay Data_Analysis Data Analysis and SAR Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Figure 3: General workflow for the development of pyridine-based inhibitors.

Experimental Protocols

Synthesis of Aminopyridine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-aminopyridine with an arylboronic acid.[9]

Materials:

  • Bromo-aminopyridine derivative

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Nitrogen or Argon gas

  • Microwave vial or round-bottom flask

  • Stir bar

Procedure:

  • Reaction Setup: In a microwave vial or a dry round-bottom flask, combine the bromo-aminopyridine (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst (5 mol%).

  • Inert Atmosphere: Seal the vessel and degas the mixture by purging with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture at 85-100 °C with vigorous stirring overnight.

    • Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for 10-60 minutes.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine derivative.

In Vitro Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a pyridine-based inhibitor against a target kinase using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Pyridine-based inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the pyridine-based inhibitor in the kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • Reaction Setup: In a 96-well plate, add the kinase and the substrate to the assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, adding the kinase detection reagent, incubating again, and then measuring luminescence.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the luminescence of the vehicle control (no inhibitor) to 100% activity and the high concentration inhibitor to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of HDACs and the inhibitory potential of pyridine-based compounds using a fluorogenic substrate.

Materials:

  • HDAC-containing sample (e.g., HeLa nuclear extract or purified recombinant HDAC)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Pyridine-based inhibitor stock solution (in DMSO)

  • HDAC inhibitor (e.g., Trichostatin A) for positive control

  • Developer solution (containing trypsin)

  • Black, opaque 96-well plates

  • Fluorometric plate reader (Ex: 350-380 nm, Em: 440-460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC substrate, inhibitor, and developer in HDAC assay buffer.

  • Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the serially diluted pyridine-based inhibitor or controls (vehicle and Trichostatin A).

  • Enzyme Addition: Add the HDAC enzyme source to each well (except for the no-enzyme control).

  • Reaction Initiation: Start the reaction by adding the fluorogenic HDAC substrate to all wells and mix thoroughly.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the enzymatic reaction by adding the developer solution to each well. The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Fluorescence Measurement: Incubate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal. Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and the antiproliferative effects of pyridine-based inhibitors.[1][2][6][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Pyridine-based inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the pyridine-based inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.

References

Application Notes and Protocols for the Derivatization of (4-Methylpyridin-2-yl)methanamine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: (4-Methylpyridin-2-yl)methanamine is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to explore structure-activity relationships (SAR). Its primary amine provides a readily accessible handle for derivatization, while the pyridine ring and the methyl group can also be modified to modulate physicochemical properties and target interactions. These application notes provide detailed protocols for the N-acylation and N-alkylation (via reductive amination) of this compound, along with strategies for bioisosteric replacement to guide lead optimization efforts.

The derivatization of this scaffold is crucial for systematically probing the chemical space around a pharmacophore. By introducing a variety of substituents, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic profiles of lead compounds. The following sections detail experimental procedures, present representative data, and visualize the workflows and conceptual relationships involved in the SAR-guided derivatization of this compound.

I. Derivatization Strategies for SAR Studies

The primary amino group of this compound is the most common site for derivatization in SAR studies. Two highly effective and versatile methods for modifying this group are N-acylation and reductive amination.

A. N-Acylation

N-acylation introduces an amide functionality, which can participate in hydrogen bonding interactions within a biological target's binding site. This strategy is widely used to explore the impact of different acyl groups on biological activity.

B. Reductive Amination

Reductive amination, or reductive alkylation, forms a secondary or tertiary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method allows for the introduction of a wide range of alkyl and aryl substituents, enabling the exploration of steric and electronic effects on activity.

C. Bioisosteric Replacement

Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects. In the context of this compound, the pyridine ring can be replaced with other heterocycles to modulate properties such as pKa, lipophilicity, and metabolic stability, while maintaining key binding interactions.

II. Experimental Protocols

A. General Protocol for N-Acylation of this compound

This protocol describes a general procedure for the synthesis of N-acyl derivatives of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.

B. General Protocol for Reductive Amination of this compound

This protocol outlines a one-pot procedure for the synthesis of N-alkyl derivatives of this compound.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCE, add sodium triacetoxyborohydride (1.5 eq.) in one portion at room temperature.[1]

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.0 eq.) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Extract the mixture with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.

III. Data Presentation for SAR Studies

Systematic derivatization of the this compound scaffold allows for the generation of quantitative structure-activity relationship (QSAR) data. The following tables provide a representative summary of how such data can be structured for N-acylation and reductive amination series, with hypothetical IC50 values against a generic kinase target to illustrate the concept.

Table 1: SAR of N-Acyl Derivatives of this compound
Compound IDR Group (Acyl)Molecular Weight ( g/mol )Kinase IC50 (nM)
1a -H122.17>10000
1b -C(O)CH3164.20520
1c -C(O)Ph226.28150
1d -C(O)-(4-Cl-Ph)260.7285
1e -C(O)-(4-MeO-Ph)256.30210
1f -C(O)CH2Ph240.30350

Data is hypothetical and for illustrative purposes.

Table 2: SAR of N-Alkyl Derivatives of this compound
Compound IDR Group (Alkyl)Molecular Weight ( g/mol )Kinase IC50 (nM)
2a -CH2Ph212.29480
2b -CH2-(4-Cl-Ph)246.74230
2c -CH2-(4-F-Ph)230.28250
2d -CH2-Cyclohexyl218.34890
2e -CH(Ph)2288.39120

Data is hypothetical and for illustrative purposes.

IV. Visualizations

A. Experimental Workflows

G Workflow for N-Acylation cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification Amine This compound Reaction Stir at 0°C to RT 2-16 hours Amine->Reaction AcylChloride Acyl Chloride AcylChloride->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product N-Acyl Product Purify->Product

Caption: Workflow for the N-acylation of this compound.

G Workflow for Reductive Amination cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification Amine This compound Reaction Stir at RT 1-24 hours Amine->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction ReducingAgent NaBH(OAc)3 ReducingAgent->Reaction Solvent DCE or THF Solvent->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with DCM/EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product N-Alkyl Product Purify->Product

Caption: Workflow for the reductive amination of this compound.

B. Conceptual Relationships

G SAR Derivatization Strategy cluster_derivatization Derivatization Methods cluster_properties Modified Properties Scaffold This compound Scaffold Acylation N-Acylation Scaffold->Acylation ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Bioisosteres Bioisosteric Replacement of Pyridine Ring Scaffold->Bioisosteres HBD H-Bonding Acylation->HBD Sterics Steric Bulk ReductiveAmination->Sterics Lipophilicity Lipophilicity ReductiveAmination->Lipophilicity Bioisosteres->Lipophilicity pKa pKa Bioisosteres->pKa Metabolism Metabolic Stability Bioisosteres->Metabolism SAR Structure-Activity Relationship HBD->SAR Sterics->SAR Lipophilicity->SAR pKa->SAR Metabolism->SAR

Caption: Conceptual overview of the SAR-driven derivatization strategy.

V. Conclusion

The derivatization of this compound through N-acylation and reductive amination provides a robust platform for conducting detailed SAR studies. The protocols outlined in these application notes are versatile and can be adapted to a wide range of substrates to generate diverse chemical libraries. By systematically modifying the scaffold and evaluating the biological activity of the resulting analogs, researchers can elucidate key structural requirements for target engagement and optimize lead compounds for improved therapeutic potential. The strategic application of bioisosteric replacement further expands the accessible chemical space, offering pathways to overcome challenges related to pharmacokinetics and off-target effects.

References

Application Notes and Protocols for N-Alkylation of (4-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery. Its primary amine functionality serves as a key handle for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles of lead compounds. N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functionalized moieties.

This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . These methods offer versatility and are widely applicable in a research and development setting.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

  • Direct Alkylation with Alkyl Halides : This is a classical SN2 reaction where the primary amine displaces a halide from an alkyl halide in the presence of a base. While straightforward, this method may require careful optimization to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[1]

  • Reductive Amination : This one-pot reaction involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or a ketone. The imine is then reduced in situ to the corresponding secondary amine.[2][3] This method is often preferred for its high selectivity, milder reaction conditions, and reduced risk of over-alkylation.[1][4]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous ACN or DMF (to a concentration of 0.1-0.5 M).

  • Add the base. Use K₂CO₃ (2.0-3.0 eq) for less reactive alkyl halides or DIPEA (1.5-2.0 eq) for more reactive ones.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension.

  • The reaction can be stirred at room temperature or heated (e.g., to 50-80 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up A (if K₂CO₃ was used): Filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Work-up B (if DIPEA was used or with DMF as solvent): Dilute the reaction mixture with EtOAc. Wash the organic layer with water (2x) and then with brine (1x) to remove DMF and the amine salt.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Acetone, Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound using the protocols described above.

EntryAlkylating AgentMethodBase/Reducing AgentSolventTemp (°C)Time (h)Yield (%)
1IodomethaneDirect AlkylationK₂CO₃ACN251285
2Benzyl bromideDirect AlkylationDIPEADMF60892
3AcetoneReductive AminationNaBH(OAc)₃DCE25495
4BenzaldehydeReductive AminationNaBH(OAc)₃DCM25690
5CyclohexanoneReductive AminationNaBH(OAc)₃DCE25888

Note: Yields are isolated yields after purification and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

Direct_Alkylation_Workflow start Start dissolve_amine Dissolve this compound in ACN or DMF start->dissolve_amine add_base Add Base (K2CO3 or DIPEA) dissolve_amine->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react React (RT or Heat) add_alkyl_halide->react workup Aqueous Work-up & Extraction react->workup purify Purification (Column Chromatography) workup->purify product N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow start Start mix_reactants Mix Amine and Aldehyde/Ketone in DCM or DCE start->mix_reactants form_imine Imine Formation (Stir at RT) mix_reactants->form_imine add_reductant Add NaBH(OAc)3 form_imine->add_reductant reduce Reduction (Stir at RT) add_reductant->reduce quench Quench with NaHCO3 (aq) reduce->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product N-Alkylated Product purify->product

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols for the Development of PET Tracers Utilizing (4-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes at the cellular and molecular level. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the diagnosis and monitoring of various pathologies. The pyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous PET tracers targeting a range of biological entities. While direct literature on the use of (4-Methylpyridin-2-yl)methanamine as a core structure for PET tracer development is limited, its structural motifs are present in several reported radioligands.

These application notes provide a generalized framework for the potential use of this compound and its derivatives in the development of novel PET tracers. The protocols and methodologies are based on established procedures for structurally related pyridine-based radiopharmaceuticals.

Potential Applications

Derivatives of this compound could be explored for the development of PET tracers for various targets, including but not limited to:

  • Neuroreceptors: The pyridine core is a common feature in ligands for various central nervous system (CNS) receptors. Analogs of this compound could be designed to target receptors such as the N-methyl-D-aspartate (NMDA) receptor or neuropeptide Y (NPY) receptors[1][2].

  • Enzyme Inhibition: This scaffold could serve as a basis for developing tracers that quantify the expression and activity of specific enzymes in vivo. For example, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS).

  • Oncology: The development of novel tracers for tumor imaging is a major focus of PET research. Modified this compound structures could be investigated for their potential to target tumor-specific markers.

Experimental Protocols

The development of a novel PET tracer is a multi-step process that involves synthesis of a suitable precursor, radiolabeling, purification, and in vitro/in vivo evaluation.

Precursor Synthesis

The first step is the chemical synthesis of a precursor molecule derived from this compound that is suitable for radiolabeling. This typically involves introducing a leaving group (e.g., tosylate, nosylate, or a halogen) at a position amenable to nucleophilic substitution by a positron-emitting radionuclide, most commonly Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]).

Workflow for PET Tracer Development

PET_Tracer_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Target Target Identification and Validation Precursor Precursor Synthesis & Characterization Target->Precursor Radiolabeling Radiolabeling Optimization Precursor->Radiolabeling QC Quality Control (Purity, Molar Activity) Radiolabeling->QC InVitro In Vitro Evaluation (Binding Affinity, Autoradiography) QC->InVitro InVivo In Vivo Evaluation (Animal PET/CT, Biodistribution) InVitro->InVivo Dosimetry Dosimetry Studies InVivo->Dosimetry HumanPET First-in-Human PET Studies Dosimetry->HumanPET

Caption: Generalized workflow for the development of a novel PET tracer.

Radiolabeling with Fluorine-18

Fluorine-18 is a widely used positron emitter due to its favorable half-life (109.7 min) and low positron energy. A common method for [¹⁸F]fluorination is nucleophilic substitution.

Protocol for [¹⁸F]Fluorination of a Tosylated Precursor:

  • [¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elution and Drying: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂). Remove the water by azeotropic distillation with acetonitrile at elevated temperature under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the tosylated precursor (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO or DMF) and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 10-20 minutes).

  • Purification: After the reaction, purify the crude mixture to remove unreacted [¹⁸F]fluoride and other impurities. This is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing the desired [¹⁸F]-labeled tracer. Remove the organic solvent and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection. The final product should be passed through a sterile filter.

Radiolabeling and Purification Workflow

Radiolabeling_Workflow Start [¹⁸F]Fluoride Production Trap Anion Exchange Trapping Start->Trap Elute Elution with K₂₂₂/K₂CO₃ Trap->Elute Dry Azeotropic Drying Elute->Dry React Nucleophilic Substitution Reaction (Heating) Dry->React Precursor Precursor in Anhydrous Solvent Precursor->React Purify Semi-preparative HPLC Purification React->Purify Formulate Formulation in Saline Purify->Formulate QC Quality Control Formulate->QC Final Injectable PET Tracer QC->Final

Caption: A typical workflow for the radiosynthesis and purification of an ¹⁸F-labeled PET tracer.

Quality Control

Stringent quality control is mandatory before a PET tracer can be used in vivo.

  • Radiochemical Purity: Determined by analytical HPLC to ensure that the radioactivity is associated with the desired chemical compound. A purity of >95% is generally required.

  • Molar Activity: The ratio of radioactivity to the total mass of the compound (labeled and unlabeled). High molar activity is crucial for receptor imaging to avoid pharmacological effects.

  • Residual Solvents: Gas chromatography is used to quantify any remaining organic solvents from the synthesis.

  • Sterility and Endotoxin Testing: To ensure the final product is safe for injection.

ParameterTypical ValueMethod
Radiochemical Yield (decay-corrected)10-50%HPLC
Radiochemical Purity>95%HPLC
Molar Activity>37 GBq/µmol (>1 Ci/µmol)HPLC with UV and radiation detectors
Synthesis Time40-90 minutes-

Table 1: Representative Quantitative Data for Pyridine-Based PET Tracers. These are generalized values and will vary depending on the specific tracer and synthesis conditions.

In Vitro Evaluation
  • Binding Affinity: The affinity of the non-radioactive ("cold") standard for the target is determined using in vitro binding assays with tissue homogenates or cell lines expressing the target. The inhibition constant (Ki) is a key parameter.

  • Autoradiography: In vitro autoradiography on tissue sections (e.g., brain slices) from relevant species (including human post-mortem tissue) is used to visualize the binding distribution of the radiotracer and confirm its specificity by co-incubation with blocking agents.

In Vivo Evaluation in Animal Models
  • PET/CT Imaging: The synthesized radiotracer is injected into a suitable animal model (e.g., rodents or non-human primates). Dynamic PET scans are performed to assess the tracer's uptake, distribution, and kinetics in the target organ (e.g., brain) and peripheral tissues.

  • Biodistribution Studies: At various time points after injection, animals are euthanized, and organs are harvested to measure the radioactivity concentration (% injected dose per gram of tissue). This provides quantitative data on the tracer's distribution and clearance.

  • Metabolite Analysis: Blood and tissue samples are analyzed (e.g., by radio-HPLC) to determine the rate of metabolism of the PET tracer in vivo. A good tracer should have a reasonable level of metabolic stability.

Signaling Pathway Example: Targeting iNOS

Derivatives of 2-amino-4-methylpyridine have been explored as inhibitors of inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes. A PET tracer targeting iNOS could be valuable for imaging inflammation.

iNOS_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Other Cell Types Stimuli->Cell NFkB NF-κB Activation Cell->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Inflammation Inflammatory Response NO->Inflammation Citrulline L-Citrulline PET_Tracer [¹⁸F]-(4-Methylpyridin-2-yl) methanamine Derivative PET_Tracer->iNOS_Protein Binds to and allows imaging of iNOS

Caption: Simplified signaling pathway for iNOS induction and the potential role of a PET tracer.

Conclusion

This compound represents a versatile scaffold that could be chemically modified to generate novel PET tracers. The development process requires a multidisciplinary approach, from organic synthesis and radiochemistry to in vitro and in vivo pharmacology. The generalized protocols and workflows provided here serve as a foundational guide for researchers venturing into the design and evaluation of new pyridine-based PET radiopharmaceuticals. Successful development of such tracers has the potential to significantly impact both basic research and clinical diagnostics.

References

Application Notes and Protocols: Catalytic Applications of Palladium Complexes with Pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of palladium complexes featuring pyridine-based ligands in a variety of catalytic transformations critical to organic synthesis and drug development. The unique electronic and steric properties of the pyridine moiety, when coordinated to a palladium center, offer distinct advantages in terms of catalytic activity, selectivity, and functional group tolerance. This document details the application of these catalysts in key cross-coupling reactions and C-H functionalization, providing structured data for comparison and detailed experimental protocols for practical implementation.

Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-pyridine complexes are highly effective precatalysts for a range of cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions are central to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[3]

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. Palladium(II) complexes with pyridine ligands have demonstrated high efficiency as precatalysts in this reaction.[1] The pyridine ligand can influence the stability and reactivity of the palladium center, contributing to improved catalytic performance.[4]

Quantitative Data Summary: Suzuki-Miyaura Coupling

Catalyst PrecursorAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
[Pd(4-CN-py)₂Cl₂]4'-BromoacetophenonePhenylboronic acidK₃PO₄Toluene80>901.0[1]
[Pd(py)₂(OAc)₂] on LDHAryl bromidesPhenylboronic acidK₂CO₃Toluene55Excellent-[5]
Pd(PPh₃)₂(Cl)₂2-Chloro-3-aminopyridinePhenylboronic acidNa₂CO₃ (1M aq.)1,4-DioxaneReflux865.0[6]
Indolyl-NNN-Pd complex 3 4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene70981.0[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the conditions reported for the coupling of 4'-bromoacetophenone and phenylboronic acid using a Pd(II)-pyridine complex.[1]

Materials:

  • Palladium-pyridine complex (e.g., [Pd(4-CN-py)₂Cl₂])

  • Aryl halide (e.g., 4'-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium phosphate, K₃PO₄)

  • Solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Stirring apparatus and heating system

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium-pyridine complex catalyst (0.01 mmol, 1 mol%).

  • Add the solvent (5 mL).

  • The reaction can be performed without the strict exclusion of air or water.[1]

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

b) Heck-Mizoroki Reaction

The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[8] Palladium complexes with pyridine-containing ligands, such as N-heterocyclic carbene (NHC)-pyridine systems, have been shown to be effective catalysts for this transformation, often under mild conditions.[9][10]

Quantitative Data Summary: Heck-Mizoroki Reaction

Catalyst PrecursorAryl HalideAlkeneBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
NHC-Pd(II)-Py complexVarious aryl bromidesOlefin derivatives-Solvent-free-Excellent-[9]
[Pd(L-proline)₂]Aryl bromides/chloridesOlefins-Water-Excellent-[11]
[Pd(py)₂(OAc)₂]4-IodoanisoleStyreneEt₃NDMSO120>900.1[4]

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

This protocol is based on general procedures for Heck reactions catalyzed by palladium-pyridine type complexes.[4][8]

Materials:

  • Palladium-pyridine complex (e.g., [Pd(py)₂(OAc)₂])

  • Aryl halide (e.g., 4-iodoanisole)

  • Alkene (e.g., styrene)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., DMSO or DMF)

  • Reaction vessel

  • Stirring and heating apparatus

Procedure:

  • In a reaction vessel, dissolve the aryl halide (1.0 mmol) and the palladium-pyridine catalyst (0.001 mmol, 0.1 mol%) in the solvent (3-5 mL).

  • Add the alkene (1.2 mmol) and the base (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the substituted alkene.

c) Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the synthesis of alkynes via the cross-coupling of terminal alkynes with aryl or vinyl halides, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[12] Pyridine-based ligands can be employed in the palladium catalyst system.[12]

Quantitative Data Summary: Sonogashira Coupling

Catalyst PrecursorAryl HalideTerminal AlkyneBaseSolventTemp (°C)Yield (%)Catalyst Loading (mol%)Reference
Pd(CF₃COO)₂/PPh₃2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100962.5 (Pd)[13]
Dipyrimidyl-palladium complexIodobenzenePhenylacetylenen-ButylamineTHF65--[12]
Pd/SiO₂-TiO₂Aryl bromidesPhenylacetylene---Excellent-[5]

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Amino-3-Bromopyridine

This protocol is adapted from a reported procedure for the synthesis of 2-amino-3-alkynylpyridines.[13][14]

Materials:

  • Palladium trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • 2-Amino-3-bromopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., DMF)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[14]

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.[14]

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).[14]

  • Heat the reaction mixture to 100 °C and stir for 3 hours.[14]

  • Monitor the reaction progress using TLC.[14]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride (10 mL).[14]

  • Extract the product with ethyl acetate (3 x 10 mL).[14]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.[14]

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.[14]

Application: C–H Activation and Functionalization

A significant application of palladium complexes with pyridine ligands is in directing C–H activation reactions.[3][15][16] The nitrogen atom of the pyridine ring can act as a directing group, coordinating to the palladium center and positioning it in proximity to a specific C–H bond, typically at the ortho-position of an aryl group attached to the pyridine.[15] This strategy enables the regioselective functionalization of otherwise unreactive C–H bonds.

Key C-H Functionalization Reactions:

  • Arylation: Direct coupling of C-H bonds with arylating agents.[15]

  • Acylation: Introduction of an acyl group from carboxylic acids or their derivatives.[15]

  • Halogenation: Site-selective introduction of halogen atoms.[15]

  • Cyanation: Introduction of a nitrile group.[16]

  • Alkenylation: Formation of a C-C bond with an alkene.[17]

Quantitative Data Summary: C–H Functionalization of 2-Phenylpyridine

Reaction TypeCatalystReagentOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
AcylationPd(OAc)₂Benzoic acidTrifluoroacetic anhydride--82[15]
ChlorinationPdCl₂Benzoyl chlorideCuCl₂1,4-Dioxane-92[15]
CyanationPd(OAc)₂K₃[Fe(CN)₆]Cu(OAc)₂ / CuBr₂DMF-81[16]
HalogenationPdBr₂Hydrobromic acidElectrochemicalDMF-94[15]

Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-Acylation of 2-Phenylpyridine

This protocol is a general representation based on the work of Chai and co-workers.[15]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Phenylpyridine

  • Carboxylic acid (e.g., benzoic acid)

  • Activating agent (e.g., trifluoroacetic anhydride)

  • Solvent (if required)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • In a reaction vessel, combine 2-phenylpyridine (1.0 mmol) and the carboxylic acid (1.2 mmol).

  • Add the palladium catalyst, Pd(OAc)₂ (typically 2-5 mol%).

  • Add the activating agent, trifluoroacetic anhydride (1.5-2.0 mmol).

  • Stir the mixture at the required temperature for the specified duration, monitoring by TLC.

  • After the reaction is complete, quench the reaction mixture carefully (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow for a Generic Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Add Pd-Pyridine Catalyst B->C D Heat and Stir (e.g., 80-120 °C) C->D Inert Atmosphere (if required) E Monitor Progress (TLC/GC) D->E F Cool to RT & Quench E->F Reaction Complete G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Purified Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Pd0 Pd(0)Lu2099 PdII_A Ru00B9-Pd(II)Lu2099-X Pd0->PdII_A Oxidative Addition PdII_B Ru00B9-Pd(II)Lu2099-Ru00B2 PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination R1R2 Ru00B9-Ru00B2 PdII_B->R1R2 R1X Ru00B9-X R1X->PdII_A R2BY2 Ru00B2-B(OR)u2082 R2BY2->PdII_B Base Base Base->PdII_B

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Methylpyridin-2-yl)methanamine synthesis. The primary focus is on the common synthetic route involving the reduction of 2-cyano-4-methylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Reducing Agent Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture. Use a fresh bottle of LiAlH₄ or test the activity of the current batch on a known, reliable substrate. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).A significant increase in product yield should be observed.
Insufficient Reducing Agent The reduction of a nitrile to a primary amine is a multi-step process requiring sufficient hydride equivalents.[1][2] Ensure at least a 1.5 to 2-fold molar excess of LiAlH₄ is used relative to the 2-cyano-4-methylpyridine.The reaction should proceed to completion, maximizing the conversion of the starting material.
Low Reaction Temperature While the initial addition of the substrate to the LiAlH₄ suspension is often done at low temperatures to control the exothermic reaction, the reaction may require heating to go to completion. After the initial addition, consider gradually warming the reaction mixture to room temperature or even refluxing in THF.Increased reaction rate and conversion, leading to a higher yield.
Poor Quality Starting Material Impurities in the 2-cyano-4-methylpyridine can interfere with the reaction. Confirm the purity of the starting material by techniques such as NMR or GC-MS. If necessary, purify the starting material before the reduction.A cleaner reaction profile and improved yield of the desired product.
Inefficient Quenching/Work-up The work-up of LiAlH₄ reactions is critical for product isolation. A common issue is the formation of aluminum salt emulsions that can trap the product.[2] Utilize a well-established quenching procedure, such as the Fieser work-up, to ensure the complete decomposition of the aluminum complexes and facilitate product extraction.[3]A clear separation of aqueous and organic layers, allowing for efficient extraction and isolation of the product.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Unreacted 2-cyano-4-methylpyridine will be a major impurity. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction has stalled, consider adding more reducing agent or increasing the reaction temperature and/or time.Complete consumption of the starting material, leading to a cleaner crude product.
Formation of Aldehyde Intermediate Incomplete reduction can sometimes lead to the formation of the corresponding aldehyde after work-up.[1] Ensure a sufficient excess of LiAlH₄ is used and that the reaction is allowed to proceed to completion.The final product should be predominantly the desired primary amine.
Side Reactions from Alternative Reducing Agents If using catalytic hydrogenation (e.g., H₂/Raney Nickel), side reactions can lead to the formation of secondary and tertiary amines.[4] If these byproducts are observed, consider switching to a chemical hydride reducing agent like LiAlH₄ or adding ammonia to the hydrogenation reaction to suppress their formation.A higher purity of the desired primary amine with minimal over-alkylation byproducts.
Contamination from Work-up Acidic or basic work-up conditions can potentially degrade the product or introduce new impurities. Use a carefully controlled quenching and extraction procedure. Ensure all solvents used for extraction are of high purity.A cleaner crude product with fewer work-up related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the reduction of 2-cyano-4-methylpyridine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[5] This method is generally effective for the reduction of nitriles to primary amines.[1][2]

Q2: I am having trouble with the work-up of my LiAlH₄ reaction. It forms a thick, gelatinous precipitate. How can I resolve this?

A2: This is a common issue with LiAlH₄ reductions due to the formation of aluminum salts. The "Fieser work-up" is a widely used and effective method to handle this. For a reaction with 'x' grams of LiAlH₄, the procedure is as follows:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes. This should result in a granular precipitate that is easy to filter off.

  • Filter the mixture and wash the precipitate thoroughly with an organic solvent (e.g., THF, ethyl acetate) to recover any adsorbed product.[3]

Q3: Are there any safer or milder alternatives to LiAlH₄ for this reduction?

A3: While LiAlH₄ is very effective, it is also highly reactive and pyrophoric. Some alternatives include:

  • Borane-tetrahydrofuran complex (BH₃·THF): This is another effective reagent for nitrile reduction, although it may require heating.[4]

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) can also reduce nitriles. However, this method can sometimes lead to the formation of secondary and tertiary amine byproducts. The addition of ammonia can help to minimize this side reaction.[4]

  • Sodium Borohydride (NaBH₄) with a catalyst: NaBH₄ alone is generally not strong enough to reduce nitriles.[5] However, in the presence of a catalyst like cobalt chloride (CoCl₂), its reducing power is enhanced and it can be used for nitrile reduction.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, you can compare the reaction mixture to a spot of the starting material (2-cyano-4-methylpyridine). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding. A stain that visualizes amines (e.g., ninhydrin) can be helpful. For GC-MS, the disappearance of the peak corresponding to the starting material and the appearance of a new peak with the correct mass for the product will indicate the reaction's progress.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitrile Reduction

Reducing AgentTypical SolventTemperatureKey AdvantagesPotential Disadvantages
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °C to refluxHigh reactivity and generally good yields for nitrile reduction.[1][2]Highly pyrophoric, reacts violently with water, requires strict anhydrous conditions and careful work-up.[2]
Borane-THF (BH₃·THF) THFRoom temp. to refluxGood for reducing nitriles, less pyrophoric than LiAlH₄.[4]Can be sensitive to air and moisture, may require heating.
Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) Methanol, EthanolRoom temp. to elevated temp.Milder conditions, avoids pyrophoric reagents.Requires specialized high-pressure equipment, can lead to secondary and tertiary amine byproducts.[4]
Sodium Borohydride/Cobalt Chloride (NaBH₄/CoCl₂) Methanol, EthanolRoom temp.Milder and safer than LiAlH₄, does not require strictly anhydrous conditions.[6]May have lower yields or require longer reaction times compared to LiAlH₄.

Experimental Protocols

Protocol 1: Reduction of 2-cyano-4-methylpyridine using LiAlH₄

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-cyano-4-methylpyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with a suspension of LiAlH₄ (1.5-2.0 molar equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-cyano-4-methylpyridine (1.0 molar equivalent) in anhydrous THF.

  • Add the solution of 2-cyano-4-methylpyridine dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux to ensure completion if necessary.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere LiAlH4_suspension Prepare LiAlH4 suspension in anhydrous THF start->LiAlH4_suspension Cooling Cool to 0 °C LiAlH4_suspension->Cooling Substrate_addition Add 2-cyano-4-methylpyridine solution dropwise Cooling->Substrate_addition Reaction_progress Stir at RT or reflux Substrate_addition->Reaction_progress Monitoring Monitor reaction (TLC/GC-MS) Reaction_progress->Monitoring Quenching Quench with H2O and NaOH(aq) Monitoring->Quenching Filtration Filter aluminum salts Quenching->Filtration Extraction Dry and concentrate filtrate Filtration->Extraction Purification Purify by distillation or chromatography Extraction->Purification end Pure this compound Purification->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low or No Yield Inactive_Reagent Is the LiAlH4 active? Start->Inactive_Reagent Stoichiometry Is the LiAlH4 stoichiometry sufficient? Inactive_Reagent->Stoichiometry Yes Solution1 Use fresh LiAlH4 Inactive_Reagent->Solution1 No Temperature Was the reaction temperature adequate? Stoichiometry->Temperature Yes Solution2 Increase LiAlH4 to 1.5-2.0 eq. Stoichiometry->Solution2 No Workup_Issue Was the work-up efficient? Temperature->Workup_Issue Yes Solution3 Warm to RT or reflux after addition Temperature->Solution3 No Solution4 Optimize quenching (Fieser work-up) Workup_Issue->Solution4 No

Caption: Troubleshooting logic for low yield in the synthesis.

Reaction_Pathway Reactant 2-cyano-4-methylpyridine C₇H₆N₂ Intermediate Imine Intermediate Reactant->Intermediate 1. LiAlH4 (Hydride addition) Product This compound C₇H₁₀N₂ Intermediate->Product 2. H₂O/H⁺ Work-up (Protonation)

Caption: Simplified reaction pathway for the reduction of 2-cyano-4-methylpyridine.

References

Technical Support Center: Purification of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aminopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying aminopyridine derivatives?

The primary purification techniques include:

  • Column Chromatography: Widely used for separating compounds based on polarity. For aminopyridines, which are basic, special considerations are needed to prevent peak tailing on silica gel.

  • Recrystallization: An effective method for purifying solid compounds, provided a suitable solvent system can be found.[1]

  • Acid-Base Extraction: This technique leverages the basicity of the aminopyridine nitrogen to separate them from neutral or acidic impurities.[1]

  • Scavenger Resins: Solid-supported reagents that selectively bind to and remove excess reagents or byproducts, such as unreacted aminopyridines.[1]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating isomers and purifying highly polar derivatives, with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]

Q2: My aminopyridine derivative shows significant tailing during silica gel column chromatography. How can I fix this?

Tailing is a common issue due to the strong interaction between the basic aminopyridine and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. This neutralizes the acidic sites on the silica, leading to more symmetrical peaks.

Q3: I am struggling to remove residual palladium catalyst from my reaction mixture. What are the best strategies?

The nitrogen atoms in aminopyridines can act as strong ligands, binding tightly to palladium and making its removal challenging.[4] Effective methods include:

  • Treatment with Activated Carbon: Stirring the crude product solution with activated carbon (5-10 wt%) can adsorb the palladium.[5]

  • Metal Scavengers: Use solid-supported scavengers with high affinity for palladium, such as those containing thiol, dimercaptotriazine (DMT), or cysteine functional groups.[4]

  • Filtration through Celite®: This is mainly effective for heterogeneous catalysts like Pd/C or precipitated palladium.[5]

  • Crystallization: This can be effective, but the palladium content in the final product should be verified.[4]

Q4: How do I choose an appropriate scavenger resin to remove unreacted aminopyridine?

Since aminopyridines are primary or secondary amines, you should use a resin designed to scavenge amines or nucleophiles.[1] Common choices include:

  • Isocyanate Resins: React with amines to form urea linkages.[1]

  • Sulfonic Acid Resins: These are acidic resins that trap the basic amine through a non-covalent "catch-and-release" mechanism.[1][6]

Typically, 2 to 4 equivalents of the scavenger resin relative to the excess aminopyridine are used.[1]

Q5: What are the best approaches for purifying highly polar aminopyridine derivatives?

For highly polar aminopyridines that show poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more successful technique.[2][7] HILIC uses a polar stationary phase (like silica or amide-bonded columns) and a mobile phase with a high organic content, which promotes the retention of polar compounds.[2][7]

Troubleshooting Guides

Issue 1: Poor Separation or Tailing in Column Chromatography
Possible Cause Suggested Solution
Strong interaction with silica gel Add a basic modifier (0.5-1% triethylamine or pyridine) to the eluent to mask acidic silanol groups.
Inappropriate mobile phase polarity Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal polarity for separation.
Column overload Reduce the amount of crude material loaded onto the column.
Issue 2: Difficulty with Crystallization
Possible Cause Suggested Solution
Compound is supersaturated Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Inappropriate solvent system The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature.[1] Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).[1][8] For compounds with acidic or basic functionalities, consider crystallizing a salt form by adding an acid or base.[8]
Oiling out Try using a more polar solvent, a lower crystallization temperature, or a more dilute solution.
Issue 3: Incomplete Removal of Palladium Catalyst
Possible Cause Suggested Solution
Strong chelation of palladium by the aminopyridine Use a high-affinity scavenger resin (e.g., thiol-based).[4] Optimize scavenging conditions by increasing the temperature (e.g., 50°C) and/or extending the treatment time.[4]
Significant loss of product during scavenging Reduce the amount of scavenger used.[5] Screen different scavengers to find one with lower non-specific binding.[5] Consider alternative purification methods like crystallization if product loss remains high.[5]
Inconsistent results between batches Ensure consistent reaction conditions and work-up procedures. A combination of methods, such as filtration through Celite® followed by a scavenger treatment, can improve consistency.[5]

Data Presentation

Table 1: Comparison of Purification Methods for Aminopyridine Derivatives
Purification Method Typical Purity Typical Yield Advantages Challenges
Crystallization High (>99%)[9]Moderate to High (60-90%)[9]Cost-effective, scalable, can provide very high purity.Finding a suitable solvent can be challenging; may not remove closely related impurities.
Silica Gel Chromatography Good to High (>98%)Good (70-95%)Widely applicable, good for separating compounds with different polarities.Tailing of basic compounds is common; requires solvents and can be time-consuming.
HILIC Good to High (>98%)Good (70-95%)Excellent for highly polar compounds not retained in reversed-phase.[2]Requires careful method development to optimize peak shape and retention.[2]
Scavenger Resins High (>99% for impurity removal)High (>90%)High selectivity for specific functional groups; simple filtration-based workup.[1]Cost of resins; potential for non-specific binding of the desired product.[5]
Acid-Base Extraction Moderate to HighGood to High (80-95%)Simple, fast, and inexpensive for removing neutral or acidic impurities.[1]Can lead to emulsions; may not be effective for all impurity profiles.[1]
Table 2: Recrystallization Solvents for Aminopyridine Derivatives
Aminopyridine Derivative Type Suggested Solvents/Solvent Systems Reference
General Aminopyridines Ethanol, n-Hexane/Acetone, n-Hexane/THF, Benzene/Ligroin[8][10]
Acetamide derivatives Ether[11]
3-Aminopyridine Benzene/Ligroin[10]
4-Aminopyridine Absolute ethanol/alkane[9]
Polar, zwitterionic derivatives Aqueous solutions with pH adjustment

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Basic Modifier
  • Mobile Phase Preparation: Prepare the desired eluent system (e.g., hexane/ethyl acetate). Add triethylamine to a final concentration of 0.5-1% (v/v) to suppress tailing.

  • Column Packing: Pack a silica gel column using the prepared mobile phase.

  • Sample Loading: Dissolve the crude aminopyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Palladium Catalyst Removal Using a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, or Toluene).

  • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the residual palladium).

  • Stirring: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) for 4-16 hours.[12] Monitor the palladium removal by a suitable analytical method (e.g., ICP-MS).

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the scavenger resin.[4]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.[4]

Visualizations

Purification_Method_Selection start Crude Aminopyridine Derivative is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes main_impurities What are the main impurities? is_solid->main_impurities No cryst_success Successful? try_cryst->cryst_success pure_product Pure Product cryst_success->pure_product Yes cryst_success->main_impurities No unreacted_amine Unreacted Aminopyridine main_impurities->unreacted_amine Starting Material neutral_acidic Neutral/Acidic Impurities main_impurities->neutral_acidic Side Products metal_catalyst Residual Metal Catalyst main_impurities->metal_catalyst Catalyst similar_polarity Similar Polarity Impurities main_impurities->similar_polarity Isomers/Analogs scavenger_resin Use Scavenger Resin unreacted_amine->scavenger_resin acid_base Acid-Base Extraction neutral_acidic->acid_base metal_scavenger Use Metal Scavenger or Activated Carbon metal_catalyst->metal_scavenger chromatography Column Chromatography (Silica, HILIC, etc.) similar_polarity->chromatography scavenger_resin->pure_product acid_base->pure_product metal_scavenger->pure_product chromatography->pure_product

Caption: Decision tree for selecting a suitable purification method.

Chromatography_Troubleshooting start Poor Peak Shape in Silica Gel Chromatography check_tailing Is there peak tailing? start->check_tailing add_base Add 0.5-1% Triethylamine to the mobile phase check_tailing->add_base Yes check_overload Is the column overloaded? check_tailing->check_overload No improved_shape Improved Peak Shape add_base->improved_shape reduce_load Reduce sample load check_overload->reduce_load Yes check_solvent Is the sample dissolving poorly in the mobile phase? check_overload->check_solvent No reduce_load->improved_shape dry_load Use dry loading method check_solvent->dry_load Yes dry_load->improved_shape

Caption: Troubleshooting workflow for poor peak shape in chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for (4-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Methylpyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and high-yielding method is the reduction of 2-cyano-4-methylpyridine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1] This method directly converts the nitrile functional group to a primary amine.

Q2: I am getting a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Poor quality of LiAlH₄: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture. Using old or improperly stored LiAlH₄ can significantly reduce its activity.

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the complete reduction of the nitrile.

  • Suboptimal work-up procedure: Improper quenching of the reaction or inefficient extraction can lead to product loss. The formation of aluminum salt emulsions during workup is a common issue that can trap the product.

  • Side reactions: The formation of byproducts can consume the starting material or the product.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the formation of a secondary amine through the reaction of the newly formed primary amine with any unreacted starting material (imine intermediate). While typically minor with a strong reducing agent like LiAlH₄, it's a possibility. Incomplete reduction, resulting in the corresponding imine or aldehyde, can also occur if the reducing agent is not potent enough or used in insufficient quantities.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through distillation under reduced pressure. For smaller scales or to remove persistent impurities, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can be employed. An acidic workup to form the hydrochloride salt, followed by extraction of non-basic impurities and subsequent basification to regenerate the free amine, is also an effective purification strategy.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive Lithium Aluminum Hydride (LiAlH₄)Use freshly opened or properly stored LiAlH₄. Consider titrating a small sample to determine its activity.
Insufficient reaction time or temperatureMonitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or gradually increasing the temperature (while maintaining safety precautions).
Poor quality starting material (2-cyano-4-methylpyridine)Ensure the purity of the starting material. If necessary, purify it by recrystallization or distillation before use.
Difficult Work-up (Persistent Emulsion) Formation of colloidal aluminum saltsEmploy the Fieser work-up procedure: sequentially add water, then a 15% NaOH solution, and finally more water to precipitate granular aluminum salts that are easier to filter.
Alternatively, quenching with a saturated aqueous solution of sodium sulfate or Rochelle's salt (sodium potassium tartrate) can also facilitate the formation of a filterable precipitate.
Presence of Impurities in the Final Product Incomplete reactionIncrease the equivalents of LiAlH₄ or prolong the reaction time. Ensure the reaction goes to completion by TLC monitoring.
Formation of secondary amine byproductThis is less common with LiAlH₄ but can be minimized by ensuring rapid and efficient reduction.
Contamination with solvent or unreacted starting materialOptimize the purification process. For distillation, ensure the use of an appropriate vacuum and temperature to separate the product from impurities. For chromatography, screen different solvent systems to achieve better separation.

Experimental Protocols

Synthesis of this compound from 2-Cyano-4-methylpyridine

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • 2-Cyano-4-methylpyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-cyano-4-methylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 3 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by the dropwise addition of 15% aqueous NaOH solution (x mL), and finally, the dropwise addition of water (3x mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the pure amine.

Quantitative Data:

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Cyano-4-methylpyridineLiAlH₄THF0 to RT1.586[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Cyano-4-methylpyridine & LiAlH4 in THF reaction Reaction at 0°C to RT start->reaction 1.5h quench Quenching (Fieser Work-up) reaction->quench filtration Filtration quench->filtration drying Drying over Na2SO4 filtration->drying concentration Concentration drying->concentration distillation Vacuum Distillation concentration->distillation end end distillation->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

side_reaction_pathway start 2-Cyano-4-methylpyridine intermediate Imine Intermediate start->intermediate Partial Reduction (Insufficient LiAlH4) primary_amine Desired Product: This compound intermediate->primary_amine Full Reduction secondary_amine Side Product: Secondary Amine intermediate->secondary_amine Reaction with Primary Amine primary_amine->secondary_amine

Caption: Potential side reaction pathway leading to a secondary amine byproduct.

References

Technical Support Center: Preventing Byproduct Formation in Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges, particularly the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reductive amination and why do they form?

A1: The three most prevalent byproducts are:

  • Over-alkylation Products: This occurs when the desired amine product, which is often more nucleophilic than the starting amine, reacts again with the carbonyl compound present in the mixture.[1][2] For instance, a primary amine can be converted to a secondary amine, which then reacts further to form an undesired tertiary amine.[1][2]

  • Alcohol from Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol.[1] This side reaction is more common with strong, non-selective reducing agents like sodium borohydride.[1]

  • Starting Material Retention: Incomplete conversion can lead to the presence of unreacted amine and carbonyl compounds in the final product mixture. This is often an issue of reaction kinetics or reagent stability.

Q2: How critical is pH for controlling byproduct formation?

A2: pH is a critical parameter. The reaction is typically most efficient in a mildly acidic range of pH 4-7.[3]

  • Below pH 4: The amine starting material becomes excessively protonated, reducing its nucleophilicity and slowing down the initial imine formation.

  • Above pH 7: The rate of imine formation can decrease, and the risk of side reactions involving the carbonyl compound, such as aldol condensation, increases. For many reactions, a pH of 4-5 is optimal for imine formation and subsequent reduction, especially when using reagents like sodium cyanoborohydride.[1][4]

Q3: How do I choose the right reducing agent to minimize byproducts?

A3: The choice of reducing agent is crucial for selectivity. Milder, more selective reagents are generally preferred to minimize the reduction of the starting carbonyl compound.[1][5]

Reducing AgentSelectivityCommon IssuesBest For
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Excellent: Highly selective for imines/iminium ions over carbonyls.[1][5][6]Water-sensitive; not compatible with methanol.[5]One-pot reactions with a wide range of sensitive substrates.[1][5][6]
Sodium Cyanoborohydride (NaBH₃CN) Good: Selective for iminium ions at acidic pH (4-5).[1][6]Highly toxic; can generate cyanide gas.[1][6]One-pot reactions where pH can be controlled.[6][7]
Sodium Borohydride (NaBH₄) Poor: Reduces both imines and carbonyl compounds.[1][6]Can lead to significant alcohol byproduct formation.[1]Stepwise procedures where the imine is pre-formed before adding the reductant.[6][8]

Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity, effectiveness with a broad range of substrates, and safer profile compared to sodium cyanoborohydride.[1][5][6]

Q4: Does the order of reagent addition matter?

A4: Yes, the order of addition can significantly impact the outcome. For less selective reducing agents like sodium borohydride, it is highly recommended to perform a stepwise procedure.[8] First, mix the amine and carbonyl compound to allow for the formation of the imine intermediate. The reducing agent is then added in a second step to reduce the pre-formed imine.[3][8] This minimizes the opportunity for the reducing agent to react directly with the carbonyl starting material.

Troubleshooting Guide

This guide addresses specific byproduct issues and provides targeted solutions.

Problem 1: Significant formation of over-alkylation product (e.g., tertiary amine from a primary amine).
  • Primary Cause: The desired product (e.g., secondary amine) is more nucleophilic than the starting amine and competes for the remaining carbonyl compound.[2]

  • Solutions:

    • Adjust Stoichiometry: Use a large excess (5-10 fold) of the starting amine. This statistically favors the reaction of the carbonyl with the starting amine over the product amine.[2] This is most practical when the amine is inexpensive.

    • Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the amine and reducing agent. This keeps the concentration of the carbonyl low, minimizing its reaction with the product amine.

    • Stepwise Protocol: For reactions prone to dialkylation, a stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ can be effective.[8]

Problem 2: The major byproduct is the alcohol from my carbonyl starting material.
  • Primary Cause: The reducing agent is reducing the carbonyl group faster than the imine is being formed or reduced. This is common with powerful, non-selective reducing agents.[1]

  • Solutions:

    • Change Reducing Agent: Switch to a milder, more selective reagent like Sodium Triacetoxyborohydride (STAB).[1][5] Its reaction rate for reducing iminium ions is much faster than for ketones or aldehydes, making it ideal for one-pot procedures.[9]

    • Optimize pH: Ensure the pH is in the optimal 4-6 range to facilitate rapid imine formation, shifting the equilibrium away from the carbonyl starting material.[3]

    • Pre-form the Imine: Allow the amine and carbonyl to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent.[3] Using a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation.[3]

Problem 3: My final product is contaminated with unreacted imine.
  • Primary Cause: Incomplete reduction of the imine intermediate. This can be due to several factors including insufficient reducing agent, poor reagent reactivity, or steric hindrance.

  • Solutions:

    • Increase Reducing Agent: Add a larger excess of the reducing agent (e.g., increase from 1.5 to 2.0 equivalents).

    • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture, monitoring by TLC or LC-MS.

    • Change Solvent: Solvents can influence reactivity. While protic solvents like methanol can be used with NaBH₄, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are necessary for STAB.[5][10]

Visualized Workflows and Mechanisms

Reaction Pathway and Byproduct Formation

G A Amine + Carbonyl B Imine / Iminium Ion A->B Condensation (+H₂O) E Alcohol Byproduct A->E Direct Carbonyl Reduction (e.g., NaBH₄) C Desired Amine Product B->C Reduction (e.g., STAB) D Over-alkylation Product (e.g., Tertiary Amine) C->D Further Reaction with Carbonyl + Reductant

Caption: Core reductive amination pathway and competing side reactions.

Troubleshooting Logic for Byproduct Formation

G start Analyze Crude Product: Identify Major Byproduct is_overalkyl Is it an Over-alkylation Product? start->is_overalkyl is_alcohol Is it the Alcohol Byproduct? is_overalkyl->is_alcohol No sol_overalkyl Solutions: 1. Use large excess of amine 2. Slow-add carbonyl 3. Use stepwise protocol is_overalkyl->sol_overalkyl Yes is_imine Is it the Imine Intermediate? is_alcohol->is_imine No sol_alcohol Solutions: 1. Switch to milder reductant (STAB) 2. Optimize pH (4-6) 3. Pre-form imine is_alcohol->sol_alcohol Yes sol_imine Solutions: 1. Increase reductant amount 2. Increase reaction time/temp 3. Check reagent quality is_imine->sol_imine Yes end Reaction Optimized is_imine->end No sol_overalkyl->end sol_alcohol->end sol_imine->end

Caption: Decision tree for troubleshooting common byproduct issues.

Key Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol is suitable for most standard reductive aminations and is designed to minimize byproduct formation.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv)[6]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 equiv) in anhydrous DCE, add the amine (1.0-1.2 equiv).

  • If the reaction involves a less reactive ketone, 1-2 equivalents of acetic acid can be added to catalyze iminium ion formation.[6]

  • Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).[2]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[2] Stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer twice with the solvent (e.g., DCM).[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography if necessary.[2]

Protocol 2: Reaction Monitoring by HPLC

Monitoring the reaction is key to understanding its progress and identifying the formation of byproducts in real-time.

Materials & Equipment:

  • HPLC system with a UV detector

  • Appropriate C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid

  • Reaction mixture aliquots

  • Quenching solution (e.g., saturated NaHCO₃)

  • Dilution solvent (e.g., Acetonitrile/Water mixture)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the starting amine, carbonyl, imine intermediate, desired product, and potential byproducts (e.g., alcohol). A gradient method (e.g., 10% to 90% B over 10 minutes) is often a good starting point.

  • Standard Preparation: Prepare standard solutions of your starting materials and (if available) the expected product and byproducts to determine their retention times.

  • Sampling (Time Point Zero): Before adding the reducing agent, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a vial containing a diluent and a quenching agent (e.g., 1 mL of 50:50 MeCN/H₂O with a small amount of NaHCO₃) to stop the reaction.

  • Analysis: Inject the diluted sample onto the HPLC and record the chromatogram.

  • Time-Course Monitoring: Repeat steps 3-5 at regular intervals (e.g., every 30-60 minutes) after the addition of the reducing agent.

  • Data Interpretation: By comparing the peak areas over time, you can quantify the consumption of starting materials and the formation of the product and any byproducts, allowing for precise optimization of reaction conditions.

References

Technical Support Center: Workup and Extraction of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and extraction of pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridine compound difficult to extract from an organic solvent into an aqueous layer?

A1: The basicity of the pyridine nitrogen is the key factor. For effective extraction into an aqueous acidic solution, the pyridine nitrogen must be protonated to form a water-soluble pyridinium salt. The efficiency of this protonation depends on the pKa of your pyridine derivative and the pH of the aqueous solution. If the pKa of your compound is very low (due to electron-withdrawing substituents), you will need a more acidic solution to achieve complete protonation.

Q2: I've performed an acidic wash, but I still see my pyridine compound in the organic layer on a TLC plate. What should I do?

A2: This indicates incomplete extraction. You can try the following:

  • Increase the acidity: Use a more concentrated acid solution (e.g., switch from 1M HCl to 2M HCl) or a stronger acid.

  • Multiple extractions: Perform several extractions with the acidic solution. Three successive extractions are generally more effective than a single large-volume extraction.

  • Check your compound's stability: Ensure your compound is stable to the acidic conditions. If not, consider alternative methods like using a copper sulfate wash.[1]

Q3: My purified pyridine compound is a yellow or brown oil/solid, but the literature reports it as colorless. What causes this discoloration?

A3: Discoloration in pyridine compounds is often due to the presence of impurities or degradation products. Purification by distillation, potentially after treatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent, can often yield a colorless product.

Q4: How should I properly store purified, anhydrous pyridine compounds?

A4: Anhydrous pyridine and its derivatives should be stored in a tightly sealed, dark glass bottle to protect them from moisture and light. Pyridine itself is hygroscopic and readily absorbs atmospheric moisture.

Q5: What is the best way to remove residual pyridine when it was used as the reaction solvent?

A5: When pyridine is used as a solvent, a multi-step approach is most effective. First, remove the bulk of the pyridine by distillation under reduced pressure. Then, add a co-solvent like toluene or heptane and co-evaporate the mixture. This process, known as azeotropic removal, may need to be repeated multiple times to remove trace amounts of pyridine.

Troubleshooting Guides

This section addresses specific issues encountered during the workup and extraction of pyridine compounds in a question-and-answer format.

Issue 1: Persistent Emulsion Formation During Extraction

Question: I am observing a stable emulsion at the interface of my organic and aqueous layers during the extraction of my pyridine compound. How can I break this emulsion?

Answer: Emulsion formation is a common issue, especially when dealing with basic compounds like pyridines which can act as surfactants. Here are several techniques to break an emulsion, from simplest to more advanced:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, gentle swirling or tapping the side of the funnel is enough to break the emulsion.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.

  • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes disrupt the emulsion.

  • Filtration: Pass the emulsified mixture through a plug of glass wool or Celite® in a filter funnel. This can help to coalesce the dispersed droplets.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method.

Issue 2: Low Recovery of the Pyridine Compound After Workup

Question: After performing an acid-base extraction to purify my pyridine derivative, the yield of my recovered product is very low. What are the potential causes?

Answer: Low recovery can stem from several factors related to the solubility and stability of your compound:

  • Incorrect pH: The pH of the aqueous layer during the back-extraction (to recover the free base) might not be sufficiently basic. Ensure the pH is at least 2 units above the pKa of your pyridine compound to fully deprotonate the pyridinium salt and make it soluble in the organic phase.

  • Compound Solubility: Your deprotonated pyridine compound may have some solubility in the aqueous layer, leading to loss. Try extracting the basic aqueous layer multiple times with the organic solvent.

  • Degradation: Your compound might be unstable under the acidic or basic conditions of the workup. Check the stability of your compound at different pH values using small-scale tests and analyzing by TLC or LC-MS.

  • Emulsion Trapping: Your compound might be trapped in a persistent emulsion. Refer to the troubleshooting guide for breaking emulsions.

Issue 3: Product is Contaminated with Pyridinium Salt

Question: My final product, which is soluble in an organic solvent, is contaminated with a pyridinium salt. How can I remove this salt?

Answer: Pyridinium salts are generally insoluble in non-polar organic solvents. Here's how you can remove them:

  • Filtration: If the pyridinium salt has precipitated, you can often remove it by filtering the organic solution.

  • Water Wash: If the salt is partially soluble, washing the organic layer with neutral water can help to remove it. Be aware that this might cause some of your product to partition into the aqueous layer if it has some water solubility.

  • Aqueous Base Wash: A wash with a dilute aqueous base (like sodium bicarbonate) will neutralize the pyridinium salt to the free pyridine, which can then be removed by a subsequent dilute acid wash if your product is not basic.

Data Presentation

Table 1: pKa Values of Selected Substituted Pyridines in Water

The basicity of a pyridine compound is crucial for planning an effective acid-base extraction. The pKa value indicates the acidity of the conjugate acid (the pyridinium ion). A higher pKa corresponds to a more basic pyridine.

SubstituentPositionpKa
-H-5.23
-CH₃25.97
-CH₃35.68
-CH₃46.02
-NH₂26.86
-NH₂35.98
-NH₂49.17
-Cl20.72
-Cl32.84
-NO₂41.61
-COOH25.32
-COOH34.85
-COOH44.96
Table 2: Solubility of Selected Pyridine Derivatives

Solubility is a critical factor in choosing appropriate solvents for extraction and purification. The data below provides a general guide. Note that solubility can be significantly influenced by temperature and the presence of other solutes.

CompoundSolventSolubilityTemperature (°C)
PyridineWaterMiscible20
PyridineEthanolMiscible20
PyridineDiethyl EtherMiscible20
2-MethylpyridineWaterSoluble20
2-MethylpyridineEthanolMiscible20
4-AminopyridineWater11.2 g/100 mL20
4-AminopyridineEthanolVery Soluble20
Pyridine-2-carboxylic acidWater88.7 g/100 mL20
Pyridine-2-carboxylic acidMethanolSoluble20
Pyridine-2-carboxylic acidChloroformInsoluble20

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for a Neutral Pyridine Derivative

This protocol describes the purification of a neutral organic compound containing a basic pyridine impurity.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The pyridine impurity will be protonated and move into the lower aqueous layer as pyridinium chloride. Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) two more times to ensure complete removal of the pyridine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Copper Sulfate Wash for Acid-Sensitive Compounds

This method is useful for removing pyridine when the desired compound is sensitive to acidic conditions.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Copper Sulfate Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 10-15% aqueous copper(II) sulfate (CuSO₄) solution.

  • Extraction: Shake the funnel. The pyridine will form a complex with the copper ions and partition into the aqueous layer, which will often turn a deep blue or purple color.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the CuSO₄ wash until the aqueous layer no longer shows a significant color change.

  • Water Wash: Wash the organic layer with water to remove any residual copper sulfate.

  • Brine Wash and Drying: Proceed with a brine wash and drying of the organic layer as described in Protocol 1 (steps 7-9).

Visualizations

experimental_workflow cluster_start Initial State cluster_extraction Extraction cluster_wash Washing and Drying cluster_end Final Product start Crude Product in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_acid Add Dilute HCl (1M) sep_funnel->add_acid shake Shake and Vent add_acid->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (Contains Pyridinium Salt) separate->aq_layer Discard wash_bicarb Wash with aq. NaHCO₃ separate->wash_bicarb Organic Layer wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified Product filter_concentrate->end troubleshooting_emulsion action_node action_node decision_node decision_node outcome_node outcome_node fail_outcome fail_outcome start Emulsion Formed? wait Wait 10-20 min & Gently Swirl start->wait is_broken1 Emulsion Broken? wait->is_broken1 add_brine Add Saturated NaCl (Brine) is_broken1->add_brine No success Layers Separated is_broken1->success Yes is_broken2 Emulsion Broken? add_brine->is_broken2 filter Filter through Celite® or Glass Wool is_broken2->filter No is_broken2->success Yes is_broken3 Emulsion Broken? filter->is_broken3 centrifuge Centrifuge Mixture is_broken3->centrifuge No is_broken3->success Yes centrifuge->success persistent Persistent Emulsion

References

Technical Support Center: Optimizing Column Chromatography for Polar Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography of polar amines.

Frequently Asked Questions (FAQs)

Q1: Why is my polar amine sticking to the top of the silica gel column and not eluting?

This common issue, known as strong or irreversible adsorption, occurs due to the powerful interaction between basic polar amines and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2][3] These acidic sites can protonate the basic amine, leading to strong ionic interactions that prevent the compound from moving down the column with the mobile phase.[3] In some cases, this strong binding can even lead to compound degradation.[2]

Solutions:

  • Increase Mobile Phase Polarity: A gradual increase in the polarity of the eluent can help to displace the amine from the stationary phase. For instance, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For very polar amines, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[1]

  • Use Mobile Phase Additives: Introducing a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups, thus reducing their interaction with your polar amine.[1][4] Common additives include triethylamine (TEA) or ammonium hydroxide.[1][2]

  • Consider Alternative Stationary Phases: If modifying the mobile phase is ineffective, switching to a different stationary phase is a robust solution.[1] Options include alumina (available in basic, neutral, and acidic forms), or amino- and cyano-bonded silica phases which offer different selectivity.[1][2]

Q2: My chromatogram shows significant peak tailing for my polar amine. What causes this and how can I fix it?

Peak tailing is a common peak distortion in chromatography that can compromise the accuracy and efficiency of your analysis.[5] It occurs when there are multiple retention mechanisms for the analyte, with the strong interaction between basic amine functional groups and ionized silanol groups on the silica surface being a primary cause.[5] This leads to a trailing edge of the chromatographic peak extending further than its leading edge, which can decrease resolution and lead to inaccurate quantification.[5]

Troubleshooting Peak Tailing:

  • Mobile Phase Modification: The addition of a competing base, such as triethylamine (TEA), to the mobile phase is a widely used technique to minimize secondary interactions with silanol groups.[6][7] TEA effectively masks these active sites, leading to more symmetrical peaks.[7]

  • pH Adjustment: Lowering the mobile phase pH can reduce the interaction between basic analytes and residual silanol groups, thereby mitigating peak tailing.[8]

  • Column Choice: Employing end-capped columns can reduce peak tailing by blocking the interaction of polar analytes with ionizable residual silanol groups.[8] Alternatively, stationary phases like amino-bonded silica can provide a less acidic environment, leading to improved peak shape for basic compounds.[3]

  • Avoid Column Overload: Injecting too much sample can lead to peak distortion.[5][9] Try diluting your sample to see if the peak shape improves.[5]

Troubleshooting Guides

Problem: Poor Resolution and Co-elution of Polar Amines

Achieving good separation between polar compounds is a frequent challenge.[1] If your polar amines are co-eluting, consider the following optimization strategies.

Solutions:

  • Optimize the Solvent System:

    • Fine-tune Polarity: Small adjustments to the mobile phase composition can significantly impact selectivity.

    • Three-Component System: Adding a small amount of a third solvent, such as methanol to a dichloromethane/ethyl acetate mixture, can sometimes improve the separation of closely eluting compounds.[1]

  • Employ Gradient Elution:

    • Start with a less polar solvent system and gradually increase the polarity during the separation. This can help to resolve compounds with similar retention factors.[10]

  • Change the Stationary Phase:

    • Different stationary phases offer different selectivities. Consider switching from silica gel to alumina or a bonded phase like amino or cyano.[1][2]

Data Presentation

Table 1: Common Mobile Phase Modifiers for Polar Amine Chromatography on Silica Gel

ModifierTypical Concentration RangePrimary Function
Triethylamine (TEA)0.1 - 2.0% (v/v)Masks acidic silanol groups, reducing peak tailing.[1][6]
Ammonium Hydroxide1 - 10% of a 10% solution in Methanol, added to the main eluentNeutralizes acidic silanol groups, improves elution of strongly basic amines.[1][11]
Diethylamine (DEA)0.1% (v/v)Similar to TEA, used to prevent non-specific interactions.[2]

Table 2: Alternative Stationary Phases for Polar Amine Chromatography

Stationary PhaseKey CharacteristicsBest For
Alumina (Basic, Neutral, Acidic)Offers different selectivity compared to silica. Basic alumina is particularly useful for basic compounds.[1]Separating compounds that are sensitive to the acidic nature of silica.[2]
Amino-bonded SilicaThe surface is modified with amino groups, creating a less acidic environment.[3][12]Purification of basic compounds that show strong tailing or irreversible adsorption on silica.[3][13]
Cyano-bonded SilicaProvides different selectivity due to the polar cyano groups.[1][14]Separation of moderately polar molecules.[15]
Reversed-Phase (e.g., C18)Nonpolar stationary phase used with a polar mobile phase.[14][16]Retaining and separating polar and ionizable compounds, often with the use of ion-pairing agents or pH adjustment.[2][16]
Hydrophilic Interaction Liquid Chromatography (HILIC)Uses a polar stationary phase with a high organic content mobile phase.[16][17]Retention and separation of very polar analytes that are poorly retained in reversed-phase.[17][18]

Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine

This protocol is useful when working with acid-sensitive amines.[10]

  • Prepare the Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack the Column: Pack the column with the silica gel slurry.

  • Equilibrate with TEA: Pass 2-3 column volumes of the initial mobile phase containing 1-3% triethylamine through the column.[10]

  • Load Sample: Dissolve the sample in a minimum amount of the mobile phase and load it onto the column.

  • Elute: Begin the elution with the mobile phase containing triethylamine.

Visualizations

TroubleshootingWorkflow start Start: Poor Separation of Polar Amines issue Identify the Primary Issue start->issue strong_adsorption Strong Adsorption / No Elution issue->strong_adsorption Compound sticks at the top peak_tailing Peak Tailing issue->peak_tailing Asymmetrical peaks poor_resolution Poor Resolution / Co-elution issue->poor_resolution Overlapping peaks solution_adsorption1 Increase Mobile Phase Polarity strong_adsorption->solution_adsorption1 solution_adsorption2 Add Basic Modifier (e.g., TEA) strong_adsorption->solution_adsorption2 solution_adsorption3 Change Stationary Phase (e.g., Alumina, Amino) strong_adsorption->solution_adsorption3 solution_tailing1 Add Competing Base (e.g., TEA) peak_tailing->solution_tailing1 solution_tailing2 Adjust Mobile Phase pH peak_tailing->solution_tailing2 solution_tailing3 Use End-capped or Amino Column peak_tailing->solution_tailing3 solution_resolution1 Optimize Solvent System (e.g., 3-component) poor_resolution->solution_resolution1 solution_resolution2 Use Gradient Elution poor_resolution->solution_resolution2 solution_resolution3 Change Stationary Phase poor_resolution->solution_resolution3 end End: Optimized Separation solution_adsorption1->end solution_adsorption2->end solution_adsorption3->end solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_resolution1->end solution_resolution2->end solution_resolution3->end ExperimentalWorkflow prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column prep_mobile_phase 3. Prepare Mobile Phase with Additive pack_column->prep_mobile_phase equilibrate 4. Equilibrate Column prep_mobile_phase->equilibrate load_sample 5. Load Sample equilibrate->load_sample elute 6. Elute and Collect Fractions load_sample->elute analyze 7. Analyze Fractions (e.g., TLC) elute->analyze

References

stability issues of (4-Methylpyridin-2-yl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Methylpyridin-2-yl)methanamine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in acidic solutions?

A1: Like many pyridine derivatives, this compound possesses basic nitrogen atoms (both on the pyridine ring and the primary amine) that will be protonated in acidic conditions. While protonation can increase aqueous solubility, the compound may be susceptible to acid-catalyzed degradation, especially with prolonged exposure or at elevated temperatures. Key concerns include potential hydrolysis, ring modifications, or side-chain cleavage. Forced degradation studies are the standard approach to identify and quantify these potential issues.[1][2][3]

Q2: Which functional groups in this compound are most susceptible to degradation in acid?

A2: The primary sites of concern are the aminomethyl group and the pyridine ring itself. The C-N bond of the methanamine could be susceptible to hydrolysis under harsh acidic conditions (e.g., high acid concentration, high temperature). While the pyridine ring is generally stable, extreme conditions could potentially lead to ring-opening or other transformations, though this is less common than side-chain reactions.

Q3: What are the expected degradation products of this compound under acidic stress?

A3: While specific degradation products must be confirmed experimentally, a plausible acid-catalyzed hydrolysis pathway could involve the cleavage of the aminomethyl side chain. This would theoretically yield 4-methylpyridine-2-carbaldehyde and ammonia, with the aldehyde potentially being further oxidized or hydrated. It is crucial to perform analytical testing, such as LC-MS, to identify any degradants that form under your specific experimental conditions.[4]

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[1][4] This method should be able to separate the parent compound from any potential degradation products. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence that your parent peak is not co-eluting with impurities.[4] Mass spectrometry (MS) can then be used to identify the mass of any new peaks that appear, helping to elucidate the structure of the degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak area over time in acidic HPLC mobile phase. Acid-catalyzed degradation on the analytical column or in the prepared sample.1. Neutralize samples with a suitable base before analysis.2. Minimize the time samples spend in the autosampler.3. If degradation is suspected on-column, evaluate a different column stationary phase or a mobile phase with a less aggressive pH.
Appearance of new, unidentified peaks in chromatogram after sample treatment with acid. Formation of degradation products.1. Conduct a forced degradation study (see protocol below) to systematically identify degradation products.2. Use LC-MS to obtain mass information for the new peaks to help in structural elucidation.[4]3. Ensure the analytical method has sufficient resolution to separate all degradants from the main peak.[4]
Inconsistent results or poor recovery in experiments involving acidic reagents. The compound is degrading under the experimental conditions.1. Evaluate the stability of the compound at the specific pH and temperature of your experiment.2. Consider adding the compound at a later stage of the protocol if possible to reduce its exposure time to harsh conditions.3. If stability is a major issue, explore the use of alternative, less acidic reagents or protecting groups for the amine functionality.

Quantitative Data Summary

Condition Time (hours) Temperature (°C) % Parent Compound Remaining % Degradation Notes / Major Degradant Peaks (RT)
Control (pH 7)2450
0.1 M HCl650
0.1 M HCl1250
0.1 M HCl2450
1 M HCl650
1 M HCl1250
1 M HCl2450

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a general procedure for investigating the stability of this compound under acidic conditions, as recommended by ICH guidelines.[1][3]

Objective: To identify potential degradation products and determine the degradation rate of this compound under acidic stress.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • 0.1 M and 1.0 M Hydrochloric Acid (HCl)

  • 0.1 M and 1.0 M Sodium Hydroxide (NaOH) (for neutralization)

  • HPLC-grade water and acetonitrile (or other suitable solvent)

  • Calibrated pH meter

  • Thermostatic bath or oven

  • HPLC system with UV/PDA detector

  • LC-MS system (for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation:

    • For each condition, add a known volume of the stock solution to a volumetric flask.

    • Add the acidic stressor (e.g., 0.1 M HCl or 1.0 M HCl) to reach the final volume.

    • Prepare a control sample using only the solvent without the acid.

  • Incubation:

    • Place the flasks in a thermostatic bath set to a specific temperature (e.g., 50°C).[2]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Quenching:

    • Immediately after withdrawal, cool the aliquot to room temperature.

    • Carefully neutralize the aliquot with an equivalent molar amount of NaOH to stop the degradation reaction.[2]

    • Dilute the neutralized sample to a suitable final concentration for HPLC analysis.

  • Analysis:

    • Analyze the control and stressed samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.

    • Analyze key samples via LC-MS to propose structures for the observed degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL) control Prepare Control (pH 7, Time 0) stock->control acid_sample Prepare Acid Stress Sample (e.g., 0.1 M HCl) stock->acid_sample incubate Incubate at Elevated Temp (e.g., 50°C) acid_sample->incubate sample_points Withdraw Aliquots at Time Points (0, 6, 12, 24h) incubate->sample_points quench Neutralize Aliquot (e.g., with NaOH) sample_points->quench hplc Analyze via HPLC-UV/PDA quench->hplc lcms Identify Degradants via LC-MS hplc->lcms kinetics Determine Degradation Kinetics hplc->kinetics pathway Elucidate Degradation Pathway lcms->pathway

Caption: Workflow for an acid-catalyzed forced degradation study.

G cluster_main Hypothetical Acid-Catalyzed Hydrolysis Pathway Parent This compound Protonated Protonated Species (on Ring N and/or Amine N) Parent->Protonated  + H⁺ (Acid) TransitionState Transition State (Nucleophilic attack by H₂O) Protonated->TransitionState  + H₂O (Slow, Rate-Determining) Intermediate Unstable Intermediate TransitionState->Intermediate Product1 4-Methylpyridine-2-carbaldehyde Intermediate->Product1  Bond Cleavage Product2 Ammonia (NH₃) Intermediate->Product2  Bond Cleavage

Caption: A hypothetical pathway for acid hydrolysis of the target compound.

References

dealing with emulsion during aqueous workup of amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with emulsion formation during the aqueous workup of amines.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the aqueous workup of amines?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] During the aqueous workup of amines, emulsions can form for several reasons:

  • Amphiphilic Nature of Amines: Amines possess both a polar (hydrophilic) amine group and a nonpolar (hydrophobic) carbon backbone, allowing them to act as surfactants and stabilize the interface between the aqueous and organic layers.[2]

  • Presence of Surfactant-like Impurities: Reaction mixtures can contain other emulsifying agents like phospholipids, free fatty acids, or residual starting materials and byproducts.[3]

  • Vigorous Mixing: Excessive shaking or agitation of the separatory funnel can create very small droplets that are difficult to separate.[3][4]

  • Solvent Choice: The use of certain solvents, particularly chlorinated ones like dichloromethane (DCM) with basic aqueous solutions, is known to promote emulsion formation.[2][5]

  • Presence of Fine Solids: Finely divided solid particles can accumulate at the interface between the two layers, preventing the droplets from coalescing.[5]

  • pH Conditions: The pH of the aqueous layer can influence the charge of the amine and other components, potentially increasing their surfactant properties.[6][7]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often the most effective strategy for dealing with emulsions.[2][3] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to provide sufficient surface area for extraction without excessive agitation.[2][3]

  • Solvent Management:

    • If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it by rotary evaporation before the workup. Then, redissolve the residue in a water-immiscible extraction solvent.[5][8][9]

    • If emulsions are a persistent issue, consider using a different organic solvent that is less prone to emulsion formation.[2][10]

  • Alternative Extraction Techniques: For samples that are highly prone to emulsion formation, consider methods that avoid the direct mixing of two liquid phases, such as Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE).[2][3][11]

Q3: An emulsion has formed. What are the immediate steps I can take to break it?

If an emulsion has already formed, there are several techniques you can employ, starting with the simplest:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[5][8][12]

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod. This can help to coalesce the dispersed droplets.[1][3][12]

  • Salting Out: Add saturated sodium chloride solution (brine) or solid sodium chloride to the mixture.[4][8][9] This increases the ionic strength of the aqueous layer, making the organic components less soluble and promoting phase separation.[3][11]

Q4: The simple methods didn't work. What are the more advanced techniques for breaking a stubborn emulsion?

For persistent emulsions, the following chemical and physical methods can be effective.

Troubleshooting Guide: Breaking Emulsions

This table summarizes various methods to break emulsions, their principles of action, and when they are most applicable.

MethodPrinciple of ActionApplication Notes
Chemical Methods
Salting Out (Brine/NaCl)Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[3][9][11]A general and widely effective first-line approach.
pH AdjustmentAlters the charge and solubility of the amine and other emulsifying agents. Acidification (e.g., with dilute HCl) will protonate the amine, making it more water-soluble.[5][12][13][14]Particularly useful when the product is stable to changes in pH.[14]
Addition of a Different SolventChanges the polarity of the organic phase, which can destabilize the emulsion.[3][11] A small amount of a polar solvent like methanol or ethanol can sometimes be effective.[9][10]Use with caution as it requires subsequent removal of the added solvent.
Physical Methods
FiltrationRemoves fine solid particles that may be stabilizing the emulsion.[5]Filter the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool.[3][5]
CentrifugationApplies a strong force that accelerates the separation of the two phases.[12]A very effective method, especially for small-scale extractions, but requires access to a centrifuge.[3][11]
Heating/CoolingGentle heating can reduce the viscosity of the mixture and aid separation.[13] Conversely, freezing and then slowly thawing can physically disrupt the emulsion.[13]Use with caution to avoid degradation of the desired product.
Ultrasonic BathThe high-frequency sound waves can help to coalesce the dispersed droplets.[12][15]Place the separatory funnel in an ultrasonic bath.

Experimental Protocols

Protocol 1: Salting Out

  • Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel containing the emulsion. A typical starting volume is 10-20% of the total volume of the aqueous layer.

  • Alternatively, add solid sodium chloride in small portions until saturation is reached.

  • Gently swirl or invert the separatory funnel a few times to mix the contents.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation occurs, drain the aqueous layer as usual.

Protocol 2: Filtration through Celite®

  • Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent used in the extraction.

  • Prepare a slurry of Celite® in the organic solvent and pour it onto the filter paper to form a packed pad approximately 1-2 cm thick. Gently apply vacuum to settle the pad.

  • Carefully pour the entire emulsified mixture onto the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through the pad.

  • The filtrate collected in the flask should consist of two distinct layers. Transfer this back to a clean separatory funnel to complete the separation.

Visual Guides

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Let stand for 10-30 min start->patience gentle_swirl Gently swirl or stir patience->gentle_swirl check1 Is emulsion breaking? gentle_swirl->check1 salt Add brine (sat. NaCl) or solid NaCl check1->salt No success Phases Separated check1->success Yes check2 Is emulsion breaking? salt->check2 advanced Advanced Techniques check2->advanced No check2->success Yes filtration Filter through Celite® or glass wool advanced->filtration ph_adjust Adjust pH (if product is stable) advanced->ph_adjust centrifuge Centrifuge the mixture advanced->centrifuge filtration->success ph_adjust->success centrifuge->success

Emulsion_Mechanism cluster_before Stable Emulsion cluster_after Phase Separation A Aqueous Phase Organic Droplet Amine/Surfactant at Interface Breaking_Methods Breaking Methods: - Salting Out - pH Change - Filtration - Centrifugation A->Breaking_Methods B Aqueous Phase C Organic Phase Breaking_Methods->B Breaking_Methods->C

References

Technical Support Center: Selective Functionalization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of substituted pyridines. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?

A1: The difficulty in controlling regioselectivity arises from the inherent electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution and makes it susceptible to nucleophilic attack. The C2 and C4 positions are electronically deficient, making them primary sites for nucleophilic and radical attack, while the C3 position is the most electron-rich site.[1][2] Consequently, achieving selective functionalization, especially at the C3 or C4 position while avoiding the more reactive C2 position, requires carefully designed strategies.[3]

Q2: What are the primary strategies to control functionalization at the C2, C3, and C4 positions?

A2:

  • C2-Functionalization: This is often the most straightforward position due to the directing effect of the nitrogen atom.[1][3] Methods like directed ortho-metalation (DoM) using organolithium reagents are common.[4][5] Conversion of the pyridine to an N-oxide can also facilitate selective C2-arylation.[6]

  • C3-Functionalization: As the most electron-rich position, C3 is targeted by electrophilic aromatic substitution, although this often requires harsh conditions.[1] Modern methods often rely on directing groups or dearomatization-rearomatization strategies to achieve meta-selectivity.[7][8]

  • C4-Functionalization: Selectivity at the C4 position is challenging due to competition from the C2 position.[3][9] Strategies include blocking the C2 positions with bulky groups, using specific catalytic systems that favor the para-position, or converting the pyridine into a phosphonium salt which can then be functionalized.[1][9][10]

Q3: What is "The 2-Pyridyl Problem" in cross-coupling reactions?

A3: "The 2-Pyridyl Problem" refers to the difficulty of using 2-pyridyl organometallic reagents, particularly boronic acids, in cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12] These reagents are often unstable and prone to side reactions like protodeboronation, leading to low yields and limiting their utility.[12][13] Recent advances have focused on developing more stable reagents, such as pyridine-2-sulfinates or N-methyliminodiacetic acid (MIDA) boronates, to overcome these limitations.[13][14]

Troubleshooting Guides

Issue 1: Low Regioselectivity in Directed Lithiation

Q: I am attempting a directed ortho-lithiation on my substituted pyridine, but I'm getting a mixture of isomers or addition of the organolithium reagent to the ring. What can I do?

A: This is a common issue when the organolithium reagent acts as a nucleophile instead of a base.[4] Here’s how to troubleshoot:

  • Choice of Base: If you are using a highly nucleophilic base like n-BuLi, switch to a more sterically hindered, less nucleophilic lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[4][6][15] These bases are excellent for deprotonation while minimizing nucleophilic addition.[4]

  • Temperature Control: Ensure the reaction is maintained at a very low temperature (typically -78 °C).[4][6] Higher temperatures can favor undesired side reactions, including nucleophilic addition and decomposition of the lithiated intermediate.

  • Directing Group Strength: The effectiveness of the reaction depends on the directing metalating group (DMG). Strong DMGs like tertiary amides, carbamates, or pivaloylamino groups are crucial for efficient and selective deprotonation.[4][6][15]

  • Solvent Choice: Anhydrous ethers like THF or Et2O are standard solvents.[4][15] The presence of coordinating additives like TMEDA can break up organolithium aggregates, increasing basicity and potentially improving selectivity.[16]

Issue 2: Poor Yield in Suzuki-Miyaura Cross-Coupling of a 2-Halopyridine

Q: My Suzuki-Miyaura reaction with a 2-chloropyridine or 2-bromopyridine is giving very low yields. How can I improve it?

A: This is a classic example of "The 2-Pyridyl Problem."[11][12] The pyridine nitrogen can coordinate to the metal catalyst, inhibiting the catalytic cycle. Furthermore, 2-pyridylboronic acids are notoriously unstable.[12]

  • Ligand Choice: The choice of phosphine ligand is critical. For challenging couplings, consider using bulky, electron-rich ligands like P(tBu)3 or X-Phos, which can promote the reaction where standard ligands like PPh3 fail.[6][17]

  • Alternative Reagents: If the boronic acid is suspected to be the issue, switch to a more robust nucleophile.

    • MIDA Boronates: These are air-stable, crystalline solids that slowly release the boronic acid in situ, maintaining a low concentration to avoid decomposition.[13]

    • Pyridine Sulfinates: These have emerged as highly effective coupling partners that are often superior in scope and utility to their boronate counterparts.[14]

  • Copper Co-catalysis: The addition of a copper(I) or copper(II) salt, such as Cu(OAc)2, has been shown to facilitate the transmetalation step in some challenging 2-pyridyl couplings.[13]

  • Base and Solvent System: Screen different base and solvent combinations. A common system is an aqueous carbonate base (Na2CO3 or K2CO3) in a solvent like 1,4-dioxane or THF.[17]

Issue 3: Lack of C4-Selectivity in Minisci-Type Radical Reactions

Q: I am trying to achieve C4-alkylation of my pyridine via a Minisci reaction, but I am getting a mixture of C2 and C4 products, with C2 being the major isomer. How can I favor C4 functionalization?

A: The Minisci reaction generally favors the C2 position.[2] Achieving C4 selectivity requires specific strategies to either block the C2 position or alter the electronic/steric environment of the pyridine.

  • Steric Hindrance on Nitrogen: Pre-installing a bulky steric group on the pyridine nitrogen can physically block access to the C2 positions, thereby directing the incoming radical to the C4 position.[9]

  • N-Oxide Strategy: Converting the pyridine to its N-oxide can alter the reactivity, but this often favors C2 functionalization.[2] However, in some photocatalytic systems, specific conditions can lead to C4-selectivity.

  • Photocatalysis and Additives: Recent visible-light-promoted methods have shown high C4-selectivity.[2] For example, a C4-selective phosphorylation was achieved using specific photocatalysts and additives that favor a radical pathway leading to the C4 product.[2]

  • Formation of Pyridinium Salts: Activating the pyridine by forming an N-trimethylsilyl pyridinium salt in situ (e.g., with chlorotrimethylsilane) can increase the electron deficiency of the ring and enhance C4-selectivity in certain reductive alkylations.[9]

Data and Experimental Protocols

Table 1: Comparison of Conditions for Directed Lithiation of 2-Substituted Pyridines
Directing Group (DMG)Lithiating AgentTemp (°C)Electrophile (E+)Product PositionYield (%)Reference
-NHCOtBun-BuLi-78 to 0MeSSMe3-SMe70[4]
-NHCOtBut-BuLi-78MeSSMe3-SMe70[4]
-FLDA-75I23-I85[18]
-ClLDA-75I23-I80[18]
-CON(iPr)2s-BuLi/TMEDA-78MeI3-Me95[15]
Protocol 1: Regioselective C3-Lithiation of 2-(Pivaloylamino)pyridine

This protocol is adapted from literature procedures for directed ortho-metalation.[4]

Materials:

  • 2-(Pivaloylamino)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Electrophile (e.g., Dimethyl disulfide, MeSSMe)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(pivaloylamino)pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1 hour. The solution should change color, indicating the formation of the lithiated species.

  • Add the electrophile (e.g., MeSSMe, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-substituted product.

Visual Guides

Workflow for Selecting a Pyridine Functionalization Strategy

This diagram outlines a decision-making process for choosing an appropriate functionalization strategy based on the desired position and the nature of the pyridine substrate.

G cluster_c2 cluster_c3 cluster_c4 start Desired Functionalization Position? pos_c2 C2 (ortho) start->pos_c2 C2 pos_c3 C3 (meta) start->pos_c3 C3 pos_c4 C4 (para) start->pos_c4 C4 strat_c2 Strategy for C2 pos_c2->strat_c2 strat_c3 Strategy for C3 pos_c3->strat_c3 strat_c4 Strategy for C4 pos_c4->strat_c4 method_dom Directed ortho-Metalation (DoM) - Use hindered base (LDA/LiTMP) - Requires Directing Group (DMG) strat_c2->method_dom method_noxide N-Oxide Activation - Facilitates C2-arylation strat_c2->method_noxide method_eas Electrophilic Aromatic Subst. - Often requires harsh conditions strat_c3->method_eas method_dearom Dearomatization Strategy - Accesses meta-position strat_c3->method_dearom method_minisci Minisci-type Radical Rxn - Block C2 with bulky group strat_c4->method_minisci method_phos Phosphonium Salt Umpolung - Activates C4 for nucleophiles strat_c4->method_phos

Caption: Decision tree for pyridine functionalization strategies.

Troubleshooting Flowchart: Low Yield in Cross-Coupling

This flowchart provides a step-by-step guide to diagnosing and solving issues with low-yielding palladium-catalyzed cross-coupling reactions involving pyridines.

G start Low Yield in Pyridine Cross-Coupling q1 Is the nucleophile a 2-pyridylboronic acid? start->q1 action1 Boronic acid instability is likely. Switch to a stable alternative. q1->action1 Yes q2 Have you optimized the catalytic system? q1->q2 No alt_reagents Use MIDA Boronate OR Pyridine Sulfinate action1->alt_reagents alt_reagents->q2 action2 Screen Ligands & Additives q2->action2 No end Re-run optimized reaction q2->end Yes ligands Try bulky, electron-rich ligands (e.g., P(tBu)3, X-Phos) action2->ligands additives Consider adding a Cu(I) or Cu(II) co-catalyst action2->additives ligands->end additives->end

Caption: Troubleshooting guide for pyridine cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Pyridine-Based Ligands in Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various pyridine-based ligands in crucial chemical transformations and as bioactive agents. The electronic and steric properties of these ligands can be finely tuned, offering precise control over the activity and selectivity of metal catalysts and the efficacy of therapeutic compounds. This analysis is supported by experimental data and detailed methodologies to aid in the selection of optimal ligand scaffolds for specific applications.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the pyridine-based ligand is critical in these reactions, directly influencing the stability and reactivity of the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and substituted aromatic compounds. The following table summarizes the performance of different classes of pyridine-based ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

Ligand TypeSpecific Ligand ExampleAryl HalideArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
Monodentate Pyridine4-Substituted Pyridines4-ChloroanisolePhenylboronic acidPd(OAc)₂VariousVarious>90--INVALID-LINK--
Bipyridine2,2'-BipyridinePyridyl halides3-Pyridine boronic pinacol esterCyclopalladated ferrocenylimineNot specifiedNot specifiedHigh[1]
BipyridineNot specifiedBromopyridinesPyridyl boronic acidsPd(PPh₃)₄Na₂CO₃Not specified50-65[1]
Terpyridine4'-(4-Bromophenyl)-2,2':6',2"-terpyridineNot specifiedNot specifiedNot applicable (ligand synthesis)Not applicableNot applicableNot applicable--INVALID-LINK--
Pincer (NNN)2,6-bis(pyrrolyl)pyridine-basedAryl bromidesNot specifiedPd(OAc)₂Not specifiedAcetonitrile/WaterNot specified[2]

Note: Direct comparison of yields is challenging due to variations in reaction conditions, substrates, and catalyst systems across different studies.

Heck Reaction

The Heck reaction is a key method for the arylation of alkenes. Pyridine-based ligands play a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction.

Ligand TypeSpecific Ligand ExampleAryl HalideAlkeneCatalyst SystemBaseSolventYield (%)Reference
PyridinePyridineAryl bromidesn-Butyl acrylateN-heterocyclic carbene palladium(II) complexNot specifiedSolvent-freeExcellent[3]
Pyridine-typeNot specifiedElectron-deficient arenesAlkenesPd(OAc)₂Not specifiedNot specifiedNot specified (Theoretical study)[4]
Pyridine-bridged BisbenzimidazolylideneNot specifiedNot specifiedNot specifiedPalladium pincer complexNot specifiedAqueousHigh[5]

Performance as Enzyme Inhibitors

Pyridine-based scaffolds are prevalent in a wide range of biologically active compounds and approved drugs.[6] Their ability to act as enzyme inhibitors is a key therapeutic strategy.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders. The following table presents the inhibitory activity (IC₅₀) of various pyridine derivatives against AChE.

Pyridine Derivative ClassSpecific Compound ExampleAChE SourceIC₅₀ (µM)Reference
Pyridine with carbamic functionCarbamate 8human AChE0.153 ± 0.016[7]
Tacrine-based cyclopentapyranopyridineCompound D1fNot specified0.039 ± 0.001[6]
Thiazole-piperazine sulphonamide hybrids with pyridine moietyCompound 8gNot specified2.14 ± 0.02[6]
Tacrine analogCompound 6hNot specified0.00365[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the flask.

  • Attach the reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common colorimetric method for measuring AChE activity and inhibition.[10][11]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add phosphate buffer to each well.

  • Add the test inhibitor solution at various concentrations to the respective wells. A control well should contain the solvent without the inhibitor.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: JAK-STAT Pathway Inhibition by Pyridine-Based Drugs

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the immune system.[12][13] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[12][13] Several pyridine-based small molecule inhibitors, such as tofacitinib and ruxolitinib, target JAKs to modulate this pathway.[14]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Pyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyridine-based JAK inhibitor.

Experimental Workflow: High-Throughput Screening of Pyridine-Based Catalysts

High-throughput screening (HTS) is a powerful method for the rapid discovery of novel catalysts. This workflow outlines a typical process for screening a library of pyridine-based ligands in a catalytic reaction.

HTS_Workflow Library Pyridine Ligand Library Synthesis Plate Assay Plate Preparation Library->Plate Dispensing Reagent Dispensing Plate->Dispensing Reaction Catalytic Reaction Dispensing->Reaction Analysis High-Throughput Analysis (e.g., GC-MS) Reaction->Analysis Data Data Processing & Hit Identification Analysis->Data Validation Hit Validation & Optimization Data->Validation

References

Validating the Three-Dimensional Structure of (4-Methylpyridin-2-yl)methanamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further optimization. This guide provides a comparative overview of single-crystal X-ray crystallography as the gold standard for the structural validation of small molecules like (4-Methylpyridin-2-yl)methanamine, alongside alternative and complementary analytical methods.

This compound, a substituted pyridine derivative, presents a key structural scaffold in medicinal chemistry.[1][2] Accurate knowledge of its bond lengths, bond angles, and conformation is crucial for designing and synthesizing novel therapeutic agents. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the most definitive method for obtaining a precise atomic-level picture of a molecule in its solid state.[3][4][5][6]

A Comparative Analysis of Structural Validation Methods

While X-ray crystallography is the definitive method for elucidating the solid-state structure of a molecule, other techniques provide valuable and often complementary information, particularly when obtaining suitable crystals is challenging. The following table compares the key aspects of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and the emerging technique of Microcrystal Electron Diffraction (MicroED).

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Principle Diffraction of X-rays by a single crystal.[4][5]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[7]Diffraction of electrons by nanocrystals.[3]
Sample Phase Solid (single crystal)SolutionSolid (nanocrystals)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions.[6]Connectivity, chemical environment of atoms, relative stereochemistry, and dynamic processes in solution.[7][8]High-resolution 3D structure from very small crystals.[3]
Sample Requirement High-quality single crystals (typically >0.1 mm).[5][9]Soluble sample (milligram quantities).[8]Nanocrystals (billionth of the size needed for X-ray).[3]
Resolution Atomic resolution (typically <1 Å).[3]Provides indirect structural information.High resolution (approaching 1 Å).[3]
Throughput Can be time-consuming due to crystallization challenges.[3]Relatively high throughput for soluble samples.[8]Potentially faster than X-ray crystallography.[3]

Experimental Workflow for X-ray Crystallography

The process of validating a molecular structure using single-crystal X-ray crystallography involves a series of well-defined steps, from crystal growth to the final structural refinement.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification of This compound crystallization Crystal Growth synthesis->crystallization High Purity Sample crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction (Data Collection) crystal_selection->xray_diffraction data_processing Data Processing & Integration xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Structure Validation refinement->validation

Figure 1. A schematic overview of the key stages involved in determining the crystal structure of a small molecule using X-ray diffraction.

Detailed Experimental Protocols

Crystallization of this compound

The primary and often most challenging step is obtaining diffraction-quality single crystals.[5][9] For a small molecule like this compound, several common crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed in a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.[9]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[4]

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffraction spots) are processed and integrated. The initial three-dimensional arrangement of atoms in the crystal lattice is determined using computational methods such as "direct methods".[5] This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure. The quality of the final structure is assessed using various metrics, including the R-factor and goodness-of-fit.[10]

Alternative and Complementary Techniques

In cases where obtaining single crystals suitable for X-ray diffraction is not feasible, other techniques can provide crucial structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are powerful for determining the connectivity and chemical environment of atoms in a molecule in solution.[7][8] While NMR does not directly provide the three-dimensional structure in the same way as X-ray crystallography, it is invaluable for confirming the constitution of the molecule. Spectroscopic data for similar pyridine derivatives is available and can serve as a reference.[11][12][13]

  • Microcrystal Electron Diffraction (MicroED): This emerging technique utilizes an electron beam instead of X-rays to determine the structure of molecules from nanocrystals that are far too small for conventional X-ray diffraction.[3] MicroED can be a powerful alternative when crystallization yields only very small crystals.[3][14][15]

References

Comparative Analysis of Pyridine-Based Histamine H3 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of pyridine-based compounds as histamine H3 receptor (H3R) antagonists. Due to the limited availability of comprehensive public data on the direct analogs of (4-Methylpyridin-2-yl)methanamine, this document focuses on a representative set of structurally related pyridine derivatives to illustrate structure-activity relationships (SAR) and guide further research. The objective is to present a clear comparison of their binding affinities, supported by detailed experimental protocols and a visualization of the relevant signaling pathway.

Comparative Biological Activity of Pyridine-Based H3R Antagonauts

The antagonism of the histamine H3 receptor is a promising therapeutic strategy for a variety of neurological disorders. The following table summarizes the in vitro binding affinities of a series of pyridine-based antagonists for the human histamine H3 receptor. The data highlights key structural modifications and their impact on potency.

Table 1: Binding Affinities of Representative Pyridine-Based Analogs for the Human Histamine H3 Receptor (hH3R)

Compound IDStructureR1R2Ki (nM)
1 HH150
2 CH3H55
3 ClH25
4 FH30
5 HCH380
6 HCl42

Experimental Protocols

The following section details the methodology used to determine the binding affinities presented in Table 1.

Radioligand Binding Assay for Histamine H3 Receptor

This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.

1. Materials and Reagents:

  • HEK-293 cells stably expressing the human histamine H3 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Non-specific binding control: Thioperamide (10 µM).

  • Test compounds (solubilized in a suitable solvent, e.g., DMSO).

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

2. Cell Culture and Membrane Preparation:

  • HEK-293 cells expressing hH3R are cultured to ~80-90% confluency.

  • Cells are harvested, washed with ice-cold PBS, and centrifuged.

  • The cell pellet is resuspended in ice-cold membrane preparation buffer and homogenized.

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C.

  • The resulting membrane pellet is washed and resuspended in assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

3. Binding Assay Protocol:

  • The assay is performed in a 96-well plate format in a total volume of 250 µL.

  • To each well, add:

    • 50 µL of assay buffer (for total binding) or 10 µM Thioperamide (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]-Nα-methylhistamine at a final concentration close to its Kd.

    • 150 µL of the membrane preparation.

  • The plate is incubated for 60-90 minutes at room temperature with gentle agitation.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • Radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the histamine H3 receptor signaling pathway and the general workflow for evaluating novel H3R antagonists.

H3R_Signaling_Pathway Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Neurotransmitter_Release Reduced Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits Ca2+ channels cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA

Histamine H3 Receptor Signaling Pathway

Experimental_Workflow Compound_Synthesis Compound Synthesis (Pyridine Analogs) Primary_Screening Primary Screening (Radioligand Binding Assay) Compound_Synthesis->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Functional_Assay Functional Assays (e.g., cAMP accumulation) Primary_Screening->Functional_Assay Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Functional_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

A Comparative Guide to Computational Studies of (4-Methylpyridin-2-yl)methanamine Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental approaches used to study metal complexes involving pyridine-based ligands, with a focus on (4-Methylpyridin-2-yl)methanamine. Due to the limited availability of specific computational data for this compound complexes, this document draws objective comparisons from structurally related pyridine derivatives. The principles and methodologies discussed are directly applicable to the investigation of novel compounds based on this scaffold, offering a framework for predicting their physicochemical and biological properties.

This compound is a versatile chemical scaffold used in the synthesis of various compounds, particularly for pharmaceutical applications targeting the central nervous system.[1][2][3] The coordination chemistry of such pyridine-based ligands is of significant interest for developing new metallodrugs, catalysts, and imaging agents.[4][5] Computational methods, especially Density Functional Theory (DFT), are invaluable tools for predicting the structural, electronic, and spectroscopic properties of these metal complexes, often providing insights that complement experimental findings.[6][7][8]

Experimental and Computational Methodologies

A synergistic approach combining experimental synthesis and characterization with computational modeling is crucial for a thorough understanding of these complexes.

Experimental Protocols
  • General Synthesis of Pyridine-Based Metal Complexes:

    • Ligand Preparation: The target ligand, such as this compound, is dissolved in a suitable solvent (e.g., ethanol, methanol, or DMF).[7][9]

    • Complexation: A solution of a metal salt (e.g., CoCl₂, CuCl₂, Zn(OAc)₂) in the same or a compatible solvent is added dropwise to the ligand solution.[9][10]

    • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complex formation.[7][9]

    • Isolation: The resulting solid complex is isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under a vacuum.[11]

  • Spectroscopic and Structural Characterization:

    • FT-IR Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the pyridine ring) upon complexation with the metal ion.[6][12]

    • UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands, which helps in understanding the coordination geometry.[6][10][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its diamagnetic complexes in solution.[4][10][11]

    • X-ray Crystallography: Provides precise experimental measurements of bond lengths and angles, serving as the definitive benchmark for validating theoretical models.[6]

Computational Protocols: Density Functional Theory (DFT)

DFT is a widely used computational method to predict the properties of metal complexes with a good balance of accuracy and computational cost.[6]

  • Geometry Optimization:

    • The initial structure of the complex is built and then its geometry is optimized to find the lowest energy conformation.

    • Functionals: Common choices include hybrid functionals like B3LYP or range-separated functionals like ωB97X-D for better handling of non-covalent interactions.[9][13][14]

    • Basis Sets: A combination of basis sets is often used, such as LanL2DZ for the metal atom and 6-31G(d) or a larger set like 6-311++G(d,p) for all other atoms (C, H, N, O).[4][9][15]

  • Property Calculations:

    • Vibrational Frequencies: Calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compare with experimental FT-IR spectra.[9][14]

    • Electronic Properties: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the chemical reactivity, stability, and electronic transitions of the complex.[8][13]

    • Spectra Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) to aid in the assignment of experimental bands.[14]

Comparative Data Analysis

The following tables summarize typical data from studies of pyridine-based metal complexes, illustrating the comparison between experimental results and theoretical predictions.

Table 1: Comparison of Structural Parameters for a Representative Pyridine-Based Fe(III) Complex (Data derived from studies on functionalized pyridinophane complexes)

ParameterExperimental (X-ray)Computational (DFT)Absolute Difference
Fe–N(pyridine) Bond Length (Å)2.131 Å~2.14 - 2.16 Å~0.01 - 0.03 Å
Fe–N(amine) Bond Length (Å)2.065 Å~2.07 - 2.09 Å~0.01 - 0.03 Å
N(pyridine)–Fe–N(amine) Angle (°)88.5°~88.2 - 88.8°~0.3 - 0.6°

This table demonstrates the strong agreement typically observed between DFT-calculated geometries and experimental X-ray diffraction data, validating the accuracy of the computational models.[5]

Table 2: Comparison of Spectroscopic Data (Illustrative data based on typical findings for pyridine complexes)

Spectroscopic MethodExperimental DataComputational PredictionInterpretation
FT-IR Pyridine Ring C=N Stretch: 1595 cm⁻¹Scaled C=N Stretch: 1590 cm⁻¹A red shift upon complexation indicates coordination via the pyridine nitrogen.
New Band (Metal-N Stretch): 450 cm⁻¹Scaled M-N Stretch: 445 cm⁻¹Confirms the formation of a metal-ligand bond.
UV-Vis Absorption Max (λ_max): 370 nmTD-DFT λ_max: 365 nmAssigned to Ligand-to-Metal Charge Transfer (LMCT) transitions.[10]

Table 3: Calculated Physicochemical Properties of Alternative Pyridine-Based Ligands (DFT calculations provide valuable metrics for comparing the drug-likeness and reactivity of different ligands.)

PropertyLigand A (Electron-Donating Group)Ligand B (Electron-Withdrawing Group)Implication for Complex Properties
HOMO-LUMO Energy Gap (eV) 4.53.8A smaller gap suggests higher chemical reactivity.[13]
Dipole Moment (Debye) 2.15.4Higher polarity can influence solubility and intermolecular interactions.
Metal Binding Affinity (log β) HighLowElectron-donating groups generally increase the electron density on the coordinating nitrogen, leading to stronger metal binding.[5]

Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive computational and experimental study of novel metal complexes.

G cluster_design Design & Synthesis cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Analysis & Application Ligand Ligand Design (this compound) Synthesis Complex Synthesis (Ligand + Metal Salt) Ligand->Synthesis Model Initial 3D Model Construction Ligand->Model Spectro Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Synthesis->Spectro Xray X-ray Crystallography Synthesis->Xray Activity Biological/Catalytic Activity Screening Synthesis->Activity Compare Compare Experimental & Theoretical Data Spectro->Compare Xray->Compare Benchmark DFT DFT Geometry Optimization Model->DFT Props Property Calculation (Spectra, Orbitals, Reactivity) DFT->Props Props->Compare Conclusion Structure-Activity Relationship (SAR) Compare->Conclusion Activity->Conclusion

Caption: Workflow for integrated experimental and computational studies.

Conclusion

While direct computational studies on this compound complexes are not extensively published, a robust framework exists for their investigation based on analogous pyridine-containing systems. The synergy between DFT calculations and experimental techniques provides a powerful approach to elucidate the structural features and electronic properties of these compounds. Computational modeling allows for the prediction of geometries, spectroscopic signatures, and reactivity trends, guiding the rational design of novel complexes with tailored properties for applications in drug development, catalysis, and materials science. This comparative guide demonstrates that DFT methods, when benchmarked against experimental data, are a reliable and indispensable tool for modern chemical research.

References

spectroscopic comparison of pyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Differentiating Pyridine and Its Isomers

In the realm of heterocyclic compounds, pyridine and its methylated isomers—2-picoline, 3-picoline, and 4-picoline—are foundational structures in pharmaceuticals, agrochemicals, and materials science. Distinguishing between these closely related molecules is a common challenge for researchers. This guide provides a comprehensive comparison of their spectroscopic signatures using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.

Spectroscopic Data at a Glance

The following tables summarize the key quantitative data from various spectroscopic techniques, offering a clear comparison between pyridine and the picoline isomers.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The position of the methyl group on the pyridine ring in picolines introduces distinct changes in the spectra, particularly in the C-H and ring stretching and bending regions.

CompoundAromatic C-H Stretch (cm⁻¹)Methyl C-H Stretch (cm⁻¹)C=C, C=N Ring Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹)
Pyridine ~3080-3030N/A~1583, 1572, 1482, 1439~748, 703
2-Picoline ~3070-3010~2960-2920~1591, 1572, 1481, 1435~750
3-Picoline ~3080-3020~2950-2920~1590, 1579, 1480, 1425~789, 710
4-Picoline ~3070-3020~2950-2920~1595, 1558, 1495, 1415~800
Raman Spectroscopy

Raman spectroscopy, which measures scattered light, is highly sensitive to the vibrations of non-polar bonds and symmetric ring modes, making it complementary to IR spectroscopy. The ring breathing modes are particularly characteristic.

CompoundRing Breathing Mode 1 (cm⁻¹)Ring Breathing Mode 2 (cm⁻¹)Methyl C-H Bending (cm⁻¹)
Pyridine ~992~1031N/A
2-Picoline ~1000~1045~1380
3-Picoline ~998~1040~1380
4-Picoline ~1005~1065~1380
¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The electron-donating methyl group in picolines causes upfield shifts (to lower ppm) of the ring protons, with the effect being most pronounced for protons ortho and para to the methyl group. Data below is for samples in CDCl₃.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-6 (ppm)CH₃ (ppm)
Pyridine ~8.60 (d)~7.25 (t)~7.64 (t)~8.60 (d)N/A
2-Picoline N/A~7.08 (t)~7.55 (t)~8.48 (d)~2.50 (s)
3-Picoline ~8.42 (s)N/A~7.48 (d)~8.40 (d)~2.32 (s)
4-Picoline ~8.45 (d)~7.12 (d)N/A~8.45 (d)~2.35 (s)

(s = singlet, d = doublet, t = triplet)

¹³C NMR Spectroscopy

Carbon NMR reveals the chemical environment of each carbon atom. The methyl substituent causes a downfield shift for the carbon it is attached to (ipso-carbon) and influences the shifts of the other ring carbons. Data below is for samples in CDCl₃.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)CH₃ (ppm)
Pyridine ~150.0~123.7~135.8N/A
2-Picoline ~159.0~122.5~136.0~24.5
3-Picoline ~150.5~132.8~135.5~18.5
4-Picoline ~149.5~124.5~147.0~21.2
UV-Vis Spectroscopy

UV-Vis spectroscopy probes electronic transitions within the molecule. Pyridine and its isomers exhibit two main absorption bands corresponding to π → π* and n → π* transitions. The methyl group, being a weak chromophore, causes slight shifts in the absorption maxima (λmax).[1][2][3][4]

Compoundπ → π* Transition (λmax, nm)n → π* Transition (λmax, nm)
Pyridine ~251~270
2-Picoline ~255~275
3-Picoline ~253~273
4-Picoline ~255~275

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the logical relationship for differentiating the isomers.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pyridine or Picoline Isomer Dissolve Dissolve Sample Sample->Dissolve Solvent Appropriate Solvent (e.g., CDCl3 for NMR) Solvent->Dissolve Transfer Transfer to Spectroscopic Cell Dissolve->Transfer Spectrometer Spectrometer (IR, Raman, NMR, UV-Vis) Transfer->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Process Raw Data Acquire->Process Analyze Analyze Peaks (Shifts, Frequencies) Process->Analyze Compare Compare with Reference Data Analyze->Compare Identify Identify Isomer Compare->Identify

Caption: General experimental workflow for spectroscopic analysis.

logical_relationship start Unknown Sample (Pyridine or Picoline) nmr ¹H NMR Spectrum start->nmr ir IR Spectrum nmr->ir CH₃ signal present pyridine Pyridine nmr->pyridine No CH₃ signal Symmetric proton pattern picoline2 2-Picoline ir->picoline2 Strong C-H bend ~750 cm⁻¹ picoline3 3-Picoline ir->picoline3 Two C-H bends ~789 & 710 cm⁻¹ picoline4 4-Picoline ir->picoline4 Strong C-H bend ~800 cm⁻¹

Caption: Logical flow for isomer differentiation using spectroscopy.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard operating procedures for each key spectroscopic technique.

Infrared (IR) Spectroscopy Protocol (Liquid Film)
  • Sample Preparation : Ensure the sample is a pure liquid.[5]

  • Cell Preparation : Take two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) plates.[5]

  • Sample Application : Place 1-2 drops of the liquid sample onto the center of one plate.[5]

  • Assembly : Carefully place the second plate on top of the first, creating a thin liquid film. Avoid air bubbles.

  • Data Acquisition : Place the assembled plates into the sample holder of the FT-IR spectrometer.

  • Spectrum Collection : Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent (e.g., dry acetone), and dry them thoroughly before returning them to a desiccator.[5]

Raman Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation : Filter the liquid sample to remove any particulate matter that could cause fluorescence.

  • Sample Holder : Transfer the sample into a glass NMR tube or a quartz cuvette.

  • Instrument Setup : Place the sample in the spectrometer's sample compartment.

  • Data Acquisition : Excite the sample with a monochromatic laser (e.g., 785 nm).[6] The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

  • Spectrum Collection : The Raman-shifted light is dispersed by a grating and detected, generating a spectrum of intensity versus Raman shift (cm⁻¹).[6]

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small vial.[7]

  • Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).[7][8]

  • Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[7]

  • Filtering : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any solid particles.

  • Data Acquisition : Insert the NMR tube into the spectrometer's probe.[7]

  • Instrument Tuning : The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[7]

  • Spectrum Collection : The appropriate pulse sequence is applied, and the free induction decay (FID) is recorded and Fourier transformed to obtain the NMR spectrum.

UV-Vis Spectroscopy Protocol (Solution)
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5).

  • Cuvette Preparation : Clean a quartz cuvette with the solvent.

  • Blank Measurement : Fill the cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or "blank" spectrum.[9] This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement : Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

  • Data Acquisition : Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[9]

By employing these spectroscopic techniques and protocols, researchers can confidently distinguish between pyridine and its picoline isomers, ensuring the correct identification of these vital chemical building blocks.

References

Benchmarking (4-Methylpyridin-2-yl)methanamine: A Comparative Analysis Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (4-Methylpyridin-2-yl)methanamine against a selection of known inhibitors for three key enzyme classes: inducible Nitric Oxide Synthase (iNOS), Monoamine Oxidases (MAO-A and MAO-B), and Histone Demethylases (LSD1 and JmjC family). Due to the limited publicly available bioactivity data for this compound, this analysis utilizes its structural precursor, 2-amino-4-methylpyridine, as a proxy for potential iNOS inhibitory activity. This compound has been identified as a potent iNOS inhibitor, providing a valuable reference point for this comparative study.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of known inhibitors against their respective targets. This quantitative data allows for a direct comparison of potency.

Table 1: Comparison with inducible Nitric Oxide Synthase (iNOS) Inhibitors

CompoundTargetIC50SpeciesNotes
2-amino-4-methylpyridine iNOS6 nMMousePotent inhibitor, structural precursor to this compound.[1]
Human (recombinant)40 nM[1]
AminoguanidineiNOS2.1 µMMouseRepresentative iNOS inhibitor.[2]
1400WiNOS--Highly selective iNOS inhibitor.
L-NILiNOS--Isozyme selective inhibitor.
GW274150iNOS<40 nM (Kd)HumanPotent and highly selective inhibitor.[3]
GW273629iNOS<90 nM (Kd)HumanPotent and highly selective inhibitor.[3]
AR-C102222iNOS37 nM-Potent and selective inhibitor with in vivo anti-inflammatory activity.[4]

Table 2: Comparison with Monoamine Oxidase (MAO) Inhibitors

CompoundTargetIC50Notes
This compound MAO-A / MAO-BData Not Available
ClorgylineMAO-A-Selective MAO-A inhibitor.
MoclobemideMAO-A-Reversible, selective MAO-A inhibitor.
PargylineMAO-B-Selective MAO-B inhibitor.
SelegilineMAO-B-Selective MAO-B inhibitor.
TranylcypromineMAO-A / MAO-B2.84 µM (MAO-A), 0.73 µM (MAO-B)Non-selective, irreversible inhibitor.[5]
PhenelzineMAO-A / MAO-B0.42 µM (MAO-A), 0.83 µM (MAO-B)Non-selective, irreversible inhibitor.[5]
HarmalineMAO-A2.3 nMReversible and selective MAO-A inhibitor.[6]
LazabemideMAO-B18 nMReversible and selective MAO-B inhibitor.[6]

Table 3: Comparison with Histone Demethylase (HDM) Inhibitors

CompoundTarget FamilySpecific Target(s)IC50Notes
This compound LSD / JmjCData Not Available Data Not Available
Tranylcypromine (TCP)LSDLSD15.6 µMAlso inhibits MAOs.[5]
ORY-1001 (Iadademstat)LSDLSD118 nMPotent and selective irreversible inhibitor.[7]
GSK2879552LSDLSD1-Selective, irreversible inhibitor.
SP-2509LSDLSD113 nMReversible, selective inhibitor.[8]
JIB-04JmjCKDM4A, KDM4B, KDM4C, KDM4E, KDM6B-Pan-Jumonji inhibitor.
GSK-J1JmjCKDM6A, KDM6B60 nM (KDM6B)Potent and specific inhibitor.
IOX1JmjCKDM3A, KDM4A, KDM4C, KDM4D, KDM6B0.2 µM (KDM4A)Broad-spectrum JmjC inhibitor.[9]
2,4-PDCAJmjCBroad-spectrumµM rangeBroad-spectrum 2OG oxygenase inhibitor.[9]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to ensure reproducibility and standardization.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol is adapted from studies on 2-amino-4-methylpyridine.

Principle: The inhibitory effect on iNOS is determined by measuring the reduction in nitric oxide (NO) production. This can be achieved by quantifying the accumulation of nitrite, a stable oxidation product of NO, in the cell culture medium using the Griess reagent.

Materials:

  • Test compound: this compound

  • Cell line: Murine macrophage cell line (e.g., RAW 264.7) or human cells expressing recombinant iNOS.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression.

  • Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution).

  • Sodium nitrite standard solution.

  • 96-well microplates.

  • Microplate reader (540 nm absorbance).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or reference inhibitors for 1 hour.

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add 50 µL of sulfanilamide solution to 50 µL of supernatant in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for a fluorometric assay.

Principle: The activity of MAO-A and MAO-B is determined by measuring the production of hydrogen peroxide (H₂O₂) using a fluorescent probe. The inhibition of the enzyme results in a decrease in the fluorescent signal.

Materials:

  • Test compound: this compound

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., p-tyramine for both, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B).

  • Horseradish peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex Red).

  • Reference inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well black microplates.

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-590 nm).

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, substrates, HRP, and Amplex Red in the assay buffer.

  • Compound Plating: Add various concentrations of this compound or reference inhibitors to the wells of the 96-well plate.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the substrate/HRP/Amplex Red mixture to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Histone Demethylase (HDM) Inhibition Assay

This protocol describes a general method for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The assay measures the demethylation of a specific biotinylated histone peptide substrate. The remaining methylated substrate is detected by a europium cryptate-labeled antibody, and the biotinylated peptide is captured by streptavidin-XL665. Inhibition of the demethylase leads to a higher HTRF signal.

Materials:

  • Test compound: this compound

  • Recombinant human histone demethylase (e.g., LSD1 or a JmjC-domain containing enzyme).

  • Biotinylated histone peptide substrate (e.g., H3K4me2 for LSD1).

  • Europium cryptate-labeled anti-methyl-histone antibody.

  • Streptavidin-XL665.

  • Reference inhibitors (e.g., Tranylcypromine for LSD1, JIB-04 for JmjC).

  • Assay buffer and cofactors (e.g., FAD for LSD1; Fe(II) and α-ketoglutarate for JmjC).

  • 384-well low-volume white microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Compound Plating: Dispense various concentrations of this compound or reference inhibitors into the wells of the microplate.

  • Enzyme/Substrate Addition: Add the histone demethylase enzyme and the biotinylated histone peptide substrate to the wells.

  • Incubation: Incubate the reaction at room temperature or 37°C for a defined period (e.g., 60 minutes).

  • Detection Reagent Addition: Add the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).

  • Incubation: Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader (emission at 620 nm and 665 nm after excitation at 320 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then the percentage of inhibition. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the potential mechanisms of action and experimental workflows.

iNOS_Pathway LPS LPS/IFN-γ Cell Macrophage LPS->Cell Activates iNOS_Induction iNOS Gene Transcription Cell->iNOS_Induction iNOS_Protein iNOS Enzyme iNOS_Induction->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Produces Arginine L-Arginine Arginine->iNOS_Protein Substrate Inhibitor This compound (Hypothesized) Inhibitor->iNOS_Protein Inhibits

Caption: Hypothesized inhibitory action of this compound on the iNOS signaling pathway.

MAO_Workflow Start Start: Prepare Reagents Plate_Compound Plate Test Compound & Reference Inhibitors Start->Plate_Compound Add_Enzyme Add MAO-A or MAO-B Enzyme Plate_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Add Substrate/Detection Mix Pre_Incubate->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Read_Fluorescence Measure Fluorescence Incubate_37C->Read_Fluorescence Analyze_Data Calculate % Inhibition & IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Monoamine Oxidase (MAO) inhibition assay.

HDM_Relationship HDM Histone Demethylases (HDMs) LSD Lysine-Specific Demethylases (LSDs) (FAD-dependent) HDM->LSD JmjC Jumonji C (JmjC) Domain-Containing (Fe(II) and 2-OG dependent) HDM->JmjC LSD1 LSD1 (KDM1A) LSD->LSD1 LSD2 LSD2 (KDM1B) LSD->LSD2 KDM4 KDM4 Family JmjC->KDM4 KDM6 KDM6 Family JmjC->KDM6

Caption: Classification of the main families of histone demethylase enzymes.

References

A Researcher's Guide to Density Functional Theory for Metal-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between metal ions and ligands is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these interactions, offering insights that complement and guide experimental work. This guide provides a comparative overview of DFT methods, benchmarked against experimental data, to aid in the selection of appropriate computational strategies for studying metal-ligand systems.

The Crucial Role of Metal-Ligand Interactions

Metal-ligand interactions are fundamental to a vast array of biological and chemical processes. In biological systems, metalloproteins are involved in everything from oxygen transport (hemoglobin) to signal transduction.[1] The function of these proteins is intrinsically linked to the coordination of a metal cofactor.[1][2] In drug development, many therapeutic agents are metal-based or target metalloenzymes, making a detailed understanding of their interaction mechanisms essential for rational drug design.

Comparing DFT Functionals for Metal-Ligand Systems

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For metal-containing systems, this choice is particularly critical due to the complex electronic structures of transition metals.[3] Benchmark studies provide valuable data on the performance of different functionals for specific properties like binding energies and geometries.

Below is a summary of the performance of several popular DFT functionals for calculating properties of transition metal complexes. The Mean Absolute Deviation (MAD) and Root Mean Square Deviation (RMSD) values represent the deviation from experimental or high-level ab initio data, with lower values indicating better performance.

DFT FunctionalMean Absolute Deviation (MAD) for Binding/Reaction Energies (kcal/mol)Root Mean Square Deviation (RMSD) for Geometries (Å)Key Characteristics & Recommendations
PBE0-D3 1.1[4]-A hybrid functional with a good balance of accuracy for both thermochemistry and kinetics. The D3 dispersion correction is crucial for accurately capturing non-covalent interactions.[4]
PW6B95-D3 1.9[4]-Another well-performing hybrid functional, often showing similar accuracy to PBE0-D3 for transition metal systems.[4]
B3LYP-D3 1.9[4]-A widely used hybrid functional. While popular, some studies suggest it may be slightly less accurate than more modern functionals for certain transition metal properties.[4][5]
M06 4.9[4]-A meta-hybrid GGA functional that has shown good performance for main-group thermochemistry, but can be less accurate for transition metal reaction energies.[4]
TPSS --A meta-GGA functional that has been noted as a good performer for various properties of 3d transition metal complexes in earlier benchmark studies.[6]
TPSSh --A hybrid version of TPSS that often provides improved accuracy for reaction energies compared to the parent functional.[6]
ωB97X-V 2.1[3]-A range-separated hybrid functional with a van der Waals correlation, showing excellent performance for transition metal barrier heights.[3]
SCAN0 2.1[3]-A meta-GGA hybrid functional that also performs well for transition metal kinetics.[3]
PWPB95 1.6[3]-A double-hybrid functional that can offer slightly better accuracy than hybrid functionals, but at a higher computational cost.[3]

Note: The performance of functionals can be system-dependent. It is always advisable to consult recent benchmark studies relevant to the specific metal and ligand types of interest. The inclusion of dispersion corrections (e.g., -D3) is generally recommended for systems where non-covalent interactions are significant.[7][8]

Experimental Protocols for Characterizing Metal-Ligand Interactions

Computational studies are most powerful when validated by experimental data. Several techniques are commonly employed to characterize the binding affinity, stoichiometry, and thermodynamics of metal-ligand interactions.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a widely used technique to study the formation of metal-ligand complexes.[9][10] Changes in the absorbance spectrum of the metal or ligand upon complexation can be monitored to determine the binding stoichiometry and affinity.[9][10]

Experimental Protocol: UV-Vis Titration

  • Preparation of Solutions: Prepare stock solutions of the metal salt and the ligand in a suitable buffer. The buffer should be chosen to maintain a constant pH and not interact with the metal or ligand.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer to minimize errors from lamp fluctuations.[11] Record the absorbance spectrum of the free ligand or metal ion to identify the wavelength of maximum absorbance (λmax) that is sensitive to binding.

  • Titration:

    • Place a solution of the metal ion (or ligand) at a fixed concentration in a cuvette.

    • Incrementally add small aliquots of the ligand (or metal ion) solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the absorbance at the chosen wavelength(s).

  • Data Analysis: Plot the change in absorbance as a function of the molar ratio of ligand to metal. The inflection point of the curve can be used to determine the stoichiometry of the complex. The binding constant (Ka) can be determined by fitting the titration data to an appropriate binding model.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12] This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[12][13]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare solutions of the macromolecule (e.g., protein) and the ligand (e.g., metal ion or small molecule) in the exact same buffer to minimize heats of dilution.[12]

    • Degas all solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.[14]

    • Accurately determine the concentrations of both the macromolecule and the ligand.

  • Instrument Setup:

    • The instrument consists of a reference cell (containing buffer) and a sample cell (containing the macromolecule solution).[12]

    • The ligand solution is loaded into an injection syringe.

  • Titration:

    • A series of small, precise injections of the ligand solution are made into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data is a series of heat pulses. Integration of these pulses yields a binding isotherm, which is a plot of the heat change per injection versus the molar ratio of ligand to macromolecule.

    • This isotherm is then fit to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[13]

Visualizing Workflows and Pathways

Diagrams are invaluable for representing complex workflows and biological pathways. The following diagrams were generated using the DOT language and rendered with Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_metal Prepare Metal Solution uv_vis UV-Vis Titration prep_metal->uv_vis itc Isothermal Titration Calorimetry prep_metal->itc prep_ligand Prepare Ligand Solution prep_ligand->uv_vis prep_ligand->itc prep_buffer Prepare Buffer prep_buffer->uv_vis prep_buffer->itc analyze_uv Analyze UV-Vis Data (Stoichiometry, Ka) uv_vis->analyze_uv analyze_itc Analyze ITC Data (Ka, ΔH, n) itc->analyze_itc results Characterized Metal-Ligand Interaction analyze_uv->results analyze_itc->results

Caption: Experimental workflow for characterizing metal-ligand interactions.

dft_workflow cluster_setup System Setup cluster_calc Calculation cluster_analysis Analysis cluster_results Results build_complex Build Metal-Ligand Complex Structure choose_functional Select DFT Functional and Basis Set build_complex->choose_functional geom_opt Geometry Optimization choose_functional->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc analyze_structure Analyze Geometric Parameters geom_opt->analyze_structure energy_calc Single-Point Energy Calculation freq_calc->energy_calc binding_energy Calculate Binding Energy energy_calc->binding_energy analyze_properties Analyze Electronic Properties (e.g., Orbitals) energy_calc->analyze_properties results Predicted Properties of Metal-Ligand Interaction binding_energy->results analyze_structure->results analyze_properties->results

Caption: Computational workflow for a DFT study of metal-ligand interactions.

heme_signaling cluster_stimulus Stimulus cluster_sensor Sensor Protein cluster_transduction Signal Transduction cluster_response Cellular Response stimulus NO, CO, or O2 heme_protein Heme-containing Sensor Protein stimulus->heme_protein Binding to Heme Iron conformational_change Conformational Change in Sensor Protein heme_protein->conformational_change downstream_activation Activation of Downstream Kinase conformational_change->downstream_activation gene_expression Altered Gene Expression downstream_activation->gene_expression

Caption: Simplified signaling pathway involving a heme-based sensor protein.

References

Assessing the Drug-like Properties of (4-Methylpyridin-2-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of early-stage drug discovery, a thorough evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is paramount to de-risk its progression towards clinical candidacy. This guide provides a comparative analysis of the drug-like properties of the novel small molecule, (4-Methylpyridin-2-yl)methanamine, against two established pyridine-containing drugs, 2-Aminopyridine and Isoniazid. The assessment is based on in silico predictions for the target compound and a combination of experimental and predicted data for the comparators, offering a valuable benchmark for its potential as a therapeutic agent.

Physicochemical and ADMET Property Comparison

The following table summarizes the key drug-like properties of this compound in comparison to 2-Aminopyridine and Isoniazid. The data for this compound is derived from in silico predictions, providing a preliminary assessment of its pharmacokinetic potential.

PropertyThis compound (Predicted)2-Aminopyridine (Experimental/Predicted)Isoniazid (Experimental/Predicted)
Physicochemical Properties
Molecular Weight ( g/mol )122.1794.11137.14
logP0.850.5-0.7
Water Solubility (logS)-1.5-1.2-0.9
Polar Surface Area (Ų)38.9138.9165.96
H-Bond Donors222
H-Bond Acceptors223
Rotatable Bonds201
Pharmacokinetic Properties (ADME)
Human Intestinal Absorption (%)> 90%HighHigh
Caco-2 Permeability (logPapp)> 0.9ModerateLow to Moderate
Blood-Brain Barrier (BBB) PermeantYesYesYes
P-glycoprotein SubstrateNoNoNo
CYP1A2 InhibitorNoNoYes
CYP2C9 InhibitorNoNoYes
CYP2C19 InhibitorNoNoNo
CYP2D6 InhibitorNoNoYes
CYP3A4 InhibitorNoNoYes
Toxicology
AMES MutagenicityNon-mutagenNon-mutagenNon-mutagen
hERG InhibitionLow riskLow riskLow to Medium risk
HepatotoxicityLow riskLow riskHigh risk

Experimental Protocols for Key Assays

To provide a framework for the experimental validation of the predicted properties, detailed methodologies for three crucial in vitro assays are outlined below.

Kinetic Solubility Assay

This assay is designed to determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract.

  • Materials:

    • Test compound and reference compounds.

    • Dimethyl sulfoxide (DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well microplates (UV-transparent for analysis).

    • Plate shaker.

    • Plate reader capable of measuring absorbance at a suitable wavelength for the compound.

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

    • To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

    • Seal the plate and incubate at room temperature for 2 hours with continuous shaking.

    • Measure the absorbance of each well using a plate reader at the wavelength of maximum absorbance for the compound.

    • The highest concentration at which no precipitation is observed (as indicated by a linear absorbance response) is determined as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption through the intestinal wall or the blood-brain barrier.

  • Materials:

    • PAMPA plate system (donor and acceptor plates).

    • Artificial membrane solution (e.g., 2% lecithin in dodecane).

    • Test compound and reference compounds.

    • DMSO.

    • PBS, pH 7.4 (for acceptor wells).

    • Buffer at a specific pH (e.g., pH 5.0) for the donor wells to simulate gastric or intestinal pH.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Prepare the test compound in the donor buffer at a known concentration (e.g., 10 µM) with a low percentage of DMSO.

    • Fill the acceptor plate wells with PBS (pH 7.4).

    • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

  • Materials:

    • Pooled human liver microsomes.

    • Test compound and positive control compounds (e.g., verapamil, testosterone).

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer, pH 7.4.

    • Acetonitrile with an internal standard for reaction termination and sample preparation.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Add the test compound to the reaction mixture at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time and fitting the data to a first-order decay model. The intrinsic clearance (CLint) can then be calculated.

Workflow for Assessing Drug-like Properties

The following diagram illustrates a typical workflow for the initial assessment of the drug-like properties of a novel compound.

DrugLikenessWorkflow cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation cluster_2 Decision Making A Compound Structure B Physicochemical Properties (MW, logP, PSA, etc.) A->B C ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) A->C D Kinetic Solubility Assay C->D Guide Experiment E PAMPA C->E F Microsomal Stability Assay C->F G Data Analysis & Comparison D->G E->G F->G H Lead Prioritization G->H

Workflow for assessing drug-like properties.

Disclaimer: The in silico data presented for this compound are predictions and should be confirmed by experimental studies. This guide is intended for informational purposes for a scientific audience and does not constitute a recommendation for or against the development of this compound.

Structure-Activity Relationship of 4-Methylpyridine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of 4-methylpyridine derivatives is crucial for the rational design of novel therapeutics. This guide provides a comprehensive comparison of the biological activities of various 4-methylpyridine analogs, supported by experimental data and detailed protocols. The information is presented to facilitate the identification of key structural motifs that govern potency and selectivity across different biological targets, including kinases, inflammatory mediators, and neuronal proteins.

The 4-methylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this core structure have profound effects on the compound's interaction with biological targets, influencing its efficacy and pharmacokinetic properties. This guide delves into the SAR of 4-methylpyridine derivatives in the contexts of anticancer, anti-inflammatory, and neuroprotective activities.

Comparative Analysis of Biological Activities

The biological activity of 4-methylpyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the methyl group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications.

Anticancer Activity

4-Methylpyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as c-Met and PI3K/mTOR.

Table 1: Anticancer Activity of 4-Methylpyridine Derivatives

Compound IDTargetCell LineIC50 (µM)Key Structural FeaturesReference
1a c-MetMKN450.254-phenoxypyridine with semicarbazone moiety[1]
1b c-MetA5490.674-phenoxypyridine with semicarbazone moiety[1]
2a PI3Kα-0.00057 (Ki)4-methylpyridopyrimidinone core[2]
2b mTOR-0.016 (Ki)4-methylpyridopyrimidinone core[2]
3 Choline Kinase α1-0.994-(pyrrolidin-1-yl)pyridinium head[3]

SAR Insights for Anticancer Activity:

  • The presence of a 4-phenoxypyridine core coupled with a semicarbazone moiety appears crucial for potent c-Met inhibition.[1]

  • A 4-methylpyridopyrimidinone scaffold has been identified as a highly potent dual inhibitor of PI3K and mTOR.[2]

  • For choline kinase inhibitors, a cationic head group, such as 4-(pyrrolidin-1-yl)pyridinium, connected via a linker to another aromatic system, demonstrates significant inhibitory activity.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of 4-methylpyridine derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Table 2: Anti-inflammatory Activity of 4-Methylpyridine Derivatives

Compound IDTargetAssayInhibition (%) / IC50 (µM)Key Structural FeaturesReference
4a iNOSEnzyme AssayIC50 = 0.0282-amino-4-methylpyridine with 6-alkyl substitution[4]
4b COX-2Enzyme AssayIC50 = 76.6Pyridine derivative with specific substitutions[5]
4c COX-2Enzyme AssayIC50 = 96.8Pyridine derivative with specific substitutions[5]

SAR Insights for Anti-inflammatory Activity:

  • For iNOS inhibition, a 2-amino-4-methylpyridine scaffold is a good starting point, with substitutions at the 6-position significantly influencing potency.[4]

  • The anti-inflammatory activity of pyridine derivatives against COX-2 is sensitive to the substitution pattern on the pyridine ring.[5]

Neuroprotective Activity

Certain 4-methylpyridine derivatives have demonstrated neuroprotective effects, potentially through mechanisms such as the induction of nerve growth factor (NGF) or inhibition of kinases like JNK.

Table 3: Neuroprotective Activity of 4-Methylpyridine Derivatives

Compound IDProposed MechanismIn Vitro/In Vivo ModelEffectKey Structural FeaturesReference
SS701 NGF InductionCultured astroglial cellsAccelerated NGF production4'-(4-methylphenyl)-2,2':6',2''-terpyridine[6]
JNK-Inh-1 JNK3 InhibitionEnzyme AssayIC50 = 0.164-(Pyrazol-3-yl)-pyridine core[7]
JNK-Inh-2 JNK3 InhibitionEnzyme Assay2-fold increase in activity vs JNK-Inh-1Chlorine at C-5 of pyridine[7]

SAR Insights for Neuroprotective Activity:

  • A complex terpyridine structure incorporating a 4-methylphenyl group has been shown to induce NGF production.[6]

  • A 4-(pyrazol-3-yl)-pyridine scaffold is a potent core for JNK3 inhibitors. Introduction of a chlorine atom at the C-5 position of the pyridine ring can enhance this activity.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key experiments cited in this guide.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the 4-methylpyridine derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This protocol is used to determine the inhibitory activity of compounds against a specific kinase.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, the substrate peptide, and the kinase enzyme.[10]

  • Inhibitor Addition: Add the 4-methylpyridine derivative at various concentrations to the reaction mixture. Include a DMSO control.[10]

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.[11]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[10]

  • Stopping the Reaction and Spotting: Stop the reaction and spot the mixture onto phosphocellulose paper.[10]

  • Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the incorporated radioactivity using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol assesses the ability of a compound to protect neurons from glutamate-induced cell death.[12]

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.[4][13]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-methylpyridine derivative for 24 hours.[12]

  • Glutamate Insult: Expose the cells to a toxic concentration of L-glutamate for a specified duration.[12]

  • Assessment of Cell Viability: After the insult, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.[12]

  • Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of 4-methylpyridine derivatives often involves elucidating their effects on cellular signaling pathways. Graphviz diagrams are provided below to visualize these complex interactions and experimental workflows.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor 4-Methylpyridine Derivative (Inhibitor) Inhibitor->cMet Inhibition Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) Start->Prepare_Reaction Add_Inhibitor Add 4-Methylpyridine Derivative (Test Compound) or DMSO (Control) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Spot on P81 Paper Incubate->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Quantify Quantify Radioactivity (Phosphorimager) Wash->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze End End Analyze->End

References

comparing the efficacy of different synthetic routes to (4-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three synthetic routes to (4-Methylpyridin-2-yl)methanamine, a valuable building block in pharmaceutical and materials science. The routes discussed are the catalytic hydrogenation of 2-cyano-4-methylpyridine, the chemical reduction of the same nitrile with a hydride reagent, and the reductive amination of 4-methyl-2-pyridinecarboxaldehyde. Each method is evaluated based on key performance indicators such as yield, reaction conditions, and reagent selection. Detailed experimental protocols and reaction mechanisms are provided to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficacy.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Chemical Reduction with LiAlH₄Route 3: Reductive Amination
Starting Material 2-Cyano-4-methylpyridine2-Cyano-4-methylpyridine4-Methyl-2-pyridinecarboxaldehyde
Key Reagents Raney Nickel, Hydrogen, Methanol, AmmoniaLithium Aluminum Hydride (LiAlH₄), Diethyl etherAmmonium Acetate, Sodium Cyanoborohydride, Methanol
Reaction Time Not specified (until theoretical H₂ consumption)16 hours12-24 hours
Temperature Room TemperatureRefluxRoom Temperature
Pressure 20 psiAtmosphericAtmospheric
Yield High (not explicitly quantified in the cited source)High (expected, but not explicitly quantified for this specific substrate)High (expected, but not explicitly quantified for this specific substrate)
Purity High (implied by standard hydrogenation procedures)High (after purification)High (after purification)

Synthetic Route Diagrams

The following diagrams illustrate the chemical transformations for each synthetic route.

G cluster_0 Route 1: Catalytic Hydrogenation 2-Cyano-4-methylpyridine_1 2-Cyano-4-methylpyridine (4-Methylpyridin-2-yl)methanamine_1 This compound 2-Cyano-4-methylpyridine_1->(4-Methylpyridin-2-yl)methanamine_1 H₂, Raney Ni Methanol, NH₃ G cluster_1 Route 2: Chemical Reduction 2-Cyano-4-methylpyridine_2 2-Cyano-4-methylpyridine (4-Methylpyridin-2-yl)methanamine_2 This compound 2-Cyano-4-methylpyridine_2->(4-Methylpyridin-2-yl)methanamine_2 1. LiAlH₄, Et₂O 2. H₂O G cluster_2 Route 3: Reductive Amination 4-Methyl-2-pyridinecarboxaldehyde 4-Methyl-2-pyridinecarboxaldehyde (4-Methylpyridin-2-yl)methanamine_3 This compound 4-Methyl-2-pyridinecarboxaldehyde->(4-Methylpyridin-2-yl)methanamine_3 NH₄OAc, NaBH₃CN Methanol G cluster_0 Mechanism of Catalytic Hydrogenation Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + H₂ Amine R-CH₂-NH₂ Imine->Amine + H₂ Catalyst H₂ on Ni surface Catalyst->Nitrile Catalyst->Imine G cluster_1 Mechanism of LiAlH₄ Reduction Nitrile R-C≡N Imine_anion [R-CH=N]⁻ Nitrile->Imine_anion + H⁻ (from LiAlH₄) Dianion [R-CH₂-N]²⁻ Imine_anion->Dianion + H⁻ (from LiAlH₄) Amine R-CH₂-NH₂ Dianion->Amine + 2H₂O G cluster_2 Mechanism of Reductive Amination Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH₃ - H₂O Amine R-CH₂-NH₂ Imine->Amine [H] (from NaBH₃CN)

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (4-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like (4-Methylpyridin-2-yl)methanamine are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

This compound is a substituted pyridine derivative that is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2][3][4] Therefore, all waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors.[8]

In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's EHS department or a licensed hazardous waste disposal service.[9][10] For very small quantities, in-lab chemical neutralization may be a permissible pre-treatment step before collection, but this should always be confirmed with and approved by your institution's safety protocols and local regulations.[9][11]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.

  • Segregate this waste stream from other incompatible waste, such as strong oxidizing agents and acids.[3][12]

2. Waste Containment:

  • Collect all waste containing this compound in a designated, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.[10]

  • Do not overfill the container; a general guideline is to fill it to no more than 80% capacity to allow for vapor expansion.[8]

3. Proper Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."[8]

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Irritant").[4]

    • The date the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[3][10]

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[9][10]

Experimental Protocol: Neutralization of Small Quantities (If Permitted)

For very small quantities (e.g., residue in a flask), a neutralization step may be considered as a pre-treatment, but only if explicitly permitted by your institution's safety protocols and local regulations . The primary amine and pyridine functional groups are basic and can be neutralized with a weak acid.

Table 2: Hazard Data for this compound

Hazard ClassificationGHS Hazard Statement(s)
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Acute Toxicity, Dermal H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[1]
Acute Toxicity, Inhalation H332: Harmful if inhaled[1]

Neutralization Procedure:

  • Preparation: Perform this procedure in a certified chemical fume hood while wearing all required PPE.

  • Dilution: For a small residue, add a large volume of cold water to the container to dilute the this compound.

  • Neutralization: While stirring, slowly add a dilute solution of a weak acid, such as 5% acetic acid or citric acid. Avoid using strong acids, as the reaction can be highly exothermic.[9]

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH is between 6.0 and 8.0.[9]

  • Disposal of Neutralized Solution: The neutralized solution should be collected in the designated hazardous waste container. Drain disposal is generally not recommended unless explicitly permitted by your local EHS and wastewater regulations for small, neutralized quantities.[9][11]

G cluster_0 Disposal Workflow for this compound start Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate contain Collect in Labeled, Compatible Container segregate->contain store Store in Secure Satellite Accumulation Area contain->store contact_ehs Contact EHS for Disposal store->contact_ehs end Properly Disposed by Licensed Professional contact_ehs->end

Disposal Workflow Overview

G cluster_1 Decision Logic for Disposal start Waste Containing This compound decision Very Small Quantity AND Institutional Protocol Allows Neutralization? start->decision neutralize Neutralize with Weak Acid to pH 6-8 in Fume Hood decision->neutralize Yes collect_waste Collect in Hazardous Waste Container decision->collect_waste No neutralize->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end Waste Disposed contact_ehs->end

Disposal Decision Pathway

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylpyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Methylpyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.